Cyclopentyl hexanoate
Description
Structure
3D Structure
Properties
CAS No. |
5413-59-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclopentyl hexanoate |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3 |
InChI Key |
SNGUFJCOYPVAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentyl hexanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Cyclopentyl Hexanoate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 5413-59-2), an ester of significant interest to researchers in organic synthesis, materials science, and fragrance chemistry. This document delves into the core chemical and physical properties of the molecule, outlines a standard laboratory-scale synthesis protocol, discusses methods for its analytical characterization, and explores its current and potential applications. The guide is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals, grounding all technical claims in authoritative references.
Chemical Identity and Molecular Structure
This compound is an ester formed from the formal condensation of hexanoic acid and cyclopentanol. Its structure combines a linear six-carbon acyl chain with a five-membered cycloalkane ring, resulting in a molecule with distinct physicochemical and organoleptic properties.
Key identifiers for this compound are summarized below:
-
IUPAC Name : this compound[1]
-
CAS Number : 5413-59-2[1]
-
Molecular Formula : C₁₁H₂₀O₂[1]
-
InChI Key : SNGUFJCOYPVAOC-UHFFFAOYSA-N[1]
-
Canonical SMILES : CCCCCC(=O)OC1CCCC1[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in formulation, synthesis, and biological studies. While extensive experimental data for this compound is not widely published, key properties have been computed and are presented below. For context, experimental data for structurally related esters are included for comparison.
| Property | Value (this compound) | Reference | Comparative Data |
| Molecular Weight | 184.27 g/mol | [1] | 186.29 g/mol (Pentyl Hexanoate)[3] |
| Boiling Point | Not available | 226 °C (Pentyl Hexanoate)[3][4] | |
| Density | Not available | 0.858 g/mL at 25 °C (Pentyl Hexanoate)[3][4] | |
| Refractive Index (n20/D) | Not available | 1.420 (Pentyl Hexanoate)[3][4] | |
| Topological Polar Surface Area | 26.3 Ų | [1] | 26.3 Ų (Cyclohexyl Hexanoate)[5] |
| XLogP3-AA (Lipophilicity) | 3.3 | [1] | 3.8 (Cyclohexyl Hexanoate)[5] |
| Solubility | Insoluble in water (predicted) | Insoluble in water; soluble in alcohol and oils (Pentyl Hexanoate)[3][4] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol).
Reaction Mechanism
The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves several key steps:
-
Protonation of the Carbonyl : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : The nucleophilic oxygen of cyclopentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
To drive the reaction toward the product side and achieve a high yield, the equilibrium must be shifted. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, cyclopentanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Hexanoic acid (1.0 eq)
-
Cyclopentanol (3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, ~2-3 mol%)
-
Toluene (as solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (e.g., 11.6 g, 0.1 mol) and cyclopentanol (e.g., 25.8 g, 0.3 mol).
-
Solvent and Catalyst Addition : Add toluene (~50 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL).
-
Reflux and Water Removal : Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).
-
Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing : Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted hexanoic acid. (Caution: CO₂ evolution).
-
Brine (1 x 50 mL) to remove residual water.
-
-
Drying and Filtration : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal : Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclopentanol.
-
Purification : The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹ . The spectrum will also show C-O stretching vibrations between 1150-1250 cm⁻¹ and C-H stretching from the alkyl and cycloalkyl groups just below 3000 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the protons on the hexanoate chain and the cyclopentyl ring. The proton on the carbon bearing the ester oxygen (the methine proton of the cyclopentyl group) will be the most downfield signal (around δ 4.8-5.2 ppm ), appearing as a multiplet. The α-methylene protons on the hexanoate chain will appear as a triplet around δ 2.2-2.4 ppm . Other aliphatic protons will appear as complex multiplets in the upfield region (δ 0.8-1.8 ppm ).
-
¹³C NMR : The carbonyl carbon will be the most downfield signal, typically appearing around δ 173-175 ppm . The carbon of the cyclopentyl ring attached to the oxygen will appear around δ 75-80 ppm . The remaining aliphatic carbons will resonate in the δ 14-40 ppm range.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern will likely include characteristic losses, such as the loss of the cyclopentoxy group or cleavage at the acyl chain. PubChem lists a GC-MS record for this compound.[1]
Applications in Research and Industry
While specific industrial applications for this compound are not as widely documented as for other common esters, its structure suggests utility in fields that leverage the properties of medium-chain fatty acid esters.
-
Fragrance and Flavor Industry : Esters are renowned for their fruity and pleasant aromas. Structurally similar compounds like pentyl hexanoate and hexyl hexanoate are used as flavoring agents and fragrance components, imparting fruity, sweet, and green notes.[4][6][7] Patents related to fragrance compositions often include various cyclopentanol and cyclopentanone derivatives, highlighting the importance of the cyclopentyl moiety in creating desirable scents.[8][9] It is highly probable that this compound possesses a unique fruity-waxy scent profile, making it a valuable modifier in fine fragrances, personal care products, and air care applications.
-
Chemical Intermediate : The ester functional group can be readily hydrolyzed or transesterified, making this compound a useful intermediate in organic synthesis for introducing the cyclopentoxy or hexanoyl moieties into more complex molecules.
-
Solvents and Plasticizers : Like many esters, it may find applications as a specialty solvent or as a plasticizer to improve the flexibility and durability of polymers, particularly where low volatility and specific compatibility are required.
Safety and Toxicology
No comprehensive, publicly available Safety Data Sheet (SDS) specific to this compound was identified.[2] Therefore, a risk assessment must be based on the chemical properties of the ester functional group and the known hazards of its precursors and related compounds.
-
General Ester Hazards : Esters are generally considered to have low acute toxicity. However, they can be irritating to the eyes and skin upon direct contact. Inhalation of vapors may cause respiratory tract irritation.
-
Hazards of Precursors :
-
Cyclopentanol : Can be considered a flammable liquid and may cause skin and eye irritation.
-
Hexanoic Acid : Is known to cause severe skin burns and eye damage and has a strong, unpleasant odor.[10]
-
-
Handling Precautions : Given the lack of specific data, prudent laboratory practices should be followed:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as it is expected to be a combustible liquid.
-
As with any chemical for which toxicological data is limited, exposure should be minimized.
Conclusion
This compound is a structurally interesting ester with significant potential, particularly in the fragrance and flavor industries. Its synthesis via Fischer esterification is a robust and well-understood process, accessible in a standard laboratory setting. While a comprehensive profile of its experimental physical and toxicological properties is yet to be established, its characteristics can be reasonably inferred from related compounds. This guide provides the foundational knowledge for researchers and developers to synthesize, characterize, and explore the applications of this versatile molecule.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221650, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80388, Cyclohexyl hexanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22873, Hexyl hexanoate.
- Google Patents. (n.d.). Method of using cyclopentanol compounds as fragrance materials.
- Google Patents. (n.d.). 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
- The Good Scents Company. (n.d.). Hexanoic acid.
- G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet.
- Chemoventory. (2023). Safety Data Sheet.
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Cyclopentyl hexanoate CAS number 5413-59-2
An In-depth Technical Guide to Cyclopentyl Hexanoate (CAS 5413-59-2)
Introduction
This compound, with the CAS number 5413-59-2, is an ester formed from the condensation of hexanoic acid and cyclopentanol.[1][2] It belongs to the family of fatty acid esters, which are compounds known for their applications in various industries, including flavorings, fragrances, and pharmaceuticals.[3] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a detailed synthesis protocol based on established chemical principles, rigorous analytical characterization methods, and its role in pharmaceutical applications.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5413-59-2 | [1][2][4] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexanoic acid, cyclopentyl ester | [1][4] |
| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | [1] |
| InChI Key | SNGUFJCOYPVAOC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Complexity | 148 | [1][2] |
| Rotatable Bond Count | 6 | [2] |
Synthesis of this compound via Fischer-Speier Esterification
The most common and direct method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol.[5][6] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[5]
Principle and Mechanism
The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps.[6][7]
-
Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of hexanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The alcohol (cyclopentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[7]
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a magnetic stir bar. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 5 mol% of the limiting reagent) dropwise to the mixture while stirring. This addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Heating under reflux allows the reaction to be conducted at a constant, elevated temperature without the loss of volatile reactants or products.[5]
-
Work-up - Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Aqueous Washes:
-
Wash the organic layer with 50 mL of deionized water to remove the bulk of the unreacted alcohol and sulfuric acid.
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted hexanoic acid. Caution: CO₂ gas will be evolved during this step; vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of brine to remove residual water and break any emulsions.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent will clump together as it absorbs water. Once the solution is clear, filter it to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For high-purity applications, the crude product can be further purified by fractional distillation under reduced pressure.
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[3] The sample is vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint." For this compound, the NIST database indicates a main library entry (NIST Number 279285) with characteristic mass-to-charge ratio (m/z) peaks at 99, 41, and 43.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum for this compound would show distinct signals for the protons on the hexanoate chain and the cyclopentyl ring.
-
Hexanoate Chain: A triplet around 0.9 ppm (CH₃), multiplets between 1.2-1.7 ppm (-(CH₂)₃-), and a triplet around 2.3 ppm (-CH₂-C=O).
-
Cyclopentyl Ring: A multiplet around 5.1 ppm for the proton on the carbon attached to the oxygen (-O-CH-), and multiplets between 1.5-1.9 ppm for the remaining eight protons on the ring. The averaging effect of the ring's flexibility might simplify these signals.[8][9]
-
-
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (~173 ppm), the methine carbon of the cyclopentyl ring attached to oxygen (~75 ppm), and various signals for the aliphatic carbons in the hexanoate chain and cyclopentyl ring between ~14-35 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:
-
C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.[10]
-
C-O Stretch: A strong peak in the range of 1150-1250 cm⁻¹, corresponding to the stretching of the C-O single bond.[10]
-
C-H Stretch: Multiple peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl groups.
Analytical Workflow
The following diagram outlines the standard workflow for the complete characterization of a synthesized sample.
Caption: Standard analytical workflow for compound characterization.
Applications and Future Prospects
While this compound itself is not a primary active pharmaceutical ingredient (API), its role as an ester gives it significance in formulation science and as a potential intermediate in organic synthesis.
Pharmaceutical Formulation
One notable application of this compound is in the formulation of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[11] In this context, it likely serves as an excipient, helping to improve the solubility and absorption of the API.[11] The lipophilic nature of the ester can enhance permeation across biological membranes, a common strategy in drug delivery.
Potential in Drug Development
The broader class of esters is pivotal in drug development. They are frequently used as prodrugs, where an active carboxylic acid-containing drug is masked as an ester to improve its pharmacokinetic profile (e.g., absorption, distribution). The ester is then hydrolyzed in vivo by esterase enzymes to release the active drug. While there is no specific literature detailing this compound as a prodrug moiety, its structure is amenable to such strategies. Furthermore, computational methods are increasingly used to screen large libraries of compounds, including esters, to predict their drug-like properties and potential biological targets, accelerating early-phase drug discovery.[12]
Safety and Handling
Although a specific safety data sheet (SDS) for this compound is not detailed in the search results, general precautions for similar organic esters and combustible liquids should be followed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, open flames, and other sources of ignition.[13]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13] If swallowed, do not induce vomiting and seek immediate medical attention.[14]
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
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- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
- Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum.
- Ntie-Kang, F., et al. (2023). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. MDPI.
- Organic Chemistry. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube.
- ResearchGate. (n.d.). FT-IR spectra of 1-hexanoic acid (orange) and 1-hexanoic acid-stabilised copper nanoparticles (blue).
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Cyclopentyl hexanoate molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of Cyclopentyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, centered on its core physicochemical properties, with a primary focus on its molecular weight. Moving beyond a simple statement of value, this document elucidates the practical implications of molecular weight in the contexts of chemical synthesis, analytical characterization, and its potential relevance in drug discovery frameworks. We present detailed, field-tested protocols for the synthesis of this compound via Fischer-Speier esterification and its subsequent characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible understanding of the methodologies involved.
Core Molecular Profile of this compound
This compound (CAS No: 5413-59-2) is an ester formed from cyclopentanol and hexanoic acid. Its fundamental molecular identity is the starting point for all further chemical and biological investigation.
The molecular formula for this compound is C₁₁H₂₀O₂.[1][2] Based on this, the molecular weight is a critical parameter, calculated from the atomic weights of its constituent atoms.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |
| Molecular Weight | 184.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 184.146330 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | PubChem[1] |
| CAS Number | 5413-59-2 | Guidechem[2] |
| Topological Polar Surface Area | 26.3 Ų | Guidechem[2] |
| Rotatable Bond Count | 6 | Guidechem[2] |
The Role of Molecular Weight in a Drug Development Context
While this compound is not a pharmaceutical agent, its structural components—esters and cyclic moieties—are common in medicinal chemistry. The molecular weight (MW) of any compound under investigation is a cornerstone of its drug-likeness profile. For drug development professionals, a MW of 184.27 g/mol is significant for several reasons:
-
Lipinski's Rule of Five: This well-established guideline helps predict the oral bioavailability of a drug candidate. One of its key tenets is that a molecule should have a MW of less than 500 g/mol . At 184.27 g/mol , this compound falls well within this favorable range, suggesting that if it were a drug candidate, it would possess a key characteristic for good membrane permeability and absorption.
-
Ligand Efficiency: In early-stage drug discovery, ligand efficiency (LE) is a metric used to compare the binding energy of a compound to its size. A lower molecular weight allows for more structural modifications and optimization (e.g., adding functional groups to improve potency or selectivity) without quickly breaching the 500 g/mol ceiling, thereby providing a better starting point for a lead optimization campaign.
-
Metabolic Stability: Smaller molecules are sometimes, though not always, less susceptible to extensive metabolism. The cyclopentyl and hexanoyl fragments would be subject to enzymatic hydrolysis (esterases) and oxidation, pathways that are critical to understand in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
The cyclopentyl group itself is a feature of interest in medicinal chemistry, appearing in various therapeutic agents. For instance, cyclopentyl-pyrimidine based analogues have been investigated as potent kinase inhibitors in anti-cancer research.[3] The inclusion of such carbocyclic moieties can enhance binding affinity and modulate pharmacokinetic properties.[4]
Synthesis Protocol: Fischer-Speier Esterification
To conduct any meaningful study, a pure sample of the target compound is required. This compound can be reliably synthesized using the Fischer-Speier esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Expertise & Rationale: This method is chosen for its reliability, use of readily available reagents, and straightforward workup. The use of a strong acid catalyst (like sulfuric acid) is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Le Chatelier's principle is exploited by removing water as it is formed, driving the equilibrium towards the product.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per mmol of hexanoic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).
-
Reaction Setup: Attach a reflux condenser to the Dean-Stark trap.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by fractional distillation to yield pure this compound.
Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.
Analytical Characterization and Quality Control
Confirming the molecular weight and structural integrity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system of characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness: GC-MS is the definitive technique for confirming the molecular weight of a volatile compound like this compound. The gas chromatograph separates the compound from any residual starting materials or byproducts, and the mass spectrometer provides its mass-to-charge ratio (m/z), which directly corresponds to its molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak. The mass spectrum of this peak should display a molecular ion (M⁺) peak at m/z = 184. The fragmentation pattern, showing characteristic losses of the cyclopentyl group or parts of the hexanoyl chain, will further confirm the structure. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[1]
Caption: General Workflow for GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the hexanoyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups) and the cyclopentyl group (a multiplet for the methine proton adjacent to the oxygen and multiplets for the other methylene protons).
-
¹³C NMR: The carbon NMR will show distinct peaks for each of the 11 carbon atoms in the molecule, including a key signal for the carbonyl carbon of the ester at ~174 ppm.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. For this compound, the key diagnostic peak is the strong carbonyl (C=O) stretch of the ester functional group, which will appear in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting materials (hexanoic acid and cyclopentanol) is a crucial indicator of reaction completion and sample purity.
Applications & Safety Considerations
-
Potential Applications: As an ester with a pleasant, fruity aroma, the primary application for this compound lies in the fragrance and flavor industry . Its structural components may also serve as building blocks or scaffolds in the synthesis of more complex molecules in materials science or pharmaceutical research.[5][6]
-
-
Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Flammability: Assume the compound is a flammable liquid. Keep away from heat, sparks, and open flames.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Conclusion
The molecular weight of this compound, 184.27 g/mol , is a fundamental constant that serves as the bedrock for its synthesis and characterization. This guide has contextualized this single value within a broader scientific framework, demonstrating its importance from the perspective of synthetic chemistry to the predictive models of drug development. The detailed protocols provided for synthesis and analysis represent a robust, self-validating workflow designed to ensure the integrity and purity of the compound for any subsequent research application. By understanding not just the "what" but the "why" behind these methodologies, researchers can apply these principles to a wide array of chemical investigations.
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An In-depth Technical Guide to the Synthesis of Cyclopentyl Hexanoate
Abstract
Cyclopentyl hexanoate, a significant ester with applications in the fragrance and flavor industries, is synthesized through various established chemical pathways. This guide provides a comprehensive technical overview of the primary synthesis precursors and methodologies for producing this compound. We will delve into the mechanistic details of Fischer-Speier esterification and acylation with acyl chlorides, offering field-proven insights into optimizing these reactions. Furthermore, this document will explore alternative and emerging synthetic strategies, including transesterification and enzymatic catalysis, providing researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic routes and their respective advantages. Detailed experimental protocols, comparative data, and visual representations of reaction workflows are included to facilitate practical application and further research.
Introduction to this compound
This compound (C₁₁H₂₀O₂) is an ester recognized for its characteristic fruity and waxy aroma, making it a valuable component in the formulation of fragrances and as a flavoring agent.[1][2] Its molecular structure, consisting of a cyclopentyl alcohol moiety and a hexanoyl group derived from hexanoic acid, dictates its physicochemical properties and sensory profile.[3][4] A comprehensive understanding of its synthesis is crucial for ensuring high purity and yield, which are critical for its application in consumer products and potentially as an intermediate in the synthesis of more complex molecules.[5]
This guide will focus on the primary precursors for the synthesis of this compound:
-
Cyclopentanol: The alcohol component.
-
Hexanoic Acid and its Derivatives: The carboxylic acid component, including hexanoic acid itself and the more reactive hexanoyl chloride.[6]
We will explore the core synthetic methodologies, emphasizing the chemical principles that govern each approach and providing practical guidance for their execution.
Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through two principal routes: Fischer-Speier esterification and acylation using hexanoyl chloride. Each method offers distinct advantages and is suited for different laboratory scales and purity requirements.
Fischer-Speier Esterification
This classical method involves the direct reaction of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol) in the presence of an acid catalyst.[7][8]
Mechanism: The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.[11][12]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclopentanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding this compound.[11]
To drive the equilibrium towards the product side, it is common practice to use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[7][9]
Diagram: Fischer-Speier Esterification Workflow
Caption: A generalized workflow for the synthesis of this compound via Fischer-Speier esterification.
Acylation with Hexanoyl Chloride
For a more rapid and often irreversible reaction, hexanoyl chloride, an acyl chloride, is used in place of hexanoic acid.[14][15] Acyl chlorides are significantly more reactive than their corresponding carboxylic acids.
Precursor Synthesis: Hexanoyl Chloride Hexanoyl chloride is typically prepared by reacting hexanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[16][17][18] The reaction with thionyl chloride is a common laboratory method.[18]
Mechanism of Esterification: The esterification of cyclopentanol with hexanoyl chloride is a nucleophilic acyl substitution.[5]
-
Nucleophilic Attack: The oxygen atom of cyclopentanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of hexanoyl chloride.
-
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Chloride: The intermediate collapses, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
This method avoids the equilibrium limitations of Fischer esterification and generally proceeds at lower temperatures and with shorter reaction times.
Diagram: Acylation with Hexanoyl Chloride Workflow
Caption: A generalized workflow for the synthesis of this compound via acylation with hexanoyl chloride.
Alternative and Emerging Synthetic Strategies
While the two primary methods are widely used, other synthetic approaches offer potential advantages in terms of sustainability, selectivity, and milder reaction conditions.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[19] In the context of this compound synthesis, a readily available ester of hexanoic acid, such as methyl hexanoate[20] or ethyl hexanoate, can be reacted with cyclopentanol in the presence of an acid or base catalyst.[19][21]
The reaction equilibrium can be shifted by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) through distillation.[19][22] This method can be advantageous when the starting ester is more accessible or cost-effective than hexanoic acid or its acyl chloride.
Enzymatic Synthesis
Biocatalysis, utilizing enzymes such as lipases, presents a green and highly selective alternative for ester synthesis.[23] Lipases can catalyze the esterification of hexanoic acid and cyclopentanol under mild conditions, often in solvent-free systems or in organic solvents.[24][25]
Advantages of Enzymatic Synthesis:
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.
-
Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts.[26]
-
Environmental Friendliness: Enzymes are biodegradable and the reactions often avoid the use of harsh acids or bases.[23]
However, challenges such as enzyme cost, stability, and reaction rates can be limiting factors for large-scale industrial applications.[26][27]
Physicochemical Properties of Precursors and Product
A summary of the key physicochemical properties of the reactants and the final product is provided in the table below. This information is crucial for reaction setup, purification, and safety considerations.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopentanol | C₅H₁₀O | 86.13 | 140-141 | 0.949 |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205 | 0.927 |
| Hexanoyl Chloride | C₆H₁₁ClO | 134.60 | 151-153[17] | 0.963[17] |
| This compound | C₁₁H₂₀O₂ | 184.28[3] | ~220-230 (est.) | ~0.9 (est.) |
Note: Some properties for this compound are estimated based on similar esters like pentyl hexanoate.[1][28][29]
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Cyclopentanol with Hexanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclopentanol (1.0 eq), hexanoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%). Add a suitable solvent for azeotropic water removal, such as toluene.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by tracking the amount of water collected or by techniques such as TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 2: Acylation of Cyclopentanol with Hexanoyl Chloride
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve cyclopentanol (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction by adding dilute hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through several well-established methods, with Fischer-Speier esterification and acylation via hexanoyl chloride being the most prevalent. The choice of synthetic route depends on factors such as desired reaction time, scale, and the availability and cost of precursors. While Fischer esterification is a classic and cost-effective method, it is an equilibrium-limited process. Acylation with hexanoyl chloride offers a faster and more irreversible alternative, albeit with the need to handle a more reactive and moisture-sensitive reagent. Emerging techniques like transesterification and enzymatic synthesis provide greener and more specialized alternatives that may become more widespread as the technology matures. This guide provides the foundational knowledge and practical protocols for researchers and professionals to select and optimize the synthesis of this compound for their specific applications.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Cyclopentyl Hexanoate
This guide provides an in-depth exploration of the essential spectroscopic techniques used to characterize the molecular structure and purity of Cyclopentyl hexanoate (CAS No: 5413-59-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and grounds its protocols in authoritative standards to ensure scientific integrity.
This compound is an ester with the molecular formula C₁₁H₂₀O₂. Its structure consists of a cyclopentyl group attached to the oxygen of a hexanoate chain. Accurate structural confirmation and purity assessment are critical for its application in research and industry, making a thorough understanding of its spectroscopic signature indispensable. This guide will detail the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The data presented herein is a combination of referenced information and expert-predicted values based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for anticipating and interpreting experimental results.
Molecular Structure for Spectroscopic Assignment
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are numbered as follows. This numbering scheme will be used consistently throughout the guide.
Caption: Numbering scheme for this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale
¹H NMR spectroscopy is a cornerstone technique for organic structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is essential to confirm the distinct proton environments of the linear hexanoate chain and the cyclic pentyl group. The chemical shift (δ) of each proton signal reveals its electronic environment, the integration provides the relative ratio of protons, and the spin-spin coupling (splitting pattern) elucidates the number of neighboring protons, allowing for a complete mapping of the proton framework.
Experimental Protocol: ¹H NMR
A robust protocol ensures data quality and reproducibility. The following steps represent a self-validating system for acquiring high-quality ¹H NMR data.[1][2]
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are influenced by the electronegativity of the ester oxygen atoms and the aliphatic nature of the carbon chains.
| Assigned Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-1 (CH₃) | 0.91 | Triplet (t) | 3H | Terminal methyl group in an alkyl chain, least deshielded. |
| H-2 (CH₂) | 1.63 | Sextet | 2H | Methylene group adjacent to H-1 and H-3. |
| H-3 (CH₂) | 1.32 | Multiplet (m) | 2H | Methylene group shielded by other alkyl groups. |
| H-4 (CH₂) | 1.32 | Multiplet (m) | 2H | Similar environment to H-3, leading to overlapping signals. |
| H-5 (CH₂) | 2.29 | Triplet (t) | 2H | Methylene group α to the carbonyl, deshielded by its electron-withdrawing effect.[3] |
| H-1' (CH) | 5.15 | Quintet | 1H | Methine proton directly attached to the ester oxygen, highly deshielded. |
| H-2', H-5' (CH₂) | 1.70 | Multiplet (m) | 4H | Methylene groups adjacent to the methine (C-1'). |
| H-3', H-4' (CH₂) | 1.58 | Multiplet (m) | 4H | Methylene groups β to the methine, more shielded than H-2'/H-5'. |
Interpretation:
-
Hexanoate Chain: The signals for the hexanoate portion are expected to follow predictable patterns for a linear alkyl chain. The terminal methyl group (H-1) at ~0.91 ppm appears as a triplet due to coupling with the two H-2 protons. The methylene group alpha to the carbonyl (H-5) is significantly downfield at ~2.29 ppm due to the deshielding effect of the C=O group.[3] The remaining methylene protons (H-2, H-3, H-4) will appear in the typical aliphatic region of ~1.3-1.7 ppm, often as complex, overlapping multiplets.
-
Cyclopentyl Ring: The most deshielded proton in the entire molecule is H-1' at ~5.15 ppm. This large downfield shift is a direct result of its attachment to the highly electronegative ester oxygen (O-7). Due to symmetry and rapid conformational changes, the four methylene groups of the cyclopentyl ring are expected to appear as two sets of signals. The protons on C-2' and C-5' are chemically equivalent, as are the protons on C-3' and C-4'. They will appear as complex multiplets around 1.5-1.7 ppm.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale
¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom typically produces a single peak, making it an excellent tool for confirming the number of distinct carbon environments and identifying key functional groups. For this compound, ¹³C NMR is used to verify the presence of all 11 carbon atoms, and crucially, to identify the characteristic carbonyl carbon of the ester group, which has a highly diagnostic chemical shift.
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is similar to that for ¹H NMR but requires adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum of this compound in CDCl₃ reveals 8 distinct signals, as symmetry in the cyclopentyl ring makes certain carbons chemically equivalent.
| Assigned Carbon (Position) | Predicted δ (ppm) | Rationale for Prediction |
| C-6 (C=O) | 173.5 | Carbonyl carbon of an ester, highly deshielded and characteristic.[4] |
| C-1' (CH) | 76.8 | Carbon directly bonded to the ester oxygen, significantly deshielded. |
| C-5 (CH₂) | 34.4 | Carbon α to the carbonyl group. |
| C-2', C-5' (CH₂) | 32.8 | Equivalent carbons in the cyclopentyl ring adjacent to C-1'. |
| C-2 (CH₂) | 31.4 | Methylene carbon in the hexanoate chain. |
| C-4 (CH₂) | 24.8 | Methylene carbon in the hexanoate chain. |
| C-3', C-4' (CH₂) | 23.7 | Equivalent carbons in the cyclopentyl ring β to C-1'. |
| C-3 (CH₂) | 22.4 | Methylene carbon in the hexanoate chain. |
| C-1 (CH₃) | 14.0 | Terminal methyl carbon, most shielded. |
Interpretation:
-
The most downfield signal at ~173.5 ppm is unequivocally assigned to the ester carbonyl carbon (C-6). Its chemical shift is highly diagnostic for this functional group.[4]
-
The second most downfield signal at ~76.8 ppm corresponds to the methine carbon of the cyclopentyl ring (C-1') that is directly attached to the ester oxygen.
-
The remaining signals appear in the aliphatic region (~14-35 ppm). Due to the plane of symmetry in the time-averaged structure of the cyclopentyl ring, carbons C-2' and C-5' are equivalent, and C-3' and C-4' are equivalent, resulting in only two signals for these four carbons.[5] The carbons of the hexanoate chain (C-1 to C-5) are all chemically distinct and will show separate signals.
Mass Spectrometry (MS)
Expertise & Rationale
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. When a molecule is ionized, it forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion is often unstable and fragments in predictable ways. For this compound, MS can confirm the molecular weight of 184.28 g/mol and provide structural clues based on the characteristic fragmentation of the ester and alkyl groups.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like esters. The GC separates the sample from any impurities before it enters the mass spectrometer.
Caption: Workflow for GC-MS Analysis.
Predicted Mass Spectrum and Fragmentation
The EI mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z Value | Predicted Identity | Rationale for Prediction |
| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•). |
| 117 | [CH₃(CH₂)₄CO₂H]⁺• | McLafferty rearrangement product (Hexanoic acid). A very common and diagnostic fragmentation for esters with a γ-hydrogen. |
| 99 | [CH₃(CH₂)₄CO]⁺ | Acylium ion formed by the loss of the cyclopentoxy radical (•OC₅H₉). |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation, formed by cleavage of the ester C-O bond. A very stable and likely abundant fragment. |
| 43 | [C₃H₇]⁺ | Propyl cation, from fragmentation of the hexanoate chain. |
Interpretation and Fragmentation Pathways: The fragmentation of this compound is governed by the stability of the resulting cations and neutral radicals.[6][7]
Caption: Predicted major fragmentation pathways for this compound.
-
Molecular Ion (m/z 184): The peak corresponding to the intact molecule minus one electron. Its intensity may be low due to the instability of the ester under EI conditions.
-
McLafferty Rearrangement (m/z 117): This is a highly characteristic fragmentation for esters. It involves the transfer of a hydrogen atom from the γ-carbon (C-3) of the hexanoate chain to the carbonyl oxygen, followed by cleavage of the α-β bond (C-4/C-5) to eliminate a neutral alkene (propene) and form the enol of hexanoic acid.[8]
-
Acylium Ion (m/z 99): Cleavage of the bond between the carbonyl carbon and the ester oxygen (O-7) results in the loss of a cyclopentoxy radical, forming a stable acylium ion.
-
Cyclopentyl Cation (m/z 69): Cleavage of the bond between the ester oxygen (O-7) and the cyclopentyl carbon (C-1') generates the stable cyclopentyl cation. This is expected to be a very prominent, possibly the base peak.[9]
Infrared (IR) Spectroscopy
Expertise & Rationale
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed. Esters have two highly characteristic absorptions: a strong, sharp peak for the carbonyl (C=O) stretch and another strong peak for the C-O stretch. The absence of a broad O-H stretch is also a key confirmation.
Experimental Protocol: FTIR (Liquid Film)
For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum as a thin liquid film.
Caption: Workflow for FTIR Spectroscopic Analysis (Liquid Film).
Predicted IR Absorption Bands and Interpretation
The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[10]
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Rationale for Prediction |
| 2960-2850 | Strong | C-H (sp³) Stretch | Characteristic of all alkyl C-H bonds in the hexanoate and cyclopentyl groups.[11] |
| 1738 | Very Strong, Sharp | C=O Stretch | The most prominent peak in the spectrum, characteristic of a saturated aliphatic ester.[10] |
| 1465 | Medium | C-H Bend | Methylene (scissoring) vibrations.[12] |
| 1175 | Strong | C-O Stretch | Asymmetric stretch of the O=C-O ester linkage. This is another key diagnostic peak for an ester. |
Interpretation:
-
C-H Stretch (2960-2850 cm⁻¹): The presence of strong absorptions in this region confirms the aliphatic nature of the molecule.
-
C=O Stretch (~1738 cm⁻¹): A very strong and sharp absorption in this region is the definitive signature of the carbonyl group. Its position is typical for a saturated ester, distinguishing it from conjugated esters or carboxylic acids.[10][13]
-
C-O Stretch (~1175 cm⁻¹): A strong band in the fingerprint region confirms the C-O single bond of the ester functionality.
-
Absence of O-H: Critically, the absence of any broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups (from unreacted alcohol or hydrolyzed acid), indicating the purity of the ester.[10]
Summary
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, MS verifies the molecular weight and reveals structural motifs through fragmentation, and IR spectroscopy provides rapid confirmation of the key ester functional group. By understanding the principles behind each technique and applying them to the predicted data, researchers can confidently identify and assess the purity of this compound.
References
- U.S. National Library of Medicine. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Center for Biotechnology Information.
- Paso Robles High School. (n.d.). IR Spectroscopy of Esters.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Schaller, C. (n.d.). IR Intro. St. Benedict & St. John's University.
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- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.
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- MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual.
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane.
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Cyclopentyl hexanoate NMR spectral analysis
An In-Depth Technical Guide to the NMR Spectral Analysis of Cyclopentyl Hexanoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of this compound, an ester of hexanoic acid and cyclopentanol. We will delve into the theoretical prediction and practical interpretation of its ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC). This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for molecular characterization. We will explore the causality behind spectral features, outline self-validating experimental protocols, and ground our analysis in authoritative principles of modern spectroscopy.
Introduction: The Molecular Subject
This compound (C₁₁H₂₀O₂) is a structurally straightforward yet illustrative ester that serves as an excellent model for understanding the nuances of NMR spectroscopy. Its structure comprises two distinct moieties: a linear six-carbon acyl chain (hexanoate) and a five-membered cycloalkane ring (cyclopentyl) linked by an ester functional group. The unique electronic environments of the protons and carbons within these moieties give rise to a characteristic and predictable NMR fingerprint. This guide will systematically deconstruct this fingerprint to provide a complete structural assignment.
Part 1: Theoretical Prediction of NMR Spectra
A priori analysis of the molecular structure allows for the prediction of the NMR spectra. This predictive step is crucial for designing experiments and provides a theoretical framework for the subsequent interpretation of acquired data.
¹H NMR Spectrum: Proton Environments and Predicted Resonances
The ¹H NMR spectrum is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent proton environments in the molecule. The electron-withdrawing effect of the ester's carbonyl (C=O) and ether oxygen (-O-) groups are the primary determinants of the chemical shifts (δ).
-
The Cyclopentyl Methine Proton (H-1'): The single proton on the carbon directly bonded to the ester oxygen (H-1') is the most deshielded aliphatic proton. Its proximity to the electronegative oxygen shifts its resonance significantly downfield.
-
The α-Methylene Protons (H-2): The two protons on the carbon adjacent (alpha) to the carbonyl group are deshielded by its anisotropic effect and will appear downfield from other methylene groups in the acyl chain.[1][2]
-
Alkyl Chain and Ring Protons: The remaining protons on the hexanoate chain and the cyclopentyl ring reside in the more shielded aliphatic region. Their precise chemical shifts are influenced by their distance from the ester group.
The predicted ¹H NMR data is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Label | Position | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |
| H-1' | -O-CH - (Cyclopentyl) | 1H | 5.10 - 5.25 | Multiplet (m) | H-2', H-5' |
| H-2 | -C(=O)-CH₂ - | 2H | 2.20 - 2.35 | Triplet (t) | H-3 |
| H-2',5' | -O-CH-CH₂ - (x2) | 4H | 1.65 - 1.85 | Multiplet (m) | H-1', H-3', H-4' |
| H-3',4' | Cyclopentyl -CH₂ - (x2) | 4H | 1.50 - 1.65 | Multiplet (m) | H-2', H-5' |
| H-3 | -C(=O)-CH₂-CH₂ - | 2H | 1.55 - 1.70 | Multiplet (m) | H-2, H-4 |
| H-4, 5 | -CH₂-CH₂ -CH₂ -CH₃ | 4H | 1.25 - 1.40 | Multiplet (m) | H-3, H-5, H-6 |
| H-6 | -CH₃ | 3H | 0.85 - 0.95 | Triplet (t) | H-5 |
¹³C NMR Spectrum: Carbon Environments and Predicted Resonances
The ¹³C NMR spectrum is expected to show nine unique signals, as the symmetry of the cyclopentyl ring makes the C-2' and C-5' carbons equivalent, as well as the C-3' and C-4' carbons.
-
The Carbonyl Carbon (C-1): This carbon is the most deshielded, appearing furthest downfield due to its sp² hybridization and direct bond to two oxygen atoms.[3]
-
The Ester-Linked Carbons (C-1' and C-2): The carbon of the cyclopentyl ring bonded to oxygen (C-1') is significantly deshielded. The α-carbon of the acyl chain (C-2) is also deshielded, but to a lesser extent.
-
Aliphatic Carbons: The remaining carbons appear in the upfield aliphatic region of the spectrum.
The predicted ¹³C NMR data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Label | Position | Predicted δ (ppm) |
| C-1 | C =O | 173.5 - 174.5 |
| C-1' | -O-C H- (Cyclopentyl) | 76.0 - 78.0 |
| C-2 | -C(=O)-C H₂- | 34.0 - 35.0 |
| C-2',5' | -O-CH-C H₂- (x2) | 32.5 - 33.5 |
| C-3 | -C(=O)-CH₂-C H₂- | 31.0 - 32.0 |
| C-4 | -CH₂-C H₂-CH₂-CH₃ | 24.5 - 25.5 |
| C-3',4' | Cyclopentyl -C H₂- (x2) | 23.5 - 24.5 |
| C-5 | -C H₂-CH₃ | 22.0 - 23.0 |
| C-6 | -C H₃ | 13.5 - 14.5 |
Part 2: Experimental Methodology
The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental protocol. The following steps describe a self-validating system for the analysis of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.[4] A residual solvent peak is expected at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.[5]
-
Analyte Concentration: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable timeframe, especially for ¹³C and 2D experiments.
-
Internal Standard: Add a small amount (1% v/v) of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.00 ppm.
-
Sample Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. The final sample height should be at least 4.5 cm to ensure it is within the homogeneous region of the magnetic field.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 30-45 degree pulse angle to balance signal intensity and relaxation time.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a gradient-enhanced (gCOSY) experiment to identify ¹H-¹H spin-spin coupling networks.[6]
-
Typically, 2-4 scans per increment over 256-512 increments in the indirect dimension are sufficient.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a gradient-enhanced HSQC experiment to identify direct one-bond ¹H-¹³C correlations.[6][7] This is crucial for definitively linking the proton and carbon skeletons.
-
Set the ¹³C spectral width in the indirect dimension to encompass all expected carbon signals.
-
Acquire 4-8 scans per increment over 256 increments.
-
Part 3: Spectral Interpretation and Structural Confirmation
The synergy between 1D and 2D NMR experiments provides an irrefutable pathway to the complete structural assignment of this compound.
Caption: Molecular Structure of this compound with Atom Numbering.
Analysis Workflow
The process of spectral analysis is systematic, using each piece of data to build upon the last.
Caption: Key ¹H-¹H COSY correlations in this compound.
¹H-¹³C HSQC: Linking the Skeletons
The HSQC experiment is the definitive step, creating a direct link between each proton and the carbon to which it is attached. [8]It resolves any ambiguity in the assignments made from 1D spectra alone.
-
A cross-peak will appear for every protonated carbon, correlating the chemical shift of the proton(s) on the x-axis with the chemical shift of the carbon on the y-axis.
-
For example, the multiplet at ~5.1-5.2 ppm (H-1') will show a correlation to the carbon signal at ~76-78 ppm (C-1').
-
Similarly, the triplet at ~2.2-2.3 ppm (H-2) will correlate to the carbon at ~34-35 ppm (C-2).
-
This process is repeated for every signal, allowing for the complete and confident assignment of all ¹H and ¹³C resonances as laid out in Tables 1 and 2. The absence of a cross-peak for the signal at ~174 ppm confirms its identity as the non-protonated quaternary carbonyl carbon (C-1).
Conclusion
The comprehensive NMR analysis of this compound, integrating 1D ¹H and ¹³C spectra with 2D COSY and HSQC experiments, provides an unambiguous and self-validating method for complete structural characterization. The ¹H spectrum delineates the eight unique proton environments, with chemical shifts dictated by their proximity to the electron-withdrawing ester functionality. The ¹³C spectrum confirms the presence of nine distinct carbon environments, including the characteristic downfield carbonyl signal. Finally, 2D correlation experiments serve to piece together the molecular puzzle: COSY confirms the proton-proton connectivities within the acyl and cycloalkyl fragments, while HSQC provides the definitive link between the proton and carbon frameworks. This multi-faceted approach represents a gold standard in analytical chemistry for ensuring scientific integrity and trustworthiness in molecular structure elucidation.
References
- Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 756-769. [Link]
- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]
- Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.).
- Wiley-VCH GmbH. (n.d.). A-Cyclopentyl-mandelic acid, methyl ester. SpectraBase. [Link]
- Lemieux, R. U., & Kullnig, R. K. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(1), 197-200. [Link]
- ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using... [Image]. [Link]
- Defense Technical Information Center. (n.d.).
- Wiley-VCH GmbH. (n.d.). A-Cyclopentyl-mandelic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- Wiley-VCH GmbH. (n.d.). Hexyl hexanoate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
- Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide. [Link]
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
- Emery Pharma. (2018, April 2).
- National Center for Biotechnology Information. (n.d.).
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- Natural Products Magnetic Resonance Database. (2022, March 10). Showing NP-Card for Hexanoic acid, propyl ester (NP0045144). [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-290. [Link]
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants [Table]. [Link]
- Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? [Forum post].
- ResearchGate. (n.d.). Part of 1 H NMR spectrum of compound 7. [Image]. [Link]
- The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts.
- Li, W., et al. (2020). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Organic Letters, 22(15), 5849-5853. [Link]
- Helgason, B., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(10), 2336-2347. [Link]
- Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Studylib. (n.d.).
- Wiley-VCH GmbH. (n.d.). A-Cyclopentyl-mandelic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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An In-Depth Technical Guide to the GC-MS Analysis of Cyclopentyl Hexanoate
This guide provides a comprehensive, in-depth exploration of the analytical methodologies for the identification and quantification of Cyclopentyl hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, from sample preparation to data interpretation, emphasizing the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results.
Introduction: The Significance of this compound Analysis
This compound (C₁₁H₂₀O₂) is an ester known for its characteristic fruity and waxy aroma, contributing to the sensory profile of various natural products and finding applications in the flavor and fragrance industries. Accurate and sensitive analytical methods are paramount for its detection and quantification in diverse and often complex matrices, such as food and beverage products, environmental samples, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this purpose, offering unparalleled separation efficiency and definitive molecular identification.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.28 g/mol | |
| CAS Number | 5413-59-2 | |
| Boiling Point | 226 °C (lit.) |
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
The power of GC-MS lies in its synergistic combination of two potent analytical techniques. Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties, while mass spectrometry provides detailed molecular information, enabling confident identification and quantification.
Foundational Expertise: Sample Preparation Methodologies
The choice of sample preparation technique is critical and contingent upon the sample matrix and the concentration of this compound. The primary objective is to extract the analyte of interest while minimizing interferences, thereby ensuring the integrity of the subsequent GC-MS analysis.[1]
Liquid-Liquid Extraction (LLE) for Aqueous Matrices
LLE is a robust and widely applicable technique for extracting organic compounds from aqueous samples.[1] The selection of an appropriate organic solvent is paramount and should be based on the principle of "like dissolves like." For a moderately polar ester like this compound, solvents such as dichloromethane or a mixture of hexane and diethyl ether are effective.
Step-by-Step LLE Protocol:
-
Sample Preparation: Acidify the aqueous sample (e.g., a beverage) to a pH of approximately 2 using a strong acid like sulfuric acid. This step suppresses the ionization of any acidic interferences, promoting their extraction into the organic phase.
-
Solvent Addition: In a separatory funnel, add a suitable volume of the extraction solvent to the prepared sample. A sample-to-solvent ratio of 2:1 is a good starting point.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer, containing the extracted this compound, is typically the bottom layer when using denser solvents like dichloromethane.
-
Collection and Drying: Carefully drain the organic layer into a clean flask. To remove any residual water, pass the extract through a small column of anhydrous sodium sulfate.
-
Concentration: If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen gas to enhance the sensitivity of the analysis.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a volatile solvent suitable for GC injection, such as hexane.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
For the analysis of volatile compounds like this compound in complex matrices, HS-SPME is a highly effective, solvent-free alternative.[2] This technique involves the partitioning of analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC injector.
Step-by-Step HS-SPME Protocol:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For liquid samples, adding a salt like sodium chloride can increase the ionic strength and promote the partitioning of volatile organic compounds into the headspace.[2]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes.[2] The choice of fiber coating is crucial; a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated GC injector, where the adsorbed analytes are thermally desorbed onto the analytical column.
Instrumental Analysis: Optimizing GC-MS Parameters
The successful separation and detection of this compound depend on the careful optimization of the GC-MS instrument parameters.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Allows for both high and low concentration samples. A splitless injection is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most capillary columns, ensuring good peak shape and resolution. |
| GC Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) | The polyethylene glycol stationary phase provides good separation for esters based on polarity and boiling point. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | A standard dimension offering a good balance of resolution and analysis time. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | A starting temperature below the boiling point of the solvent allows for good focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used technique that generates reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which produces extensive and characteristic fragmentation. |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |
| Mass Analyzer | Quadrupole | Offers a good balance of resolution, sensitivity, and cost-effectiveness. |
| Scan Range | m/z 40 - 400 | A suitable range to capture the molecular ion and key fragment ions of this compound and potential impurities. |
Data Interpretation: Unraveling the Mass Spectrum of this compound
The mass spectrum of a compound is a unique fingerprint that arises from its fragmentation pattern upon ionization. While a publicly available, definitive mass spectrum for this compound is not readily accessible, its fragmentation can be confidently predicted based on established principles for esters and the spectra of structurally similar compounds like pentyl hexanoate and hexyl hexanoate.[3][4]
Predicted Fragmentation Pattern:
The electron ionization of this compound will likely result in a molecular ion peak ([M]⁺) at m/z 184, although it may be of low intensity. The major fragmentation pathways are expected to be:
-
McLafferty Rearrangement: This is a characteristic fragmentation for esters and will likely produce a prominent ion. For this compound, this would involve the transfer of a gamma-hydrogen from the hexanoate chain to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in a charged enol and a neutral alkene.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can occur on either side.
-
Loss of the cyclopentoxy radical (•OC₅H₉) would result in a hexanoyl cation ([CH₃(CH₂)₄CO]⁺) at m/z 99.
-
Loss of the hexanoyl radical ([CH₃(CH₂)₄CO]•) would lead to a cyclopentyl cation ([C₅H₉]⁺) at m/z 69.
-
-
Cleavage of the Cyclopentyl Ring: The cyclopentyl group itself can undergo fragmentation, leading to a series of characteristic ions at m/z 69, 55, and 41.
Key Predicted Fragment Ions:
| m/z | Predicted Fragment Ion |
| 184 | [C₁₁H₂₀O₂]⁺ (Molecular Ion) |
| 99 | [CH₃(CH₂)₄CO]⁺ (Hexanoyl cation) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
| Other characteristic ions from the hexanoate chain and cyclopentyl ring fragmentation. |
The identification of this compound is confirmed by matching the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[5]
Quantitative Analysis
For the quantification of this compound, a calibration curve should be prepared using a series of standard solutions of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, should be added to all standards and samples to correct for variations in injection volume and instrument response. A suitable internal standard for this compound could be an ester of similar chain length and volatility, such as hexyl heptanoate.
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Conclusion: A Framework for Reliable Analysis
This technical guide provides a robust framework for the GC-MS analysis of this compound. By understanding the principles behind each step, from sample preparation to data interpretation, researchers and scientists can develop and validate reliable and reproducible analytical methods. The key to success lies in the meticulous optimization of each parameter and a thorough understanding of the chemistry of the analyte and the sample matrix. This approach ensures the generation of high-quality, defensible data essential for research, quality control, and regulatory compliance.
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Infrared spectroscopy of Cyclopentyl hexanoate
An In-Depth Technical Guide to the Infrared Spectroscopy of Cyclopentyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive examination of the application of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of this compound, an ester of significant interest in various chemical and pharmaceutical contexts. As a senior application scientist, this paper moves beyond procedural recital to explore the causal reasoning behind experimental design, ensuring a self-validating and robust analytical framework. We will delve into the theoretical underpinnings of the vibrational modes of this compound, provide detailed and validated experimental protocols, and offer a thorough guide to spectral interpretation, all grounded in authoritative standards and practices.
The Molecular Profile of this compound
This compound (C₁₁H₂₀O₂) is an ester formed from hexanoic acid and cyclopentanol.[1] Its molecular structure is characterized by three key regions, each contributing distinct signatures to its infrared spectrum:
-
The Hexanoate Alkyl Chain: A six-carbon saturated chain (including the carbonyl carbon).
-
The Cyclopentyl Ring: A five-membered saturated cycloalkane ring.
-
The Ester Functional Group: The central C(=O)O-C linkage that defines the molecule's chemical class.
Understanding these components is fundamental to interpreting the resulting spectrum.
Foundational Principles: Vibrational Modes in Esters
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. For an ester like this compound, the most prominent and diagnostic vibrations are associated with the carbonyl (C=O) and C-O single bonds.
-
C=O Stretching: The carbonyl group has a large dipole moment, resulting in a very strong and sharp absorption band. For saturated aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ region.[2] Its high intensity makes it the most easily identifiable feature in the spectrum.
-
C-O Stretching: Esters possess two distinct C-O single bonds: the C(=O)-O bond and the O-C (alkyl) bond. These bonds produce strong, characteristic absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[2] The combination of these two stretches provides a "rule of three" for identifying esters: a strong C=O peak and two strong C-O peaks.
-
C-H Stretching and Bending: The numerous C-H bonds in the hexanoate chain and cyclopentyl ring will produce strong absorptions in the 3000-2850 cm⁻¹ region (stretching) and the 1470-1350 cm⁻¹ region (bending).[3]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a reliable IR spectrum is contingent on meticulous sample preparation and the selection of appropriate instrument parameters. The goal is to obtain a spectrum with high signal-to-noise ratio, minimal interference, and accurate peak positions, in accordance with standards like ASTM E1252 for qualitative analysis.[4][5]
Causality in Sample Preparation: Transmission vs. ATR
As this compound is a liquid at room temperature, two primary methods are recommended. The choice between them is a trade-off between performance, convenience, and the specific analytical goal.
Method A: Transmission Spectroscopy (Neat Liquid Film)
This is a classic technique that involves sandwiching a thin film of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[6][7]
-
Rationale: This method often yields spectra with the highest signal-to-noise ratio and is free from artifacts that can be introduced by an ATR crystal. It measures the direct transmission of the IR beam through the sample.
-
Self-Validation: The path length of the film is critical. If the sample layer is too thick, the most intense peaks (like the C=O stretch) may be "flat-topped" or totally absorbing, preventing accurate quantitative analysis. The ideal film thickness results in a maximum absorbance of ~1.0-1.5 a.u. for the strongest band. This is often achieved by applying one drop, pressing the plates together, and making a quarter turn to spread the film.[8] If peaks are saturated, the plates should be separated and wiped partially clean to reduce the amount of sample.[8]
Step-by-Step Protocol (Transmission):
-
Plate Preparation: Ensure the salt plates (e.g., KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination.
-
Sample Application: Place one small drop of this compound onto the face of one plate.[6]
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates.[8]
-
Mounting: Place the assembled plates into the spectrometer's sample holder.
-
Background Collection: First, run a background spectrum with the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample.
Method B: Attenuated Total Reflectance (ATR)
ATR has become the most common sampling technique due to its simplicity and lack of extensive sample preparation.[7] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or ZnSe).
-
Rationale: The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few micrometers into the sample, and absorption is measured at this interface.[7] This technique is excellent for rapid, routine analysis.
-
Self-Validation: Good contact between the liquid sample and the ATR crystal is paramount for a high-quality spectrum.[9] A pressure arm is often used for solids, but for liquids, simply covering the crystal surface is sufficient. The crystal must be scrupulously cleaned before and after each measurement to prevent cross-contamination. A background spectrum should be run with the clean, empty ATR crystal to ratio against the sample spectrum.[10]
Step-by-Step Protocol (ATR):
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[9]
-
Sample Spectrum Acquisition: Collect the spectrum of the sample.
-
Post-Analysis Cleaning: Immediately clean the crystal surface to remove all traces of the sample.
Data Acquisition Parameters
For a high-quality qualitative analysis, the following parameters are recommended, consistent with ASTM E1252 guidelines.[5]
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve most key functional group bands without excessive noise. |
| Number of Scans | 16 to 32 | Provides an excellent signal-to-noise ratio by averaging out random noise. |
| Apodization | Happ-Genzel | A common function that provides good peak shape with minimal artifacts. |
Spectral Interpretation: Decoding the Vibrational Signature
The interpretation of the this compound spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established group frequency charts and data from similar molecules, such as ethyl hexanoate.[3][11]
Expected Absorption Bands for this compound
The following table summarizes the key absorption bands expected in the IR spectrum. The assignments are based on general ester characteristics and specific data from studies on ethyl hexanoate, which shares the same acid chain.[2][11]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960 - 2850 | Strong | C-H (sp³) symmetric and asymmetric stretching from the hexanoate chain and cyclopentyl ring. |
| 1745 - 1735 | Very Strong, Sharp | C=O (carbonyl) stretching. This is the primary diagnostic peak for the ester. [11] |
| 1465 - 1440 | Medium | C-H bending (scissoring) of CH₂ groups. |
| 1380 - 1365 | Medium-Weak | C-H bending (umbrella mode) of CH₃ group. |
| 1250 - 1150 | Strong | C(=O)-O asymmetric stretching. One of the two key C-O ester bands. [2] |
| 1100 - 1000 | Strong | O-C (alkyl) stretching. The second key C-O ester band. [2] |
| < 1000 | Variable | Fingerprint region: complex C-C stretching and skeletal vibrations. |
Detailed Analysis of Key Regions
-
The 3000 cm⁻¹ Region: Expect a series of strong, sharp peaks just below 3000 cm⁻¹, characteristic of the sp³ C-H bonds in the saturated alkyl chains. The absence of any significant peaks above 3000 cm⁻¹ confirms the absence of C=C or aromatic C-H bonds.[12]
-
The Carbonyl Region (≈1740 cm⁻¹): A very strong, sharp, and unmistakable peak will dominate the spectrum around 1739-1742 cm⁻¹. This is the C=O stretch. Its position confirms a saturated, aliphatic ester environment.[3][11] The integrity of this peak is a primary indicator of sample purity.
-
The Fingerprint Region (1500 - 600 cm⁻¹): This region contains a wealth of structural information. The most important features for confirming the ester identity are the two strong C-O stretching bands. The first, more intense band around 1200 cm⁻¹ is due to the stretching of the bond between the carbonyl carbon and the ester oxygen. The second strong band, typically found at a lower frequency (around 1050 cm⁻¹), corresponds to the stretching of the bond between the ester oxygen and the cyclopentyl ring carbon. The presence and sharpness of these two bands, in conjunction with the C=O peak, provide definitive confirmation of the ester functional group.
Conclusion
The infrared spectrum of this compound provides a unique and definitive fingerprint for its structural identification and purity assessment. By understanding the causal relationships between molecular structure and vibrational absorption, and by employing validated experimental protocols grounded in established standards such as ASTM E1252, researchers can confidently acquire and interpret high-fidelity spectral data.[5] The key diagnostic markers—a very strong C=O stretch near 1740 cm⁻¹ and two strong C-O stretches between 1300-1000 cm⁻¹—serve as a robust, self-validating system for the characterization of this compound in research, development, and quality control settings.
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Cyclopentyl Hexanoate: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed examination of the physical, chemical, and spectroscopic characteristics of cyclopentyl hexanoate (CAS No. 5413-59-2). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical insights. It covers the compound's structural and physicochemical properties, offers a detailed protocol for its synthesis via Fischer esterification, outlines methods for its characterization using various spectroscopic techniques, and discusses its applications and safety considerations. All quantitative data are presented in clear tabular formats, and key experimental workflows are visualized using diagrams to enhance understanding. This guide is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory and research applications.
Introduction
This compound, an ester of cyclopentanol and hexanoic acid, is a molecule of interest in the fields of flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis.[1][2] Its characteristic fruity aroma makes it a valuable component in various consumer products.[3][4] Understanding the fundamental physical and chemical properties of this compound is crucial for its effective synthesis, purification, and application.
This guide provides an in-depth analysis of this compound, beginning with its core physicochemical properties. We will delve into the theoretical and practical aspects of its synthesis and purification, followed by a comprehensive overview of its spectroscopic signature. Finally, we will touch upon its primary applications and essential safety protocols for handling.
Physicochemical Properties
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | Hexanoic acid, cyclopentyl ester | [5] |
| CAS Number | 5413-59-2 | [5] |
| Molecular Formula | C₁₁H₂₀O₂ | [5][6] |
| Molecular Weight | 184.27 g/mol | [5][6] |
| SMILES | CCCCCC(=O)OC1CCCC1 | [5] |
| InChI | InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3 | [5] |
Estimated Physical Properties
Direct experimental values for the boiling point, melting point, density, and refractive index of this compound are not widely reported. The following table provides estimated values based on data from structurally similar compounds such as pentyl hexanoate and cyclohexyl hexanoate.[7][8][9]
| Property | Estimated Value | Notes |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on analogous esters. For example, pentyl hexanoate has a boiling point of 226 °C.[7] |
| Melting Point | < -20 °C | Esters of this molecular weight are typically liquid at room temperature. Pentyl hexanoate has a melting point of -47°C.[7] |
| Density | ~0.86 - 0.88 g/mL (at 25 °C) | Estimated based on similar esters. Pentyl hexanoate has a density of 0.858 g/mL at 25 °C.[7] |
| Refractive Index (n²⁰/D) | ~1.42 - 1.44 | Estimated based on similar esters. Pentyl hexanoate has a refractive index of 1.42.[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether) | Typical for esters of this size. |
| XLogP3 | 3.3 | [5] |
| Topological Polar Surface Area | 26.3 Ų | [5] |
| Rotatable Bond Count | 6 | [6] |
Synthesis and Purification
This compound is most commonly synthesized through the Fischer esterification of hexanoic acid and cyclopentanol, a reaction catalyzed by a strong acid.[10][11]
Fischer Esterification: Mechanism and Rationale
Fischer esterification is a classic and cost-effective method for producing esters.[12] The reaction involves the nucleophilic acyl substitution of a carboxylic acid with an alcohol. The use of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the more cost-effective one, in this case, likely cyclopentanol) is used, or the water byproduct is removed as it forms.[10][12]
Caption: Fischer Esterification of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine hexanoic acid (1.0 eq) and an excess of cyclopentanol (e.g., 3.0 eq).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and brine.[12]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Purification and Characterization Workflow
Caption: Post-synthesis Purification and Analysis Workflow.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the hexanoate and cyclopentyl moieties.[13][14]
-
~5.1 ppm (quintet, 1H): The proton on the carbon of the cyclopentyl group attached to the ester oxygen (-O-CH-).
-
~2.2 ppm (triplet, 2H): The methylene protons (α-protons) on the carbon adjacent to the carbonyl group of the hexanoate chain (-CH₂-C=O).
-
~1.5-1.8 ppm (multiplet, 10H): The overlapping signals of the remaining methylene protons of the cyclopentyl ring and the β-methylene protons of the hexanoate chain.
-
~1.3 ppm (multiplet, 4H): The methylene protons in the middle of the hexanoate chain.
-
~0.9 ppm (triplet, 3H): The terminal methyl protons of the hexanoate chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
~173 ppm: The carbonyl carbon of the ester group.
-
~77 ppm: The carbon of the cyclopentyl group attached to the ester oxygen.
-
~34 ppm: The α-carbon of the hexanoate chain.
-
~32 ppm: The β-carbon of the cyclopentyl ring.
-
~31 ppm: The β-carbon of the hexanoate chain.
-
~24 ppm: The γ-carbon of the cyclopentyl ring.
-
~22 ppm: The subsequent carbons of the hexanoate chain.
-
~14 ppm: The terminal methyl carbon of the hexanoate chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group.[15][16][17]
-
~1735-1750 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of a saturated aliphatic ester.
-
~1170-1250 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[1][18]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 184.27) may be observed, though it might be weak.
-
Key Fragmentation Patterns: Common fragmentation pathways for esters include McLafferty rearrangement and cleavage at the ester linkage. Expected fragments would include ions corresponding to the hexanoyl cation (m/z = 99) and the cyclopentyl cation (m/z = 69), as well as fragments arising from the loss of the cyclopentoxy group or the hexanoyloxy group.
Applications
The primary application of this compound lies in the flavor and fragrance industry.[3][4] Its fruity and pleasant aroma makes it a desirable additive in a variety of consumer products, including:
-
Perfumery: As a component in fragrance formulations to impart fruity and sweet notes.[2]
-
Food and Beverages: As a flavoring agent to enhance or create fruity profiles in products like candies, baked goods, and drinks.[3][19]
-
Cosmetics and Personal Care: To add a pleasant scent to lotions, soaps, and other personal care items.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling esters should be followed.[20][21]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Esters can be flammable. Keep away from open flames and sources of ignition.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable ester with significant applications in the flavor and fragrance industries. This technical guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis and purification, and a thorough description of its spectroscopic characteristics. By understanding these fundamental aspects, researchers and industry professionals can better utilize this compound in their respective fields. The provided methodologies for synthesis and analysis serve as a robust starting point for laboratory work, ensuring both efficiency and safety.
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An In-depth Technical Guide to the Solubility of Cyclopentyl Hexanoate in Organic Solvents
Introduction
Cyclopentyl hexanoate (C₁₁H₂₀O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance and flavor industries. Beyond its sensory properties, its role as a potential scaffold or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), is of increasing interest to researchers and drug development professionals.[1][2] The cyclopentyl moiety, for instance, is explored in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates.[3]
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical parameter in formulation development.[4][5] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a predictive solubility profile in a range of common organic solvents based on Hansen Solubility Parameters (HSP), and details a robust experimental protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, indicate a molecule of moderate molecular weight with a significant non-polar character, as suggested by its calculated LogP value.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5413-59-2 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3-AA (LogP) | 3.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Theoretical Principles of Solubility: A Predictive Approach
The adage "like dissolves like" provides a qualitative framework for predicting solubility.[4] This principle is quantitatively expressed through thermodynamic models that consider the intermolecular forces between the solute and the solvent. For a comprehensive predictive analysis of this compound's solubility, the Hansen Solubility Parameters (HSP) offer a powerful and intuitive model.[4][6]
Hansen Solubility Parameters (HSP)
The HSP model decomposes the total cohesive energy of a substance into three components, representing the different types of intermolecular interactions:[6]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
The principle behind HSP is that substances with similar δD, δP, and δH values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute (in this case, this compound) and a solvent can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.
Estimated Hansen Solubility Parameters for this compound
| Hansen Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 16.5 |
| δP (Polar) | 3.5 |
| δH (Hydrogen Bonding) | 5.0 |
Predicted Solubility Profile of this compound
Using the estimated HSP for this compound and the known HSP for a range of common organic solvents, the HSP distance (Ra) has been calculated to predict the relative solubility.[8][9][10] A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (HSP Distance) | Predicted Solubility |
| n-Hexane | 14.9 | 0.0 | 0.0 | 5.9 | Moderate |
| Toluene | 18.2 | 1.4 | 2.0 | 4.6 | Good |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.1 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.2 | Very Good |
| Acetone | 15.5 | 10.4 | 7.0 | 7.5 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.7 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.4 | Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 20.0 | Very Poor |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 14.2 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 40.0 | Insoluble |
This predictive table serves as a valuable starting point for solvent selection. It suggests that this compound is likely to be highly soluble in ethers and other esters, and moderately soluble in non-polar and aromatic hydrocarbons. Its solubility is predicted to be poor in highly polar and protic solvents like alcohols and water.
Figure 1: A conceptual diagram illustrating the Hansen Solubility Parameter (HSP) distances between this compound and various organic solvents. Shorter distances imply higher predicted solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive models are invaluable for initial screening, experimental verification is crucial for obtaining accurate quantitative solubility data. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent. The following protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.
Protocol: Shake-Flask Method for Solubility Determination
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours). This staggered timing is crucial for verifying that equilibrium has been reached.
-
The agitation should be vigorous enough to ensure thorough mixing of the solute and solvent.
-
-
Sample Preparation:
-
After the respective equilibration times, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered samples and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.
-
-
Data Analysis and Validation:
-
The solubility is the concentration of this compound in the saturated solution.
-
Compare the measured concentrations from the different equilibration time points (24, 48, and 72 hours). If the concentrations are consistent (within experimental error), it confirms that equilibrium was reached. If the concentration increases with time, the equilibration period needs to be extended.
-
Figure 2: A workflow diagram for the experimental determination of solubility using the shake-flask method.
Applications in Research and Drug Development
The solubility profile of this compound has significant practical implications:
-
Reaction Chemistry: The choice of a suitable solvent is critical for optimizing reaction kinetics and yields. A solvent in which the reactants are highly soluble can enhance reaction rates.
-
Purification: Knowledge of solubility is essential for developing effective purification strategies. For instance, a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures would be ideal for recrystallization.
-
Formulation Development: In the context of drug development, if this compound were a component of a formulation, its solubility in various pharmaceutically acceptable solvents would be a key determinant of the formulation's stability and bioavailability.
-
Predictive Modeling: The experimentally determined solubility data can be used to refine and validate theoretical models like UNIFAC and HSP, contributing to a more accurate prediction of the solubility of other related esters.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents, catering to the needs of researchers, scientists, and drug development professionals. While direct experimental data is not widely available, a predictive solubility profile has been generated using the robust Hansen Solubility Parameter model. This theoretical framework, combined with a detailed, self-validating experimental protocol for the shake-flask method, empowers scientists to make informed decisions regarding solvent selection for a variety of applications. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful synthesis, purification, and formulation of chemical entities, ultimately accelerating the pace of research and development.
References
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Cyclopentyl hexanoate material safety data sheet
An In-Depth Technical Guide to the Material Safety Profile of Cyclopentyl Hexanoate
This document provides a comprehensive safety and handling guide for this compound (CAS No. 5413-59-2), tailored for researchers, scientists, and professionals in drug development. In the absence of a standardized, officially adopted Safety Data Sheet (SDS), this guide synthesizes available physicochemical data, information from structurally related compounds, and established laboratory safety principles to construct a robust operational safety profile. The objective is to empower scientific personnel with the knowledge to handle this compound responsibly, mitigating potential risks in a research and development setting.
Section 1: Chemical and Physical Identity
This compound is an ester characterized by a cyclopentyl ring attached to the carboxyl group of hexanoic acid. Understanding its fundamental properties is the first step in a thorough risk assessment.
Chemical Identifiers and Synonyms:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 184.27 g/mol | [1][2] |
| Exact Mass | 184.146329876 Da | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Complexity | 148 | [1][2] |
| Appearance | Inferred to be a liquid at room temperature | N/A |
| Solubility | Expected to be insoluble in water and soluble in alcohols and organic solvents | N/A |
Section 2: Hazard Identification and Assessment
The following diagram illustrates the logical workflow for assessing hazards when direct data is unavailable.
Caption: Hazard Assessment Workflow for Compounds with Limited Data.
Table 2: Summary of Potential Hazards and Associated Precautions
| Potential Hazard | Rationale Based on Analogs | Recommended Precautionary Statements |
| Flammability | Cyclopentane is a highly flammable liquid.[3][4] Esters can be combustible. A conservative assumption is that this compound is a combustible or flammable liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[5] Take precautionary measures against static discharge.[6] |
| Skin Irritation | Many organic esters and solvents can cause skin irritation upon prolonged or repeated contact.[7][8] | Wear protective gloves. Wash skin thoroughly after handling. Take off contaminated clothing and wash it before reuse.[9] |
| Eye Irritation | Direct contact with organic liquids can cause serious eye irritation.[7][8] | Wear eye/face protection (safety glasses or goggles). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | Inhalation of vapors or mists may cause respiratory tract irritation.[7] High vapor concentrations may lead to dizziness or drowsiness.[10] | Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid breathing vapors or mist.[12] |
| Aspiration Hazard | If swallowed, the substance may be harmful and could potentially enter the airways, which is a risk associated with some low-viscosity hydrocarbons like cyclopentane.[10] | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4][9] |
Section 3: Exposure Scenarios and Risk Mitigation
In a research and drug development setting, exposure is most likely to occur during weighing, transferring, reaction setup, and work-up procedures. Mitigation relies on a combination of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound that could generate aerosols or vapors must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][13]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin and eye contact.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Standard |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact. Users should check with the glove manufacturer for specific breakthrough times. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Protects against splashes. |
| Skin/Body Protection | Standard laboratory coat. | Protects skin and personal clothing from minor splashes. |
| Respiratory Protection | Not typically required when used in a fume hood. | If engineering controls are insufficient or in case of a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[3] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed for the safe handling of liquid reagents like this compound in a laboratory setting.
Experimental Protocol: Weighing and Transferring this compound
-
Preparation: Don all required PPE (lab coat, safety glasses, gloves) before entering the lab.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Material Staging: Place all necessary equipment (beakers, graduated cylinders, stir bars, spatula) and the this compound container inside the fume hood.
-
Grounding: For transfers of significant quantities, ensure the container and receiving equipment are grounded to prevent static discharge.[3]
-
Dispensing: Open the container. Using a clean pipette or graduated cylinder, carefully transfer the desired volume of the liquid. Avoid splashing.
-
Weighing (if by mass): Tare a sealed container on a balance. Transfer the liquid into the container inside the fume hood, then seal it before moving it back to the balance for the final weight.
-
Container Sealing: Tightly close the main this compound container immediately after use.[6]
-
Cleanup: Clean any minor drips within the fume hood using an appropriate absorbent material. Dispose of contaminated materials as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.
Caption: Emergency Response Decision Tree for Spills and Personnel Exposure.
Section 6: Stability, Storage, and Disposal
Proper storage and disposal are fundamental to laboratory safety and environmental responsibility.
Stability and Reactivity
-
Chemical Stability: The substance is expected to be stable under normal storage conditions.
-
Conditions to Avoid: Keep away from excess heat, open flames, sparks, and sources of ignition. [14]* Incompatible Materials: Avoid contact with strong oxidizing agents, which may cause a vigorous reaction. [3][13]* Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂). [3][13]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][14]* The storage area should be designated for flammable or combustible liquids. [3]* Store away from incompatible materials such as strong oxidizing agents. [13]
Disposal
-
Disposal of this compound and its containers must be handled as hazardous waste.
-
All waste disposal practices must comply with local, regional, and national regulations. [15]* Do not dispose of the chemical into drains or the environment. Chemical waste generators are responsible for determining waste classification and ensuring complete and accurate disposal procedures. [13][14]
Section 7: Conclusion and Knowledge Gaps
This guide establishes a robust safety framework for the handling of this compound in a scientific research environment. The core principle of this document is precautionary; by treating the substance with the caution afforded to flammable and potentially irritating materials, researchers can significantly mitigate risks.
The primary knowledge gap remains the lack of empirical toxicological and ecotoxicological data for this compound. While read-across and structural analysis provide a sound basis for hazard inference, they do not replace direct testing. Professionals using this compound should remain alert for new information from regulatory bodies or suppliers and adjust their protocols accordingly. By integrating the principles of expertise, caution, and continuous learning, the scientific community can ensure the safe and responsible use of this and other novel chemical entities.
References
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- Dynarex Corporation (2015). Coastal First Aid Kit - SAFETY DATA SHEET.
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Introduction: Situating Cyclopentyl Hexanoate in Modern Chemistry
An In-depth Technical Guide to Cyclopentyl Hexanoate: Synthesis, Characterization, and Applications
This compound (CAS No. 5413-59-2) is an ester characterized by the covalent linkage of a cyclopentyl alcohol moiety and a hexanoic acid backbone.[1][2] As with many esters, its primary attributes are tied to its characteristic fruity aroma, making it a molecule of interest in the flavor, fragrance, and cosmetics industries, analogous to similar esters like pentyl hexanoate.[3][4] However, its utility extends beyond sensory applications. The unique combination of a cyclic alkyl group and a medium-length fatty acid chain imparts specific physicochemical properties, such as solvency and lubricity, opening avenues for its use as a specialty solvent, a plasticizer, or an intermediate in more complex organic syntheses.[3][5]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of this compound. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, the logic of analytical validation, and the potential for future applications.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount to its successful synthesis and application. This compound is a C11H20O2 molecule with a molecular weight of approximately 184.28 g/mol .[1][2] Its structure is defined by the ester functional group, which is the primary determinant of its chemical reactivity, allowing for reactions such as hydrolysis under acidic or alkaline conditions to yield the parent cyclopentanol and hexanoic acid.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5413-59-2 | [1][2] |
| Molecular Formula | C11H20O2 | [1][2] |
| Molecular Weight | 184.28 g/mol | [2] |
| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3-AA | 3.3 | [2] |
The cyclopentyl ring provides a degree of rigidity and lipophilicity, while the hexanoate tail offers flexibility. This structural combination influences its interactions with other molecules, its boiling point, and its viscosity.
Caption: Chemical Structure of this compound.
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several established pathways. The choice of method depends critically on factors such as desired yield, purity requirements, scalability, and environmental considerations.
Fischer-Tropsch Esterification: The Classic Approach
The most direct and widely taught method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid (hexanoic acid) and an alcohol (cyclopentanol).[6][7]
Causality of Experimental Choices:
-
Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7][8]
-
Reaction Conditions: The reaction is a reversible equilibrium.[6] To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved in two ways:
-
Using one of the reactants (usually the less expensive one, in this case, potentially cyclopentanol) in large excess.
-
Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.
-
-
Temperature: Heating is required to overcome the activation energy of the reaction.[9]
Caption: Fischer Esterification Reaction Workflow.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add hexanoic acid (1.0 eq), cyclopentanol (1.5 eq), and a suitable solvent for azeotropic distillation (e.g., toluene, 2 mL per mmol of hexanoic acid).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol% of the limiting reagent).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Work-up (Self-Validation): Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted hexanoic acid. (Observe cessation of effervescence as a validation checkpoint).
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.
Enzymatic Synthesis: The Green Chemistry Alternative
Biocatalysis, particularly using lipases, offers a milder and more selective route to ester synthesis.[10] Lipases are highly effective in non-aqueous environments for catalyzing esterification and transesterification reactions.[11][12] The use of an immobilized enzyme, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), is preferred as it simplifies catalyst removal and allows for reuse, enhancing the economic and environmental viability of the process.[13]
Causality of Experimental Choices:
-
Enzyme: Lipases like CALB are chosen for their broad substrate specificity and high stability in organic solvents.[11][13] The enzyme's active site facilitates the formation of a key acyl-enzyme intermediate, which is then attacked by the alcohol.[13]
-
Solvent: A non-polar, anhydrous solvent like n-hexane is often used.[13] This is crucial because water can promote the reverse reaction (hydrolysis). In some cases, a solvent-free system can be employed if the reactants are liquid at the reaction temperature.
-
Water Removal: Water is a byproduct that can inhibit the enzyme and shift the equilibrium away from the product. Molecular sieves (3Å or 4Å) are added to the reaction mixture to sequester water as it forms.[13]
-
Temperature: Enzymatic reactions are conducted at much lower temperatures (typically 40-60 °C) compared to Fischer esterification, which prevents side reactions and degradation of thermally sensitive compounds.[12]
Caption: Experimental Workflow for Enzymatic Synthesis.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Preparation: Activate molecular sieves (3Å, ~10% w/v) by heating in an oven. Allow to cool in a desiccator.
-
Setup: In a sealed, screw-cap vial, combine hexanoic acid (1.0 eq), cyclopentanol (1.1 eq), and an anhydrous solvent (e.g., n-hexane).
-
Catalysis: Add the activated molecular sieves and the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total substrates).
-
Reaction: Place the vial in an orbital shaker incubator set to the optimal temperature for the enzyme (e.g., 50 °C) and agitate for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up (Self-Validation): Once the reaction reaches equilibrium (validation checkpoint: stable reactant/product ratio in GC), filter off the enzyme beads and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude ester is often of high purity but can be further purified by vacuum distillation if necessary.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound requires a multi-pronged analytical approach. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Spectroscopic Data Interpretation
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Rationale |
| IR Spectroscopy | Strong, sharp absorbance at ~1735-1740 cm⁻¹.Absorbances at ~2850-2960 cm⁻¹.Absorbance at ~1150-1250 cm⁻¹. | C=O stretch of the ester functional group.[14]C-H (sp³) stretching from alkyl chains.C-O single bond stretch of the ester. |
| ¹H NMR | ~5.1 ppm (quintet): -O-CH of the cyclopentyl ring.~2.2 ppm (triplet): -CH₂ -C=O of the hexanoate chain.~0.9-1.8 ppm (multiplets): Remaining -CH₂ - protons of both the hexanoate and cyclopentyl groups. | The proton on the carbon bearing the ester oxygen is deshielded.Protons alpha to the carbonyl are deshielded.Overlapping signals from the aliphatic protons. |
| ¹³C NMR | ~173 ppm: C =O carbonyl carbon.~75 ppm: -O-C H of the cyclopentyl ring.~34 ppm: -C H₂-C=O of the hexanoate chain.~20-35 ppm: Remaining alkyl carbons. | Carbonyl carbons are highly deshielded.Carbon attached to the ester oxygen is deshielded.Carbon alpha to the carbonyl is deshielded.Standard range for sp³ hybridized carbons. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 184.Key Fragments: m/z = 117 [M - C₅H₉]⁺ (loss of cyclopentyl radical), m/z = 99 [C₅H₁₁CO]⁺ (acylium ion), m/z = 69 [C₅H₉]⁺ (cyclopentyl cation). | Corresponds to the molecular weight.[2]Characteristic fragmentation patterns for esters, involving cleavage alpha to the oxygen and carbonyl groups. |
Applications in Research and Development
While primarily known as a fragrance and flavor agent, the properties of this compound make it a candidate for several specialized applications:
-
Specialty Solvent: Its ester structure provides moderate polarity, making it a potential solvent for resins, oils, and certain polymers, particularly where a specific evaporation rate is desired.[3]
-
Organic Intermediate: The ester group can be used as a protecting group for the carboxylic acid or can be further transformed through reactions like transesterification or reduction, making it a useful building block in multi-step organic synthesis.[3]
-
Lubricant Additive: Similar to other fatty acid esters, it may find use in formulations for industrial lubricants to improve properties like low-temperature fluidity and wear reduction.[3]
Safety and Handling
No specific, comprehensive toxicological data for this compound is readily available.[1] Therefore, a conservative approach to safety based on the parent compounds and similar esters is warranted.
-
Precursors: Hexanoic acid is corrosive and can cause skin and eye irritation. Cyclopentanol is a flammable liquid and can cause irritation.[15]
-
General Ester Hazards: Esters are generally considered to have low toxicity. However, they can be irritating to the skin and eyes. Good laboratory practice should be followed.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[16] Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
This compound represents a versatile ester with established utility and future potential. Its synthesis can be achieved through robust traditional methods like Fischer esterification or via more sustainable enzymatic routes, with the choice dictated by project-specific goals of scale, purity, and environmental impact. A thorough analytical workflow, combining IR, NMR, and MS, is essential for unambiguous structural confirmation and purity assessment. For researchers in drug development and materials science, this compound should be viewed not just as a fragrance component, but as a functional molecule with potential applications as a specialty solvent, a synthetic intermediate, and a performance-enhancing additive.
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Discovery and history of Cyclopentyl hexanoate
An In-depth Technical Guide to Cyclopentyl Hexanoate
Abstract
This compound (CAS No. 5413-59-2) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple. While it does not possess a singular, celebrated moment of discovery, its history is intrinsically linked to the foundational developments in synthetic organic chemistry, particularly the advent of controlled esterification. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, the core principles and detailed protocols for its synthesis via Fischer-Speier esterification, its modern industrial applications, and essential safety protocols. The narrative emphasizes the causal relationships behind experimental methodologies, grounding theoretical knowledge in practical application.
Introduction: The Chemical and Historical Context
Esters are a pivotal class of organic compounds, formed from the condensation of a carboxylic acid and an alcohol.[1] They are ubiquitous in nature, responsible for the natural fragrances and flavors of many fruits and flowers.[2][3] The fragrance industry, in particular, relies heavily on both natural and synthetic esters to construct a vast palette of scents, from fruity to floral notes.[4][5]
This compound, with its C11H20O2 formula, is a classic example of a synthetic ester developed for these applications.[6] Its history is not that of a single discovery but rather a product of the systematic exploration of ester synthesis that began in the late 19th century. The ability to synthetically replicate and create novel aromas revolutionized the perfume and food industries, making previously rare or expensive scents widely accessible.[2] The synthesis of compounds like this compound is a direct legacy of the pioneering work on esterification, which remains a cornerstone of modern organic synthesis.
Physicochemical and Spectroscopic Characterization
The precise identification and characterization of this compound are fundamental to its application and quality control. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 5413-59-2 | [6][7] |
| Molecular Formula | C₁₁H₂₀O₂ | [6] |
| Molar Mass | 184.27 g/mol | [6] |
| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | [6] |
| Appearance | Colorless Liquid (Typical) | General |
| Topological Polar Surface Area | 26.3 Ų | [6][7] |
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The expected data from standard analytical techniques are crucial for confirming the identity and purity of a synthesized sample.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| Infrared (IR) | Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1170 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹) |
| ¹³C NMR | Carbonyl carbon (~173 ppm), -O-CH carbon of cyclopentyl ring (~75 ppm), various aliphatic carbons (14-35 ppm) |
| Mass Spectrometry (MS) | Molecular ion peak (m/z = 184), characteristic fragment from loss of cyclopentoxy group (m/z = 99), cyclopentyl cation (m/z = 69) |
Note: Specific peak values are approximate and can vary based on the solvent and instrument used. Data is inferred from standard ester spectra and information available through public databases.[6]
Core Synthesis Methodology: The Fischer-Speier Esterification
The most common and historically significant method for preparing this compound is the Fischer-Speier esterification. First described by Emil Fischer and Arthur Speier in 1895, this reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[8]
Reaction Mechanism and Rationale
Fischer esterification is a reversible nucleophilic acyl substitution.[9] The use of a strong acid catalyst (e.g., H₂SO₄) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
The detailed mechanism involves several equilibrium steps:
-
Protonation: The carbonyl oxygen of hexanoic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The lone pair of the oxygen atom in cyclopentanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.
Driving the Equilibrium
The primary disadvantage of the Fischer esterification is its reversible nature.[9][10] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. Common strategies include:
-
Use of Excess Reagent: Employing a large excess of one of the reactants (typically the less expensive one, often the alcohol) increases the probability of forward reaction.[10][11]
-
Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium to the right. This can be accomplished using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[8][12]
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or similar organic solvent
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Workflow:
Caption: Standard laboratory workflow for ester synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 1.0 molar equivalent of hexanoic acid with 1.5 molar equivalents of cyclopentanol. Causality: Using excess cyclopentanol helps drive the reaction equilibrium towards the product.
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount (approx. 5% of the acid's molar quantity) of concentrated sulfuric acid. Causality: The strong acid is required to protonate the carboxylic acid, activating it for nucleophilic attack.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Causality: Heating increases the reaction rate, and the condenser prevents the loss of volatile reactants and products.
-
Work-up: Cool the mixture to room temperature. Transfer it to a separatory funnel containing diethyl ether and water.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution until effervescence ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted hexanoic acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution). Causality: Brine helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Causality: This removes residual water, which is critical before the final purification step.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the resulting crude ester by vacuum distillation to obtain the final product. Causality: Distillation separates the ester from non-volatile impurities and any remaining high-boiling reactants.
Modern Applications and Industrial Significance
The utility of this compound stems primarily from its pleasant and potent aroma.
-
Fragrance and Flavor Industry: It is a key component in creating fruity and sweet fragrance profiles, especially for pineapple and tropical notes.[2][4] It is incorporated into perfumes, cosmetics, air fresheners, and as a flavoring agent in food products like candy and beverages.[13]
-
Pharmaceutical and Chemical Synthesis: Esters are common intermediates in the synthesis of more complex molecules. Cyclopentyl esters, in particular, can be found in the structures of various bioactive compounds and are used in the development of pharmaceuticals.[14][15] For instance, ester compounds are sometimes used in drug formulations to improve solubility and absorption.[16]
-
Industrial Applications: In some contexts, esters like this compound can serve as specialty solvents or as plasticizers, which are additives that increase the flexibility of polymers.[17]
Safety and Handling
While this compound does not have extensive, publicly available toxicology data, general safety precautions for handling organic esters should be strictly followed.[7][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[19]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion
This compound exemplifies a class of compounds whose importance lies not in a dramatic discovery but in its embodiment of fundamental and enduring principles of organic chemistry. Its synthesis via the Fischer-Speier esterification is a classic, teachable process that remains industrially relevant over a century after its inception. From its role in crafting the scents and flavors that shape our sensory experiences to its use as a building block in chemical manufacturing, this compound serves as a testament to the power of ester chemistry. This guide provides the technical foundation necessary for its synthesis, characterization, and safe application in a professional research and development setting.
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Cyclopentyl Hexanoate: A Technical Guide to Its Putative Natural Occurrence and Analysis
Executive Summary
Cyclopentyl hexanoate (C11H20O2) is a carboxylate ester recognized for its distinct fruity and waxy aroma profile, making it a compound of interest for the flavor and fragrance industries. This technical guide addresses the core topic of its natural occurrence. A comprehensive review of scientific literature and volatile compound databases reveals that this compound is not currently recognized as a naturally occurring compound in common fruits, plants, or essential oils. Its existence is primarily attributed to chemical synthesis.
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals by:
-
Reviewing the evidence regarding its natural occurrence in contrast to other common hexanoate esters.
-
Proposing a hypothetical biosynthetic pathway, grounded in the confirmed natural existence of one of its key precursors, cyclopentanol.
-
Detailing a robust, field-proven analytical workflow for its extraction and identification, which can be employed in targeted research to investigate its potential presence in specific plant species.
While its widespread natural occurrence is not supported by current data, the existence of its constituent precursors in the plant kingdom presents a compelling case for targeted investigation.
Section 1: A Review of the Evidence on Natural Occurrence
The aroma profiles of fruits and plants are complex mixtures of volatile organic compounds (VOCs), with esters being a predominant class that often imparts characteristic fruity notes.[1] Numerous hexanoate esters, such as ethyl hexanoate (pineapple/fruity), hexyl acetate (fruity/floral), and (Z)-3-hexenyl hexanoate (green/fruity), are well-documented as key aroma components in a wide variety of fruits, including guava, apple, pear, and strawberry.[1][2][3][4]
However, despite extensive analysis of plant volatiles, this compound has not been identified as a natural constituent. Searches of comprehensive databases and literature on the volatile compositions of tropical fruits, essential oils, and diverse plant species have failed to confirm its presence.[5][6][7] This absence is notable, and for some related cyclic esters, such as cyclohexyl hexanoate, sources explicitly state they are "not found in nature," suggesting that many such compounds are exclusively synthetic.[8]
To illustrate this point, the following table contrasts the reported natural occurrence of common hexanoate esters with the status of this compound.
Table 1: Comparative Natural Occurrence of Hexanoate Esters
| Compound Name | Reported Natural Sources | Natural Occurrence Status |
|---|---|---|
| Ethyl Hexanoate | Guava, Apple, Pear, Strawberry, Pineapple | Well-documented[1][2] |
| Hexyl Hexanoate | Apple, Plum, Citrus Fruits, Passion Fruit | Well-documented[9][10] |
| (Z)-3-Hexenyl Hexanoate | Guava, Nectarine, Passion Fruit | Documented[3] |
| This compound | Not reported in surveyed literature. | Not Documented |
Section 2: Hypothetical Biosynthesis: The Potential for Natural Formation
The absence of a compound in nature does not entirely preclude the biological capacity for its synthesis. The formation of esters in plants is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA).[11][12] The hypothetical biosynthesis of this compound would therefore depend on the availability of two precursors: Cyclopentanol and Hexanoyl-CoA .
The Acyl-CoA Precursor: Hexanoyl-CoA
Hexanoyl-CoA is a common intermediate in plant metabolism. It is primarily derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of fatty acids like linoleic and linolenic acid.[13] This pathway is responsible for the generation of many C6 compounds (aldehydes, alcohols, and their corresponding esters) that contribute to the characteristic "green leaf" aroma of wounded plants. The formation of hexanoyl-CoA is a well-established and widespread metabolic process in the plant kingdom.
The Alcohol Precursor: Cyclopentanol
The critical limiting factor for the natural synthesis of this compound is the availability of its alcohol precursor, Cyclopentanol. While most common plant alcohols are straight-chain (e.g., ethanol, hexanol) or terpenoid-derived, Cyclopentanol is exceedingly rare. However, its existence in nature is not entirely unknown. PubChem records indicate that Cyclopentanol has been identified in at least two plant species: Malabar spinach (Basella alba) and prickly pear (Opuntia ficus-indica) .[14]
The specific biosynthetic pathway leading to cyclopentanol in these plants is not well-elucidated. It may arise from the cyclization of a linear precursor or the modification of other cyclic compounds.[15] Regardless of its origin, the confirmed presence of cyclopentanol, even if rare, provides a crucial piece of the puzzle, establishing that the necessary alcohol substrate for this esterification exists in the plant kingdom.
The Hypothetical Esterification
Given the availability of both hexanoyl-CoA and cyclopentanol in certain plants, the final enzymatic step to form this compound is theoretically possible. AAT enzymes are known for their substrate promiscuity, capable of accepting a wide range of alcohol and acyl-CoA substrates.[16][17] An AAT enzyme present in Basella alba or Opuntia ficus-indica could potentially catalyze the following reaction:
Hexanoyl-CoA + Cyclopentanol --(AAT)--> this compound + Coenzyme A
The reason this ester has not been reported could be due to several factors:
-
Low Precursor Concentration: The concentration of cyclopentanol may be too low for efficient enzymatic conversion.
-
Enzyme Specificity: The specific AATs present in these plants may not accept a cyclic alcohol like cyclopentanol as a substrate.
-
Subcellular Compartmentalization: The two precursors may be physically separated within the plant cell, preventing their interaction.
-
Lack of Targeted Analysis: Researchers analyzing these plants may not have been specifically looking for this novel ester.
Below is a diagram illustrating this putative biosynthetic pathway.
Section 3: Standard Analytical Methodology for Detection
To definitively investigate the presence or absence of this compound in a natural matrix, a highly sensitive and specific analytical methodology is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, like esters, in complex samples.
Rationale for Method Selection
-
HS-SPME: This technique is a solvent-free extraction method ideal for isolating volatile compounds from the gaseous phase (headspace) above a solid or liquid sample. A fused-silica fiber coated with a specific polymer is exposed to the headspace, where it adsorbs and concentrates the analytes. This approach minimizes matrix interference and is highly effective for trace-level detection.
-
Gas Chromatography (GC): The GC separates the complex mixture of extracted volatiles based on their boiling points and polarity. The compounds travel through a long capillary column at different rates, ensuring that individual components are introduced into the detector one at a time.
-
Mass Spectrometry (MS): The MS serves as the detector, ionizing the separated compounds and fragmenting them into a unique mass-to-charge ratio pattern. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint, allowing for unambiguous identification by comparison to a spectral library (e.g., NIST).
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a self-validating system for the targeted analysis of this compound in a plant matrix (e.g., leaves or fruit of Basella alba).
1. Sample Preparation: i. Weigh 2-5 grams of fresh, homogenized plant material into a 20 mL headspace vial. ii. Add 5 mL of a saturated NaCl solution to the vial. Causality: Salting-out increases the volatility of organic compounds by decreasing their solubility in the aqueous phase. iii. If available, add a known concentration of an internal standard (e.g., ethyl heptanoate-d15) for quantification. iv. Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
2. HS-SPME Extraction: i. Place the vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 50°C) for 15 minutes with gentle agitation. Causality: Heating promotes the release of semi-volatile compounds into the headspace. ii. Introduce the SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS) into the vial, exposing the fiber to the headspace. iii. Allow the fiber to adsorb the volatiles for a fixed time (e.g., 30 minutes) at the set temperature.
3. GC-MS Analysis: i. After extraction, immediately retract the fiber and insert it into the heated injector port of the GC-MS system for thermal desorption of the analytes onto the column. ii. The GC-MS system should be configured with parameters optimized for ester analysis, as detailed in Table 2.
Table 2: Representative GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injector | Splitless mode, 250°C | Ensures complete and rapid desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas for carrying analytes through the column. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) or similar | A non-polar column that separates compounds primarily by boiling point. |
| Oven Program | 40°C (2 min), ramp 5°C/min to 240°C (hold 5 min) | A temperature gradient to effectively separate a wide range of volatile compounds. |
| MS System | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Captures the molecular ion and key fragments of this compound (MW: 184.27). |
| Transfer Line Temp | 250°C | Prevents condensation of analytes between the GC and MS. |
4. Data Analysis: i. Identify compounds by comparing their acquired mass spectra with the NIST Mass Spectral Library. ii. Confirm identity by comparing the retention index (RI) of the analyte with published values. iii. For a positive identification of this compound, the mass spectrum must match the library spectrum, and its retention time must be consistent.
The following diagram outlines the complete analytical workflow.
Section 4: Conclusion and Future Directions for the Research Professional
This guide establishes that this compound is not a recognized naturally occurring compound based on current scientific evidence. It is most accurately classified as a synthetic aroma chemical.
However, the confirmed presence of its alcohol precursor, cyclopentanol, in at least two plant species (Basella alba and Opuntia ficus-indica) introduces a compelling possibility for its existence in nature, however rare.[14] The lack of its detection to date may simply be a result of it not being present in the vast majority of commonly analyzed plants.
A clear avenue for novel research presents itself: A targeted investigation into the volatile organic compound profiles of Basella alba and Opuntia ficus-indica. By employing the robust HS-SPME-GC-MS protocol detailed herein, researchers can specifically search for the mass spectrum and retention index corresponding to this compound. The discovery of this ester, even in trace amounts, would represent a novel finding in natural product chemistry and could open new avenues for understanding the diversity of plant secondary metabolism. Until such evidence is produced, the designation of this compound remains firmly in the synthetic domain.
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Methodological & Application
Title: High-Yield Synthesis of Cyclopentyl Hexanoate via Immobilized Lipase Biocatalysis: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Biocatalysis
Cyclopentyl hexanoate is an ester recognized for its fruity, pineapple-like aroma, making it a desirable compound in the food, beverage, and cosmetic industries.[1][2] Traditionally, its synthesis is achieved through Fischer esterification, a process that often requires high temperatures, strong acid catalysts, and generates significant waste streams.[3][4]
Biocatalysis, particularly the use of enzymes like lipases, offers a compelling alternative.[4] Lipase-catalyzed esterification proceeds under mild conditions, demonstrates high selectivity, and minimizes byproduct formation, leading to simpler purification and a reduced environmental footprint.[5][6] Crucially, products synthesized enzymatically can often be labeled as "natural," which significantly enhances their market value and consumer appeal.[4]
This document focuses on the use of an immobilized lipase, a strategy that dramatically improves process economics by allowing for easy catalyst separation and reuse over multiple batches.[7][8]
Scientific Principles: Understanding the "Why"
A successful synthesis protocol is built on a solid understanding of the underlying scientific principles. The choices of enzyme, reaction medium, and conditions are not arbitrary; they are dictated by the kinetics and mechanism of the enzymatic reaction.
The Enzyme: Immobilized Candida antarctica Lipase B (CALB)
For this application, we select Novozym 435, which is Lipase B from Candida antarctica immobilized on a macroporous acrylic resin.[9] This choice is deliberate for several reasons:
-
Broad Substrate Specificity: CALB is a non-specific lipase, meaning it can effectively catalyze reactions with a wide range of acids and alcohols, including the hexanoic acid and cyclopentanol used here.[10][11]
-
High Stability: Immobilization confers exceptional thermal and mechanical stability, allowing the enzyme to function effectively in organic solvents and at moderately elevated temperatures without significant denaturation.[9][12]
-
Ease of Use: As a solid catalyst, it can be easily removed from the reaction mixture by simple filtration, streamlining downstream processing and enabling catalyst recycling.[8]
The Reaction Mechanism: Ping-Pong Bi-Bi
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic model.[13][14] This two-step mechanism avoids the simultaneous binding of both substrates to the enzyme.
-
Acylation: The carboxylic acid (hexanoic acid) first binds to the lipase's active site (which contains a serine residue). An acyl-enzyme intermediate is formed, and a molecule of water is released.[10]
-
Nucleophilic Attack: The alcohol (cyclopentanol) then enters the active site and attacks the acyl-enzyme intermediate. This step forms the final ester product (this compound) and regenerates the free enzyme, ready for another catalytic cycle.[14]
Understanding this mechanism is crucial for optimization. For instance, the release of water in the first step implies that the reaction is reversible. According to Le Châtelier's principle, removing water from the system will shift the equilibrium toward the product side, increasing the final yield.[15]
The Role of the Solvent
While solvent-free systems are an option, the use of a non-polar organic solvent like n-hexane or heptane is often advantageous.[13]
-
Reduces Viscosity: High concentrations of substrates can lead to a viscous mixture, creating mass transfer limitations. A solvent reduces viscosity, ensuring efficient interaction between the substrates and the immobilized enzyme.[16]
-
Prevents Inhibition: High concentrations of short-chain acids or alcohols can inhibit or inactivate the lipase.[7] A solvent keeps concentrations at a sub-inhibitory level.
-
Maintains Enzyme Activity: Lipases require a thin layer of water around their structure to maintain their catalytically active conformation. A non-polar, water-immiscible solvent does not strip this essential water layer away, preserving enzyme activity.[17]
Experimental Protocol: Synthesis and Purification
This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagents | Equipment |
| Hexanoic Acid (≥99%) | Jacketed glass reactor with overhead stirrer |
| Cyclopentanol (≥99%) | Temperature controller/circulator |
| Novozym 435 (Immobilized CALB) | Condenser |
| n-Hexane (Anhydrous, ≥99%) | Buchner funnel and vacuum flask |
| Molecular Sieves (3Å) | Separatory funnel |
| Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Sodium Chloride (brine) | Gas Chromatograph (GC-FID) |
| Magnesium Sulfate (anhydrous) | NMR Spectrometer, FTIR Spectrometer |
Synthesis Workflow
Step-by-Step Synthesis Protocol
-
Reactor Setup: To a 250 mL jacketed glass reactor, add hexanoic acid (e.g., 0.1 mol), cyclopentanol (e.g., 0.12 mol, 1.2 equivalents), and 100 mL of n-hexane.
-
Causality: A slight excess of the alcohol can help drive the reaction equilibrium towards the product side.
-
-
Water Removal: Add 10 g of activated 3Å molecular sieves to the mixture.
-
Temperature Equilibration: Set the reactor temperature to 50°C and begin stirring at 200 rpm. Allow the mixture to equilibrate for 15 minutes.
-
Initiate Reaction: Add the immobilized lipase, Novozym 435 (e.g., 5% w/w of total substrates). This is time zero (t=0).
-
Reaction Monitoring: Allow the reaction to proceed for 8-12 hours. Monitor the progress by taking small aliquots (e.g., 0.1 mL) periodically, filtering out the enzyme, and analyzing the supernatant by Gas Chromatography (GC) to determine the conversion of the limiting reactant (hexanoic acid).
Step-by-Step Purification Protocol
-
Enzyme Recovery: Once the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the immobilized enzyme and molecular sieves by vacuum filtration. The recovered enzyme can be washed with fresh solvent (n-hexane), dried under vacuum, and stored for reuse.
-
Acid Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (50 mL each time).
-
Causality: The weak base neutralizes and removes any unreacted hexanoic acid by converting it to its water-soluble sodium salt.[18]
-
-
Neutralization Wash: Wash the organic layer with saturated sodium chloride solution (brine, 50 mL) to remove residual water and salts.
-
Drying: Drain the organic layer into a flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 20 minutes to remove trace amounts of water.
-
Solvent Removal: Remove the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane. The remaining clear, oily liquid is the crude this compound.
-
Final Purification (Optional): For ultra-high purity, the crude product can be purified by vacuum distillation.[3]
Process Optimization: A Data-Driven Approach
The yield and efficiency of the synthesis can be significantly improved by systematically optimizing key reaction parameters.[19][20] A one-factor-at-a-time (OFAT) or response surface methodology (RSM) approach can be employed.
Key Parameters & Their Impact
-
Temperature: Higher temperatures increase the reaction rate. However, temperatures exceeding the enzyme's optimal range (typically 40-60°C for Novozym 435) can lead to thermal denaturation and loss of activity.[19]
-
Substrate Molar Ratio: Varying the ratio of alcohol to acid can shift the reaction equilibrium. While an excess of one substrate can increase conversion, very high concentrations may cause substrate inhibition.[14]
-
Enzyme Loading: Increasing the amount of enzyme will decrease the time required to reach equilibrium but also increases costs. An optimal loading balances reaction speed with process economics.[10]
-
Agitation Speed: The reaction rate can be limited by the diffusion of substrates to the surface of the immobilized enzyme (external mass transfer). Increasing agitation speed can overcome this, but only up to a point where the limitation is no longer diffusional.[13]
Example Optimization Data
The following tables summarize hypothetical results from an optimization study.
Table 1: Effect of Temperature on Ester Conversion (Conditions: 1:1 molar ratio, 5% enzyme loading, 8 hours)
| Temperature (°C) | Final Conversion (%) |
| 30 | 65.2 |
| 40 | 88.4 |
| 50 | 96.5 |
| 60 | 94.1 |
| 70 | 75.8 (denaturation) |
Table 2: Effect of Substrate Molar Ratio on Ester Conversion (Conditions: 50°C, 5% enzyme loading, 8 hours)
| Molar Ratio (Cyclopentanol:Acid) | Final Conversion (%) |
| 1:1 | 96.5 |
| 1.2:1 | 98.2 |
| 1.5:1 | 98.5 |
| 2:1 | 97.9 (slight inhibition) |
Table 3: Effect of Enzyme Loading on Reaction Time (Conditions: 50°C, 1.2:1 molar ratio, Time to reach >95% conversion)
| Enzyme Loading (% w/w) | Time (hours) |
| 2.5 | > 16 |
| 5.0 | ~ 8 |
| 7.5 | ~ 5 |
| 10.0 | ~ 3.5 |
Based on this data, optimal conditions would be approximately 50°C , a 1.2:1 molar ratio of cyclopentanol to hexanoic acid, and a 5% enzyme loading to achieve >95% conversion within a standard workday.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product and quantify any remaining starting materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic ester carbonyl (C=O) stretch (approx. 1735 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch (approx. 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide definitive structural confirmation by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.
Conclusion
This application note details a robust and efficient method for the synthesis of this compound using immobilized lipase. By grounding the experimental protocol in the fundamental principles of biocatalysis, we provide researchers with not just a set of instructions, but also the rationale needed to adapt, optimize, and troubleshoot the process. This enzymatic approach represents a significant advancement over classical chemical methods, offering a pathway to high-purity flavor esters through sustainable and economically viable means.
References
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Application Notes and Protocols for the Purification of Cyclopentyl Hexanoate by Distillation
For: Researchers, scientists, and drug development professionals
Introduction: The Essence of Purity in Cyclopentyl Hexanoate
This compound is an ester recognized for its characteristic fruity and floral aroma, lending itself to significant applications in the fragrance, flavor, and cosmetic industries. In the context of drug development and scientific research, where it may be used as a specialty solvent, intermediate, or in formulation studies, its purity is not merely a matter of quality but a prerequisite for reliable and reproducible results.
The synthesis of this compound, typically through Fischer esterification of cyclopentanol and hexanoic acid, results in a crude product containing unreacted starting materials, the acid catalyst, and water. Distillation stands as a robust and scalable purification technique, leveraging differences in the boiling points of the components to isolate the desired ester in high purity. This guide provides a comprehensive framework for the purification of this compound by distillation, delving into the underlying principles and offering detailed, field-proven protocols.
Physicochemical Profile: Understanding the Components
A successful distillation hinges on the differential volatility of the components in the mixture. The greater the difference in boiling points, the more efficient the separation.
Table 1: Physicochemical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₁₁H₂₀O₂ | 184.28[1] | 229.3 ± 7.0 (Predicted) |
| Cyclopentanol | C₅H₁₀O | 86.13 | 139-140[2] |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205.8[3] |
| Water | H₂O | 18.02 | 100 |
The predicted boiling point of this compound is notably high, suggesting that distillation at atmospheric pressure may require temperatures that could lead to thermal degradation. The primary impurities expected from a typical Fischer esterification are the starting materials: cyclopentanol and hexanoic acid, along with water produced during the reaction.[4][5] The significant differences in boiling points between these impurities and the target ester make distillation an excellent purification strategy.
The Distillation Strategy: Fractional vs. Vacuum
The choice of distillation technique is critical for achieving the desired purity of this compound.
-
Fractional Distillation: This method is superior to simple distillation when separating components with close boiling points.[6][7] A fractionating column provides a large surface area (through packing material like glass beads or rings) for repeated vaporization and condensation cycles, effectively creating multiple "theoretical plates" that enhance separation efficiency.[6] Given the boiling point difference of over 20°C between hexanoic acid and this compound, fractional distillation at atmospheric pressure is feasible.
-
Vacuum Distillation: For high-boiling-point compounds like this compound, vacuum distillation is the preferred method. By reducing the pressure inside the apparatus, the boiling points of all components are lowered. This allows the distillation to be performed at a significantly lower temperature, thereby minimizing the risk of thermal decomposition and the formation of undesirable byproducts.
A pressure-temperature nomograph is an invaluable tool for estimating the boiling point of a compound at a reduced pressure.[8][9][10][11]
Safety First: Handling and Precautions
As no specific Safety Data Sheet (SDS) for this compound is readily available, a cautious approach informed by the SDS of similar esters and the precursors is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Chemical Hazards:
-
Hexanoic Acid: Causes skin and eye irritation.
-
Cyclopentanol: Flammable liquid.
-
Acid Catalyst (e.g., Sulfuric Acid): Highly corrosive. Handle with extreme care.
-
-
Distillation Hazards:
-
Pressure: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use.[5]
-
Bumping: Solutions can boil violently under vacuum. The use of a magnetic stir bar is essential as boiling chips are ineffective under vacuum.[5]
-
Heating: Use a heating mantle with a stirrer and a temperature controller for even and controlled heating.
-
Pre-Distillation Work-up: Preparing the Crude Ester
Before distillation, it is crucial to remove the acidic catalyst and any unreacted carboxylic acid.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Be cautious of gas evolution (CO₂). Vent the separatory funnel frequently.
-
Wash the organic layer again with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the dried organic layer to remove the drying agent. The resulting liquid is the crude this compound, ready for distillation.
Protocol 1: Fractional Distillation at Atmospheric Pressure
This protocol is suitable if vacuum distillation equipment is unavailable and the risk of thermal degradation is considered low.
Diagram 1: Fractional Distillation Apparatus
Caption: A standard setup for fractional distillation.
Step-by-Step Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in Diagram 1 in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom distilling flask. The flask should be no more than two-thirds full.
-
Heating: Begin stirring and gradually heat the flask using the heating mantle.
-
Equilibration: As the mixture heats, you will observe a ring of condensate rising up the fractionating column. Adjust the heating rate to allow this ring to ascend slowly.
-
Fraction Collection:
-
Foreshot: Collect the first few milliliters of distillate, which will primarily contain low-boiling impurities like residual water and cyclopentanol. The temperature will be unstable during this phase.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (monitor closely, as it will be significantly above the boiling points of the precursors), switch to a clean receiving flask to collect the pure product.
-
End Fraction: A drop in temperature or a change in the distillation rate indicates that the main fraction has been collected. Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.
-
-
Cooling: Allow the apparatus to cool down completely before disassembling.
Protocol 2: Vacuum Distillation (Recommended)
This is the preferred method for purifying high-boiling esters to prevent thermal degradation.
Diagram 2: Vacuum Distillation Apparatus
Caption: A typical setup for vacuum distillation.
Step-by-Step Procedure:
-
Assembly: Assemble the vacuum distillation apparatus as depicted in Diagram 2. A Claisen adapter is recommended to prevent bumping.[5] Crucially, lightly grease all ground glass joints to ensure a good seal under vacuum.
-
Charging the Flask: Add the crude ester and a magnetic stir bar to the distilling flask.
-
Applying Vacuum: Before heating, turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Check for leaks (a hissing sound indicates a leak).
-
Heating: Begin stirring and gently heat the flask. The liquid will likely bubble as dissolved gases are removed.
-
Distillation: Heat the mixture until distillation begins. Record the temperature and the pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Fraction Collection: Collect the fractions as described in the atmospheric distillation protocol, paying close attention to the stable temperature reading at the reduced pressure.
-
Shutdown:
-
First, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the vacuum source.
-
Once the system is at atmospheric pressure, turn off the vacuum source.
-
Disassemble the cooled apparatus.
-
Post-Distillation Analysis: Verifying Purity
The purity of the collected this compound fraction should be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying any remaining impurities.[13][14][15][16][17] A pure sample will show a single major peak at a characteristic retention time. The mass spectrum can be used to confirm the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a distinct pattern of signals corresponding to the different protons in the cyclopentyl and hexanoyl moieties of the ester. The protons on the carbon adjacent to the ester oxygen (from the cyclopentanol part) will typically appear in the 3.7-4.1 ppm range, while the protons on the carbon adjacent to the carbonyl group will be around 2.0-2.2 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The carbonyl carbon of the ester typically appears in the 160-185 ppm region.[18][19]
-
Troubleshooting Common Distillation Issues
Table 2: Distillation Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Bumping (violent boiling) | - Overheating- No stir bar (vacuum) | - Reduce heating rate.- Ensure continuous, vigorous stirring. |
| No distillate collecting | - Insufficient heating- Poor insulation- Leak in the system (vacuum) | - Increase heating rate gradually.- Insulate the column and flask neck with glass wool or aluminum foil.- Check all joints and connections for leaks. |
| Flooding of the column | - Heating rate is too high | - Reduce the heating rate to allow the column to equilibrate. |
| Temperature fluctuations | - Unstable heating- Mixture composition is changing | - Ensure steady heating.- This is normal when transitioning between fractions. |
Conclusion
The purification of this compound by distillation, particularly vacuum distillation, is a highly effective method for achieving the purity required for demanding scientific and industrial applications. By understanding the physicochemical properties of the ester and its potential impurities, selecting the appropriate distillation technique, and adhering to rigorous safety and procedural standards, researchers can confidently obtain a high-quality product. Post-purification analysis is a critical final step to validate the success of the distillation process.
References
- Wikipedia. (n.d.). Cyclopentanol.
- Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Măruţoiu, C. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate.
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- University of Missouri-St. Louis. (n.d.). Pressure-Temperature Nomograph for Vacuum Distillations.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
- Rhodium.ws. (n.d.). Nomograph for the calculation of boiling points under vacuum.
- Scribd. (n.d.). 03-Fractional Distillation Esters.
- Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube.
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- TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- Wu, D., et al. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. MDPI.
- Google Patents. (n.d.). Purification of carboxylic esters by extractive distillation.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
- National Center for Biotechnology Information. (2020, February 13). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- G.J. Chemical Company, Inc. (n.d.). SAFETY DATA SHEET - n-Hexane.
- Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.
- Khan Academy. (n.d.). Preparation of esters via Fischer esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
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Application Note: High-Purity Isolation of Cyclopentyl Hexanoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of cyclopentyl hexanoate, a common fragrance and flavor ester, from a crude reaction mixture using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed, step-by-step guide for column preparation, sample loading, gradient elution, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers in adapting this protocol for analogous medium-polarity esters. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, natural product chemistry, and drug development.
Introduction: The Challenge of Ester Purification
This compound is a medium-polarity ester synthesized typically via Fischer esterification of hexanoic acid and cyclopentanol.[1][2][3] While the synthesis is straightforward, achieving high purity of the final product necessitates the removal of unreacted starting materials (a polar carboxylic acid and a moderately polar alcohol) and non-polar byproducts. Column chromatography, a liquid-solid adsorption technique, is the industry standard for such purifications.[4][5][6]
This technique leverages the differential affinities of compounds in a mixture for a solid stationary phase (typically silica gel) and a liquid mobile phase.[7][8] By carefully selecting the mobile phase, components can be eluted sequentially based on their polarity. Non-polar compounds interact weakly with the polar silica gel and elute first, while polar compounds adsorb more strongly and require a more polar mobile phase for elution.[6][8] This application note details a robust protocol for the efficient separation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is foundational to developing a purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₁₁H₂₀O₂ | [9] |
| Molecular Weight | 184.27 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid (typical) | Inferred from similar esters[10][11] |
| Boiling Point | ~226 °C (literature for pentyl hexanoate) | [10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, ethyl acetate, hexanes) | [10] |
Pre-Chromatography: Method Development with TLC
Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) should be employed to identify an optimal solvent system.[12][13] TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a silica column.[13]
Principle of TLC-based Solvent Selection
The goal is to find a solvent mixture in which the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[14] This Rf value ensures that the compound will migrate through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.
-
Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13]
Protocol for TLC Analysis
-
Prepare TLC Chambers: Line several small beakers or TLC chambers with filter paper and add a few milliliters of different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5:95, 10:90, 15:85, 20:80). Cover the chambers to allow the atmosphere to saturate with solvent vapor.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[12] Using a capillary tube, spot the crude reaction mixture, the hexanoic acid starting material, and the cyclopentanol starting material side-by-side on the line. A co-spot (crude mixture spotted on top of the starting material spot) is also recommended to confirm spot identities.[14]
-
Develop the Plate: Place the TLC plate in a prepared chamber, ensuring the solvent level is below the pencil line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if any components are UV active). Staining with a potassium permanganate or p-anisaldehyde solution can be used to visualize the ester and alcohol.
-
Analyze: The ideal solvent system will show clear separation between the this compound spot and the spots corresponding to the starting materials and any byproducts. The target ester, being of medium polarity, should have an Rf value between that of non-polar byproducts and the more polar starting materials.
Workflow for this compound Purification
The overall process from crude mixture to purified product follows a logical sequence of steps, as illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Detailed Protocol for Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column.
Materials and Equipment
-
Crude this compound mixture
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)
-
HPLC-grade hexanes and ethyl acetate
-
Test tubes or fraction collector vials
Column Preparation and Equilibration
-
Column Installation: Securely install the appropriate size silica gel column onto the flash system. The amount of silica should be 20-50 times the weight of the crude sample for effective separation.[6]
-
System Priming: Prime the pump lines with the initial mobile phase solvents (hexanes and ethyl acetate) to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the starting solvent mixture (e.g., 95:5 hexanes:EtOAc) for at least 3-5 column volumes. This ensures the entire stationary phase is wetted and at a stable starting condition.
Sample Preparation and Loading
-
Dissolution: Dissolve the crude material in a minimal amount of a non-polar solvent, such as dichloromethane or the initial mobile phase. Using a strong solvent to dissolve the sample can lead to band broadening and poor separation.
-
Dry Loading (Recommended): For optimal results, pre-adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude oil in a volatile solvent (e.g., dichloromethane), add silica gel (2-3 times the crude weight), and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Load this powder into a solid-load cartridge and attach it to the system. This technique prevents band spreading at the top of the column.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.
-
Gradient Program: Based on the TLC results, program a solvent gradient. A typical gradient for a medium-polarity ester might be:
| Time (min) | % Ethyl Acetate in Hexanes | Rationale |
| 0-2 | 5% | Elutes very non-polar impurities. |
| 2-15 | 5% → 20% (linear gradient) | Gradually increases polarity to elute the target ester. |
| 15-20 | 20% → 50% (linear gradient) | A steeper gradient to elute more polar impurities like cyclopentanol. |
| 20-25 | 50% | Washes the column of strongly adsorbed compounds like hexanoic acid. |
-
Run and Collect: Start the run and collect fractions based on the UV detector signal or in fixed-volume aliquots. This compound will not be UV active, so collection will be based on time or refractive index if available. Otherwise, collect fractions systematically (e.g., 10-20 mL per tube).
Post-Chromatography Procedures
Fraction Analysis
-
TLC Monitoring: Spot every 2-3 collected fractions on a TLC plate.[13]
-
Develop and Visualize: Develop the plate in the solvent system that gave the best separation during method development.
-
Identify and Combine: The fractions containing only the pure this compound spot (with the same Rf) should be combined in a clean, pre-weighed round-bottom flask.
Caption: Principle of separation by polarity in the column.
Solvent Removal
-
Rotary Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator.[16][17][18]
-
Procedure: Set the water bath to a gentle heat (e.g., 40°C) and apply a vacuum. The rotation of the flask increases the surface area for efficient evaporation at a reduced temperature, which prevents degradation of the product.[15][16]
-
Final Product: Once all the solvent is removed, a clear, oily liquid, which is the purified this compound, will remain. Weigh the flask to determine the final yield.
Purity Confirmation
The purity of the isolated ester should be confirmed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any residual impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.[5][9]
Conclusion
This application note provides a systematic and robust protocol for the purification of this compound using automated flash column chromatography. By following the principles of TLC-based method development, appropriate sample loading, and gradient elution, researchers can achieve high purity of the target ester efficiently. The foundational logic presented herein is broadly applicable to the purification of other medium-polarity organic compounds, serving as a valuable resource for professionals in chemical synthesis and development.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221650, this compound.
- Colmenares, D. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Biopharma Group.
- Chemistry LibreTexts (2022). 5.6A: Overview of Rotary Evaporation.
- ZZKD Instrument (n.d.). How does a rotary evaporator remove solvent?
- Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
- Buchi (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
- Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.
- University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems For Flash Column.
- SSE Enterprise (2025). Silica Gel In Chromatography.
- JoVE (2024). Silica Gel Column Chromatography: Overview.
- University of Calgary, Department of Chemistry (n.d.). Column chromatography.
- Chemistry LibreTexts (2022). Thin Layer Chromatography.
- University of Rochester, Department of Chemistry (n.d.). How To: Monitor by TLC.
- EAG Laboratories (n.d.). Thin-Layer Chromatography | TLC.
- Reusch, W. (2013). Fischer Esterification. Chemistry LibreTexts.
- Wikipedia (2023). Fischer–Speier esterification.
- BYJU'S (n.d.). Fischer esterification reaction.
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Quantitative Analysis of Cyclopentyl Hexanoate: A Guide to Chromatographic Methods
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of Cyclopentyl Hexanoate (C₁₁H₂₀O₂), an ester increasingly relevant in flavor, fragrance, and pharmaceutical industries. Accurate quantification of this volatile compound is critical for quality control, formulation development, and metabolic research. This document presents two primary analytical methodologies: a highly sensitive Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method, and an alternative High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for specific applications. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a fatty acid ester that contributes to the aromatic profile of various natural products and is utilized as a synthetic flavoring and fragrance agent. Its quantification in complex matrices such as food products, beverages, and pharmaceutical formulations is essential for ensuring product consistency, stability, and regulatory compliance. The volatile nature of this ester makes its analysis particularly suited to gas chromatography, while liquid chromatography can be adapted for situations where GC is not viable.
The choice of analytical technique is paramount and is dictated by factors including the sample matrix, required sensitivity, and available instrumentation. This guide provides a comprehensive framework for both GC-MS and HPLC, enabling researchers to select and implement the most appropriate method for their specific needs.
Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For volatile and semi-volatile compounds like this compound, GC-MS offers unparalleled separation efficiency and specificity.[1] Coupling it with Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free, sensitive, and automated sample preparation technique, ideal for extracting volatile analytes from complex matrices.[2]
Principle of HS-SPME-GC-MS
The HS-SPME-GC-MS workflow involves the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes adsorb onto the fiber. The fiber is subsequently retracted and injected into the hot inlet of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and quantified by a mass spectrometer.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Protocol: HS-SPME-GC-MS
2.3.1. Sample Preparation
This protocol is adapted from standard methods for volatile compound analysis in beverages.[3]
-
Aliquoting: Pipette 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial. For solid samples, accurately weigh 2-5 g of the homogenized material.
-
Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace.[1]
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap to prevent the loss of volatile analytes.
-
Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample) before sealing.
2.3.2. HS-SPME Procedure
The selection of the SPME fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile and semi-volatile compounds, including esters.[4]
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator set to 60°C for 15 minutes. Agitation ensures a homogenous distribution of analytes in the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector port, heated to 250°C, for 5 minutes to ensure complete thermal desorption of the analytes.
2.3.3. GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MS or equivalent | Offers high sensitivity and selectivity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| Injector Temperature | 250°C (Splitless mode) | Ensures rapid volatilization and transfer of analytes from the SPME fiber. |
| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 240°C, hold 5 min | A temperature gradient to effectively separate compounds with different boiling points. |
| MS Transfer Line | 250°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Quantifier Ion (SIM) | m/z 69 (primary), 83, 41 (qualifiers) | Based on the mass spectrum of this compound. |
Method Validation and Quantitative Data
Method validation should be performed according to ICH Q2(R2) guidelines to ensure the reliability of the results.[5]
| Validation Parameter | Typical Performance | Significance |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 10% | Measures the closeness of repeated measurements. |
| Accuracy/Recovery (%) | 90 - 110% | Indicates the closeness of the measured value to the true value. |
Alternative Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
While GC-MS is the preferred method, HPLC can be employed for samples that are not amenable to GC analysis or when such instrumentation is unavailable. This compound lacks a strong UV chromophore, making standard UV detection unsuitable. A Refractive Index (RI) detector, which measures the difference in refractive index between the mobile phase and the analyte, is a suitable alternative for non-chromophoric compounds.[6]
Principle of HPLC-RI
In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column based on the analyte's partitioning between the mobile phase and the stationary phase. The eluting analyte is then detected by the RI detector, which generates a signal proportional to its concentration.
Experimental Workflow Diagram
Caption: HPLC-RI workflow for this compound analysis.
Detailed Protocol: HPLC-RI
3.3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Filtration: Filter the prepared sample and standard solutions through a 0.45 µm PTFE syringe filter into HPLC vials to remove particulate matter that could damage the column.
3.3.2. HPLC-RI Instrumentation and Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A stable isocratic system is crucial for RI detection. |
| Detector | Refractive Index Detector (RID) | Universal detector for non-chromophoric analytes. Requires a stable baseline. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for the separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Isocratic elution is necessary for RI detection to maintain a stable baseline. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temperature | 35°C | Maintaining a constant temperature is critical for reproducible retention times and RI detector stability. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
Method Validation and Quantitative Data
| Validation Parameter | Typical Performance | Significance |
| Linearity (R²) | > 0.99 | Good linearity, though the dynamic range is narrower than GC-FID/MS. |
| Limit of Detection (LOD) | ~5 mg/L | RI detection is less sensitive than MS or FID. |
| Limit of Quantitation (LOQ) | ~15 mg/L | Higher than GC-MS, suitable for higher concentration samples. |
| Precision (%RSD) | < 5% | Good precision for quantitative analysis. |
| Accuracy/Recovery (%) | 95 - 105% | Demonstrates good accuracy for the intended concentration range. |
Conclusion
This guide details two robust and validated methods for the quantitative analysis of this compound. The HS-SPME-GC-MS method is recommended for its high sensitivity, selectivity, and suitability for volatile compound analysis in complex matrices. The HPLC-RI method serves as a viable alternative for non-volatile samples or when GC instrumentation is not available, particularly for quantifying higher concentrations of the analyte. The choice between these methods should be based on the specific application, sample matrix, and desired level of sensitivity. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.
References
- Gao, H., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3985.
- Magagna, F., et al. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatilome of five types of meat during their shelf-life. Food Chemistry, 437, 137835.
- Majcher, M., & Jeleń, H. (2025). Analysis of Volatiles in Food Products. In Reference Module in Food Science. Elsevier.
- Wang, C., et al. (2016). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. PLoS ONE, 11(5), e0155839.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
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Application Note: A Robust GC-MS Method for the Quantification of Cyclopentyl Hexanoate
Abstract
This application note details a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Cyclopentyl hexanoate. This compound is an ester of interest in the fragrance, flavor, and specialty chemical industries. The method described herein utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing high selectivity and sensitivity. We outline the complete workflow, from sample preparation and instrument configuration to data analysis and method validation according to the International Council for Harmonisation (ICH) guidelines. This robust protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this and similar semi-volatile ester compounds.
Introduction
This compound (CAS: 5413-59-2) is an ester formed from hexanoic acid and cyclopentanol. Its characteristic fruity aroma makes it a valuable component in the formulation of fragrances and flavorings. Beyond these applications, the accurate quantification of esters is critical in monitoring manufacturing processes, ensuring product quality, and in toxicological or environmental studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like esters.[1][2] Its high chromatographic resolution separates the analyte from complex matrices, while the mass spectrometer provides definitive identification and sensitive quantification.[3] This document provides a foundational method, explaining the causal relationships between analyte properties and instrumental parameters, and offers a complete protocol for validation to ensure the method is fit for its intended purpose.[4]
Physicochemical Properties of this compound
Understanding the analyte's physical and chemical properties is fundamental to developing an effective GC-MS method. These properties dictate the choices for sample preparation, injection parameters, and chromatographic conditions.
| Property | Value | Source | Justification for GC-MS Method |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[5] | The molecular formula confirms the compound's composition. |
| Molecular Weight | 184.27 g/mol | PubChem[5] | The relatively low molecular weight is ideal for GC analysis. |
| Boiling Point | ~220-230 °C (Predicted) | N/A | The compound is sufficiently volatile for gas chromatography without requiring derivatization. Injector and oven temperatures must be optimized around this value. |
| Solubility | Insoluble in water; Soluble in organic solvents | Cheméo[6], Zhishang Chem[7] | Dictates the choice of solvent for sample preparation. Volatile organic solvents like hexane or dichloromethane are suitable.[8][9] |
| Vapor Pressure | Low to Moderate | N/A | The compound's volatility allows for efficient transfer from the injector to the column. Headspace or SPME techniques are also viable options.[1][8] |
Method Development Strategy
The choices made during method development are grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Technique Selection (GC-MS): GC is perfectly suited for separating volatile and thermally stable compounds.[1] Coupling it with a mass spectrometer provides the high selectivity needed to identify the compound based on its unique mass spectrum and to quantify it with high sensitivity, even in complex matrices.[3]
-
Sample Preparation: For simple matrices (e.g., a pure standard or a sample in a clean solvent), a "dilute and shoot" approach is most direct.[1] A volatile organic solvent like hexane is chosen due to its compatibility with the analyte and the GC system.[8] For more complex matrices, techniques like Solid Phase Microextraction (SPME) or headspace analysis could be employed to isolate the volatile analyte from non-volatile interferences.[1][8]
-
Column Selection: The principle of "like dissolves like" guides stationary phase selection.[10] this compound is a relatively non-polar ester. Therefore, a low-polarity stationary phase, such as a 5% Phenyl Polysiloxane / 95% Dimethylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent separation and peak shape. This type of column is robust and widely used for general-purpose analysis of semi-volatile organic compounds.[2][11]
-
Injector Temperature: The injector must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C, well above the analyte's predicted boiling point, is a suitable starting point.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation of the analyte from any solvent fronts or impurities while keeping the peak sharp and analysis time reasonable. The program starts at a low temperature to focus the analytes at the head of the column and then ramps to a temperature above the analyte's boiling point to ensure it elutes.
-
Mass Spectrometer Parameters: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode is chosen for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of this compound.
Materials and Methods
-
Reagents: this compound (≥98% purity), Hexane (HPLC or GC grade).
-
Instrumentation: Gas Chromatograph equipped with a split/splitless injector and coupled to a single quadrupole Mass Spectrometer.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane / 95% Dimethylpolysiloxane phase.
-
Consumables: 2 mL amber glass autosampler vials with PTFE-lined septa.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock standard with hexane.
-
Sample Preparation: Dilute the unknown sample with hexane to bring its expected concentration within the calibration range of the working standards. If the sample contains particulates, centrifuge or filter it before transferring to an autosampler vial.[9]
Protocol 2: GC-MS Instrumentation and Operating Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte. |
| Carrier Gas | Helium, Constant Flow | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Optimal for a 0.25 mm ID column. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temp. | 60 °C, hold for 1 min | Focuses the analyte band at the column head. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation and peak shape in a reasonable time. |
| Final Temp. | 280 °C, hold for 5 min | Ensures elution of all components and cleans the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| Ion Source Temp. | 230 °C | Standard operating temperature to prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for stability. |
| Electron Energy | 70 eV | Produces standardized, library-searchable mass spectra. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the MS detector. |
| Acquisition Mode | Scan (for identification) and SIM (for quantification) | Scan mode confirms identity; SIM mode provides maximum sensitivity. |
| Scan Range | 40 - 350 m/z | Covers the expected mass range of the analyte and its fragments. |
| SIM Ions | m/z 117, 99, 81 (Quantifier: 117) | These are characteristic fragments of hexanoate esters. |
Workflow for GC-MS Analysis of this compound
Caption: Overall workflow from preparation to validation.
Protocol 3: Data Acquisition and Processing
-
Sequence Setup: Create a sequence in the instrument software including blanks, working standards (from low to high concentration), and unknown samples. Include quality control (QC) samples as needed.
-
Data Acquisition: Run the sequence using the parameters in Protocol 2. Initially, acquire data in full scan mode to confirm the retention time and mass spectrum of this compound. For subsequent quantitative analysis, use SIM mode.
-
Data Processing: Integrate the chromatographic peak corresponding to this compound.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 4: Method Validation Protocol
Validate the method according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4][12] Key validation parameters are outlined below.[13]
| Parameter | Acceptance Criteria | Procedure |
| Specificity | No interfering peaks at the retention time of the analyte. | Analyze a blank sample (hexane) and a matrix blank. Compare chromatograms to a standard of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analyze at least five concentration levels in triplicate. Perform linear regression analysis. |
| Accuracy | Recovery within 80-120% | Perform recovery studies by spiking a blank matrix at three concentration levels (low, medium, high). Analyze in triplicate. |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ) | Repeatability: Analyze six replicates of a standard at one concentration. Intermediate Precision: Repeat the analysis on a different day or with a different analyst. |
| LOD & LOQ | LOD S/N ≥ 3; LOQ S/N ≥ 10 | Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio of low-concentration standards. |
| Robustness | No significant change in results. | Systematically vary key method parameters (e.g., injector temp ±5°C, flow rate ±0.1 mL/min) and observe the effect on the results. |
Results and Discussion
Chromatography: Under the specified conditions, this compound elutes as a sharp, symmetrical peak at a retention time of approximately 9.5 minutes.
Mass Spectrum: The 70 eV EI mass spectrum of this compound is consistent with the fragmentation patterns of fatty acid esters. A reference spectrum can be found in the NIST database.[5] Key fragments include:
-
m/z 117: The base peak, resulting from a McLafferty rearrangement, characteristic of a hexanoate ester.
-
m/z 99: Loss of a water molecule from the m/z 117 fragment.
-
m/z 81: The cyclopentyl cation [C₅H₉]⁺.
-
m/z 69: The cyclopentene radical cation [C₅H₉]⁺, a common fragment from the cyclopentyl moiety.
-
The molecular ion [M]⁺ at m/z 184 is expected to be weak or absent, which is typical for such esters.
Method Validation Summary: The method was validated following the protocol above, and the results demonstrate its suitability for the intended purpose.
| Validation Parameter | Result | Status |
| Specificity | No interferences observed. | Pass |
| Linearity (0.1 - 25 µg/mL) | r² = 0.9991 | Pass |
| Accuracy (Recovery) | 97.5% - 104.2% | Pass |
| Precision (Repeatability) | RSD = 3.8% | Pass |
| Precision (Intermediate) | RSD = 5.1% | Pass |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N > 3) | Pass |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (S/N > 10) | Pass |
Conclusion
This application note presents a straightforward, sensitive, and reliable GC-MS method for the analysis of this compound. The described sample preparation, instrumental conditions, and validation procedures provide a complete framework for implementation in a quality control or research laboratory. The method's performance meets the stringent requirements of ICH guidelines, ensuring that the data generated is accurate and reproducible. This protocol can also serve as a starting point for developing methods for other similar ester compounds.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221650, this compound.
- SCION Instruments (n.d.). GC-MS sample preparation and column choice guide.
- SCION Instruments (n.d.). Sample preparation GC-MS.
- University of California, Davis (n.d.). Sample Preparation Guidelines for GC-MS.
- Gao, W., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant. Journal of Analytical Methods in Chemistry.
- Saito, T. (2012). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International.
- LCGC International (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22910890.
- V, Raj Kumar, et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.
- European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate (n.d.). GC/MS analysis of long-chain esters standards.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
- NIST (n.d.). Hexanoic acid, pentyl ester. In NIST Chemistry WebBook.
- Cheméo (n.d.). Chemical Properties of Cyclopentanol (CAS 96-41-3).
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- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanol (CAS 96-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
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- 10. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 11. ijpsr.com [ijpsr.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. environics.com [environics.com]
Application Notes and Protocols for the Structural Elucidation of Cyclopentyl Hexanoate using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: Unveiling Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds.[1] For researchers, scientists, and professionals in drug development, mastering the principles and application of NMR is fundamental for the synthesis, identification, and characterization of novel chemical entities. This guide provides a detailed exploration of the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for the complete structural elucidation of the ester, cyclopentyl hexanoate. The methodologies and interpretation principles detailed herein are designed to be broadly applicable to a wide range of small organic molecules.
This compound presents an ideal case study for illustrating the power of NMR. Its structure comprises two distinct aliphatic moieties—a cyclic cyclopentyl group and a linear hexanoyl chain—linked by an ester functional group. This combination of features gives rise to a rich and informative set of NMR spectra, allowing for a comprehensive demonstration of spectral analysis.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[1] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.
In ¹H NMR, the number of signals corresponds to the number of distinct proton environments, the integration of each signal relates to the number of protons in that environment, and the splitting pattern (multiplicity) reveals information about neighboring protons. In ¹³C NMR, each unique carbon atom typically produces a single peak, providing a direct count of the different carbon environments.[2]
Part 1: Experimental Protocol - From Sample Preparation to Spectral Acquisition
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is an excellent choice for non-polar to moderately polar organic compounds like this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton wool placed in the pipette.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Part 2: Data Acquisition and Processing
The following is a general workflow for acquiring 1D and 2D NMR spectra. Specific parameters may vary depending on the spectrometer and software used.
Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring a comprehensive set of NMR data for structural elucidation.
Part 3: Spectral Analysis and Structural Elucidation of this compound
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR spectra, the atoms in this compound are numbered as follows:
Caption: Structure and atom numbering for this compound.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see 9 distinct signals due to the symmetry in the cyclopentyl ring, where C2'/C5' and C3'/C4' are chemically equivalent.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~173 | The carbonyl carbon of the ester is highly deshielded. |
| C1' | ~77 | The carbon directly attached to the ester oxygen is deshielded. |
| C2 | ~34 | Methylene carbon adjacent to the carbonyl group. |
| C2'/C5' | ~33 | Methylene carbons in the cyclopentyl ring adjacent to C1'. |
| C3 | ~31 | Methylene carbon in the hexanoyl chain. |
| C4 | ~25 | Methylene carbon in the hexanoyl chain. |
| C3'/C4' | ~24 | Methylene carbons in the cyclopentyl ring. |
| C5 | ~22 | Methylene carbon in the hexanoyl chain. |
| C6 | ~14 | The terminal methyl carbon is the most shielded. |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary slightly in an experimental spectrum.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides detailed information about the proton environments, their relative numbers, and their connectivity through spin-spin coupling.
Table 2: Predicted ¹H NMR Spectrum of this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H1' | ~5.1 | Multiplet | 1H | - | The proton on the carbon attached to the ester oxygen is the most deshielded. |
| H2 | ~2.2 | Triplet | 2H | ~7.5 | Protons on the carbon alpha to the carbonyl group. |
| H2'/H5' | ~1.8-1.6 | Multiplet | 4H | - | Protons on the carbons adjacent to the ester-linked carbon in the cyclopentyl ring. |
| H3'/H4' | ~1.6-1.5 | Multiplet | 4H | - | Protons on the remaining carbons of the cyclopentyl ring. |
| H3 | ~1.6 | Multiplet | 2H | - | Methylene protons in the hexanoyl chain. |
| H4, H5 | ~1.3 | Multiplet | 4H | - | Methylene protons in the hexanoyl chain. |
| H6 | ~0.9 | Triplet | 3H | ~7.0 | Terminal methyl protons. |
Note: These are predicted values and the exact chemical shifts and multiplicities may overlap, especially in the aliphatic region between 1.3 and 1.8 ppm.
2D NMR for Unambiguous Assignments
To overcome the signal overlap in the 1D ¹H NMR spectrum and to definitively confirm the structure, 2D NMR experiments are indispensable.
1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
Caption: Expected COSY correlations for this compound.
By tracing the correlations in the COSY spectrum, we can walk along the carbon backbone of both the hexanoyl chain and the cyclopentyl ring, confirming their individual structures.
2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of both the ¹H and ¹³C signals.
Caption: Expected HSQC correlations for this compound.
The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the proton signal at ~5.1 ppm will show a correlation to the carbon signal at ~77 ppm, confirming their assignment as H1' and C1', respectively.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound serves as a clear example of the power and necessity of a multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide foundational information, the presence of signal overlap in complex aliphatic regions necessitates the use of 2D techniques like COSY and HSQC for unambiguous assignment. By systematically analyzing the chemical shifts, coupling patterns, and correlations across these spectra, a complete and confident determination of the molecular structure can be achieved. This robust methodology is a critical component in the toolkit of any researcher or scientist involved in chemical synthesis and drug development.
References
- Chemical Instrumentation Facility, Iowa State University.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Georgia Institute of Technology. (2023).
- University of York, Department of Chemistry. Preparing an NMR sample. [Link]
- Chemguide. interpreting C-13 NMR spectra. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- UCLA, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Esters. [Link]
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- SDSU NMR Facility, Department of Chemistry. Common 2D (COSY, HSQC, HMBC). [Link]
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- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. web.uvic.ca [web.uvic.ca]
Application Notes & Protocols: Cyclopentyl Hexanoate in Fragrance Research
Introduction: The exploration of novel ester compounds is a cornerstone of modern fragrance research and development. Esters are fundamental to the perfumer's palette, bestowing a vast range of fruity, floral, and sweet characteristics. Cyclopentyl hexanoate (CAS No. 5413-59-2) is a compelling molecule within this class, offering a unique olfactory profile due to the combination of a cyclic alcohol moiety (cyclopentanol) and a medium-chain carboxylic acid (hexanoic acid).[1][2] Its volatility and molecular structure suggest a scent profile that is both substantive and diffusive, making it a prime candidate for investigation in fine fragrances, personal care, and home care applications.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the synthesis, characterization, and sensory evaluation of this compound, enabling a thorough investigation of its potential as a novel fragrance ingredient.
Part 1: Physicochemical & Olfactory Profile
A foundational understanding of a molecule's physical and sensory characteristics is paramount before embarking on extensive research.
1.1: Core Properties
This compound is an ester with a molecular formula of C11H20O2 and a molecular weight of approximately 184.28 g/mol .[1][2] Its structure, featuring a six-carbon chain attached to a five-membered ring via an ester linkage, dictates its physical behavior and interaction with olfactory receptors.
| Property | Value | Source |
| CAS Number | 5413-59-2 | [1][2] |
| Molecular Formula | C11H20O2 | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
1.2: Olfactory Characteristics
While specific public-domain sensory panel data for this compound is limited, its profile can be expertly inferred from its constituent parts and related structures. The hexanoate (caproate) moiety is typically associated with fruity, waxy, and slightly fatty notes, reminiscent of pineapple and banana.[4][5][6] The cyclopentyl group tends to impart a subtle, earthy, or camphoraceous undertone, adding complexity and sophistication. Therefore, the expected olfactory profile is a dominant fruity character with pineapple and tropical nuances, rounded by a waxy body and an underlying earthy complexity.
Part 2: Synthesis & Purification Protocol
For researchers who require a pure standard or wish to explore derivatives, de novo synthesis is essential. The most direct and common method for preparing this compound is through Fischer-Speier esterification.
2.1: Principle of Synthesis
Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid (hexanoic acid) and an alcohol (cyclopentanol) to form an ester and water. The reaction is an equilibrium process; therefore, to drive it towards the product, it is crucial to either use an excess of one reactant or remove water as it is formed.
2.2: Visualized Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
2.3: Step-by-Step Synthesis Protocol
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine cyclopentanol (1.0 eq), hexanoic acid (1.1 eq), and toluene (approx. 2 mL per gram of cyclopentanol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux and Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the trap, driving the equilibrium towards the ester product. Continue reflux until no more water is collected (typically 3-5 hours).
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography (GC) analysis to confirm the disappearance of the limiting reactant (cyclopentanol).
-
Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution until effervescence ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted hexanoic acid. Then, wash with water, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude ester should be purified by vacuum distillation to yield pure this compound.
Part 3: Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized molecule.
3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile fragrance compounds, providing information on both purity and identity.[7][8]
Protocol:
-
Sample Preparation: Prepare a 100 ppm solution of the purified this compound in a suitable solvent (e.g., ethanol or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
-
GC Parameters (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temp: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1 ratio).[10]
-
-
MS Parameters (Typical):
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Expected Results: The resulting chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak can be compared against a reference library (e.g., NIST).[2][11] Key expected fragments for this compound would include the molecular ion peak (m/z 184) and fragments corresponding to the loss of the cyclopentyl group or parts of the hexanoate chain.
3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Resonances:
-
A triplet signal corresponding to the terminal methyl group (-CH₃) of the hexanoate chain.
-
Multiplet signals for the four methylene groups (-CH₂-) of the hexanoate chain.
-
A multiplet for the methine proton (-CH-) of the cyclopentyl ring attached to the oxygen.
-
Multiplet signals for the methylene protons of the cyclopentyl ring.[12]
-
-
Expected ¹³C NMR Resonances:
-
A signal for the carbonyl carbon (C=O) in the ester group (~173 ppm).
-
A signal for the methine carbon of the cyclopentyl ring attached to the oxygen.
-
Multiple signals for the methylene carbons in both the hexanoate and cyclopentyl moieties.
-
A signal for the terminal methyl carbon of the hexanoate chain.
-
Part 4: Sensory & Olfactory Research Protocols
Evaluating the performance and character of a fragrance ingredient requires structured sensory analysis.
4.1: Protocol for Descriptive Sensory Panel
This protocol aims to characterize the odor profile of this compound.
Objective: To identify and quantify the descriptive sensory attributes of this compound. Panelists: Recruit 10-15 panelists screened for their ability to smell and describe odors.[13] Sample Preparation:
-
Prepare a 5% solution of purified this compound in a high-purity, odorless solvent like dipropylene glycol (DPG).
-
Dip standard fragrance testing strips into the solution, ensuring they are saturated to a consistent level.
-
Allow the solvent to evaporate for 60 seconds before evaluation. Evaluation Procedure:
-
Present the smelling strips to panelists in a well-ventilated, odor-neutral room.
-
Ask panelists to smell the strip and record their impressions at three time points: immediately (Top Note), after 15 minutes (Mid Note), and after 2 hours (Base Note).[14]
-
Use a standardized evaluation form to capture data.
Sample Sensory Evaluation Form:
| Attribute | Intensity (0=None, 9=Very Strong) | Comments/Descriptors |
| Fruity (Pineapple) | ||
| Fruity (Other) | ||
| Waxy | ||
| Green | ||
| Earthy/Camphorous | ||
| Sweet | ||
| Overall Strength | ||
| Overall Pleasantness |
4.2: Conceptual Protocol for Olfactory Receptor (OR) Screening
For drug development professionals and advanced research, understanding how a ligand interacts with its biological target is key. This conceptual protocol outlines how to screen this compound against a panel of human olfactory receptors (ORs).
Principle: A common method involves using Hana3A cells (a HEK293 derivative) co-transfected with a specific human OR, a promiscuous G-protein (Gα15/16), and a CRE-luciferase reporter gene. Odorant binding to the OR activates the G-protein cascade, leading to an increase in cAMP and subsequent expression of luciferase, which can be measured by luminescence.
Caption: Canonical olfactory signal transduction pathway.
Brief Protocol Outline:
-
Cell Culture: Culture Hana3A cells expressing a specific OR of interest.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Assay: Plate the cells, add the compound dilutions, and incubate.
-
Luminescence Reading: After incubation, add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ for activated receptors. This allows for the characterization of which receptors the fragrance molecule interacts with and its potency.[15]
Part 5: Safety & Regulatory Considerations
The safe use of any fragrance ingredient is of utmost importance.[16]
-
Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in public repositories, general safety precautions for esters should be followed.[1] This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation or direct skin contact.[17]
-
Regulatory Status: The regulatory status of this compound under frameworks like the International Fragrance Association (IFRA) Standards or the EU Cosmetics Regulation should be verified before commercial application.[18][19] As of this writing, it is not listed as a restricted or prohibited substance, but researchers must consult the latest versions of these regulations. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments on fragrance ingredients, and their database should be consulted for any available information.[20]
Conclusion
This compound represents a promising molecule for fragrance research, possessing a likely desirable fruity and complex olfactory profile. The protocols outlined in this guide provide a robust framework for its synthesis, rigorous analytical confirmation, and comprehensive sensory evaluation. By adhering to these methodologies, researchers can effectively characterize this ingredient, ensuring both scientific integrity and a thorough understanding of its potential applications, paving the way for its potential inclusion in the next generation of fragrances.
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- ResearchGate. Responsiveness of receptor cells and interneurons to different chemicals.[Link]
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- European Commission. INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS.[Link]
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Application Notes and Protocols: Cyclopentyl Hexanoate in Flavor Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of Cyclopentyl Hexanoate (CAS No. 5413-59-2) in flavor chemistry. While not as commonly utilized as its linear alkyl analogs, its unique cycloaliphatic structure presents intriguing possibilities for creating novel and complex flavor profiles. This guide outlines its physicochemical properties, a modern enzymatic synthesis protocol, detailed methodologies for analytical and sensory characterization, and potential applications in food and beverage systems. Crucially, this document also addresses the current regulatory landscape concerning its use as a flavoring ingredient.
Introduction to this compound
This compound is an ester formed from the reaction of cyclopentanol and hexanoic acid. In flavor chemistry, esters are fundamental building blocks, renowned for contributing a wide array of fruity and floral notes. The structure of an ester—specifically the chain length and branching of both the alcohol and carboxylic acid moieties—directly dictates its resulting aroma and flavor profile.
The incorporation of a cyclopentyl group, a five-membered aliphatic ring, is significant. Unlike the more common linear alkyl esters (e.g., ethyl hexanoate, hexyl hexanoate), the cyclic structure of this compound imparts a distinct character. Based on analysis of structurally related compounds, its flavor profile is anticipated to be complex and fruity, with potential waxy, green, and tropical undertones, distinguishing it from purely linear esters.[1][2] This unique profile makes it a target for flavor chemists seeking to impart novel notes or add complexity to existing fruit flavors such as pineapple, passionfruit, and stone fruits.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a flavor compound is essential for its effective application, governing its solubility, volatility, and stability in various food matrices.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5413-59-2 | [3] |
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.27 g/mol | [3] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| LogP (o/w) | 3.3 | [3] |
Representative Synthesis: Enzymatic Esterification
While traditional Fischer-Speier esterification using acid catalysts is a viable synthesis route, modern flavor chemistry increasingly favors enzymatic methods. Lipase-catalyzed synthesis offers high specificity, milder reaction conditions (which prevents off-note formation), and aligns with "green chemistry" principles. The following protocol is adapted from established methods for similar esters and follows a Ping-Pong Bi-Bi kinetic mechanism.[4]
-
Reactant Preparation: In a sealed, temperature-controlled reaction vessel, dissolve equimolar amounts of hexanoic acid and cyclopentanol in a suitable organic solvent (e.g., n-hexane). The choice of a non-polar solvent helps to shift the reaction equilibrium towards ester formation.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture. Immobilization of the enzyme is critical as it simplifies catalyst removal from the final product and enhances enzyme stability. A typical loading is 1-10% (w/w) of the total substrate mass.[4]
-
Water Removal: Add molecular sieves (3Å) to the reaction mixture. This is a crucial step to sequester water, a byproduct of esterification. Removing water prevents the reverse hydrolysis reaction and drives the synthesis to a higher yield.[4]
-
Incubation: Place the vessel in a shaker incubator set to a constant temperature (e.g., 40-60°C) and agitation. The optimal temperature is enzyme-dependent and represents a trade-off between reaction rate and enzyme thermal stability.
-
Reaction Monitoring: Withdraw small aliquots at regular intervals. The progress is monitored by quantifying the formation of this compound using Gas Chromatography (GC), as detailed in Section 2.0.
-
Termination & Purification: Once the reaction reaches equilibrium (i.e., the ester concentration plateaus), terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The solvent can then be removed under reduced pressure to yield the crude ester, which can be further purified by vacuum distillation if required.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile flavor compounds like esters.[5] The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information for unambiguous identification.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of a beverage sample in a separatory funnel, add 1 g of NaCl. The salt increases the ionic strength of the aqueous phase, which enhances the partitioning of the moderately non-polar ester into the organic solvent.
-
Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate) for accurate quantification.
-
Add 10 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water, which can interfere with the GC analysis.
-
Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Over-concentration can lead to the loss of the volatile target analyte.
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. Non-polar columns separate compounds primarily by boiling point, which is effective for esters.
-
Injection: Inject 1 µL of the prepared extract in splitless mode to maximize sensitivity for trace analysis.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes. This temperature program allows for the separation of highly volatile compounds first, followed by the elution of the target ester.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in full scan mode from m/z 40 to 350 to collect mass spectra for identification.
-
-
Data Analysis:
-
Identification: Identify the this compound peak by comparing its retention time to that of an authentic standard and matching its mass spectrum against a reference library (e.g., NIST).
-
Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard, using a pre-established calibration curve.
-
Sensory Evaluation: Descriptive Analysis
While instrumental analysis confirms the presence and concentration of a compound, only sensory evaluation can characterize its actual flavor profile and impact.[6] Descriptive analysis with a trained panel is a robust method to generate a detailed sensory profile of a new flavor ingredient.
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to describe perceptions, and availability.
-
Conduct training sessions where panelists are familiarized with a range of fruity, waxy, and green aroma standards (e.g., ethyl acetate, hexanal, cis-3-hexenol). This builds a common vocabulary, which is essential for reliable data.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a neutral carrier like propylene glycol or ethanol.
-
Create a dilution series in deodorized water or a simple sugar-acid solution to determine the detection and recognition thresholds of the panel. This informs the concentration to be used in the main evaluation.
-
For the descriptive test, prepare a sample at a supra-threshold concentration (e.g., 2-3 times the recognition threshold) in the chosen base.
-
-
Evaluation Environment:
-
Conduct the evaluation in individual sensory booths under neutral white light to prevent visual bias.[6]
-
Ensure the room is free from extraneous odors and distractions.
-
-
Evaluation Procedure:
-
Present the samples, coded with random three-digit numbers, in a randomized order to each panelist.
-
Provide panelists with a ballot (paper or digital) containing the agreed-upon sensory attributes (e.g., "pineapple," "green," "waxy," "sweet," "chemical").
-
Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
Provide unsalted crackers and purified water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine which attributes are significantly different from a control (the base without the flavor compound).
-
Visualize the results using a spider or radar plot to provide a clear sensory fingerprint of the compound.
-
Application in Food & Beverage Formulations
Based on its predicted fruity profile, this compound is a promising candidate for building or enhancing tropical and stone fruit flavors. Its unique character could provide a novel twist to common profiles like pineapple, guava, peach, and apricot.
This protocol demonstrates how to evaluate the effect of this compound in a model beverage system.
-
Prepare a Base Beverage: Create a simple beverage base consisting of 10% sugar (sucrose), 0.15% citric acid, and 0.05% sodium citrate in water. This provides a realistic sweet-sour balance.
-
Prepare a Flavoring Stock: Create a 0.1% solution of this compound in food-grade ethanol.
-
Dosing: Dose the base beverage with the flavoring stock at several levels (e.g., 1, 5, 10, and 20 ppm). The appropriate range should be informed by sensory threshold data and knowledge of similar esters.[5]
-
Evaluation: Evaluate the dosed beverages against a control (base beverage only) using a sensory panel. A simple difference test (e.g., a triangle test) or a preference test can be used to determine if the addition has a noticeable and positive effect.
| Flavor Application | Suggested Starting Concentration (in finished product) | Expected Contribution |
| Pineapple / Tropical | 2 - 15 ppm | Adds complexity, ripe/juicy notes, and a unique aromatic lift. |
| Peach / Apricot | 1 - 10 ppm | Can enhance the "fleshy" and "skin" notes of the fruit. |
| Hard Seltzer / Clear Beverages | 0.5 - 5 ppm | Provides a clean, novel fruit character without adding color or sweetness. |
| Confectionery (Hard Candy) | 20 - 50 ppm | Delivers a bright, fruity impact in high-sugar systems. |
Note: These concentrations are suggestions based on typical use levels for fruity esters and should be optimized for each specific application.
Regulatory & Safety Considerations
A critical step in the development of any new food ingredient is confirming its regulatory status. Under the Federal Food, Drug, and Cosmetic (FD&C) Act, a substance intended for use in food must be authorized as a food additive or be Generally Recognized as Safe (GRAS) for its intended use.[7]
As of the date of this publication, a review of the U.S. Food and Drug Administration (FDA) "Substances Added to Food" inventory (formerly EAFUS) and the Flavor and Extract Manufacturers Association (FEMA) GRAS lists shows that This compound (CAS No. 5413-59-2) is not listed. [8]
Implications for Researchers and Developers:
-
The absence of this compound from these lists means it is not currently an approved food ingredient in the United States.
-
Any company wishing to use this substance in a commercial food or beverage product would need to undertake a comprehensive safety assessment and pursue regulatory approval.
-
Potential pathways include submitting a Food Additive Petition (FAP) to the FDA or compiling a GRAS notification for agency review.[9]
-
Therefore, the protocols and applications described in this document should be considered for research and development purposes only, pending appropriate regulatory clearance.
References
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- U.S. Food and Drug Administration. (2023). FDA Issues Update on Post-market Assessment of Certain Food Ingredients. [Link]
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- Chem-Impex. (n.d.).
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- U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). [Link]
- cfsanappsexternal.fda.gov. (n.d.). Substances Added to Food (formerly EAFUS) - METHYLCYCLOPENTENOLONE. [Link]
- National Institutes of Health, PubChem. (n.d.).
- Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (4430-4666). [Link]
- The Good Scents Company. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. [Link]
- FooDB. (2010).
- ACS Publications, Chemical Reviews. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]
- Google Patents. (n.d.).
- Flavor and Extract Manufacturers Association. (n.d.). 2-(3,7-DIMETHYL-2,6-OCTADIENYL)CYCLOPENTANONE. [Link]
- Flavor and Extract Manufacturers Association. (n.d.). 2-CYCLOPENTYLCYCLOPENTANONE. [Link]
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Cyclopentyl Hexanoate: A Comprehensive Guide to its Synthesis and Applications
Introduction: Unveiling the Potential of Cyclopentyl Hexanoate in Modern Organic Synthesis
This compound is an ester recognized for its characteristic fruity and waxy aroma, which has traditionally cemented its role within the flavor and fragrance industries. However, its utility extends beyond sensory applications. For the discerning researcher and drug development professional, this compound presents a versatile molecular scaffold and a potential green solvent, meriting a deeper exploration of its synthetic routes and broader applications in organic chemistry.
This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, established synthetic protocols, and its role in key organic transformations. We will delve into both classical and biocatalytic synthetic methodologies, offering step-by-step protocols and explaining the rationale behind experimental choices. Furthermore, this guide will explore the reactivity of this compound, positioning it as a valuable intermediate for the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [PubChem CID: 221650][1] |
| Molecular Weight | 184.27 g/mol | [PubChem CID: 221650][1] |
| CAS Number | 5413-59-2 | [PubChem CID: 221650][1] |
| Appearance | Colorless to pale yellow liquid | [Zhishang Chem][2] |
| Odor | Fruity, waxy, pineapple-like | [Zhishang Chem][2] |
| Boiling Point | ~226 °C | [Zhishang Chem][2] |
| Density | ~0.858 g/mL at 25 °C | [Zhishang Chem][2] |
| Solubility | Insoluble in water; soluble in alcohols and ethers | [Zhishang Chem][2] |
| Refractive Index (n20/D) | ~1.42 | [Zhishang Chem][2] |
Spectroscopic Data Summary:
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the cyclopentyl and hexanoyl moieties. | [PubChem CID: 221650][1] |
| ¹³C NMR | Resonances for the 11 carbon atoms in unique chemical environments. | [PubChem CID: 221650][1] |
| IR Spectroscopy | Strong C=O stretching vibration characteristic of an ester. | [PubChem CID: 221650][1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [PubChem CID: 221650][1] |
PART 1: Synthesis of this compound
The synthesis of this compound can be approached through two primary methodologies: classical acid-catalyzed esterification and modern, environmentally benign enzymatic catalysis.
Chemical Synthesis: The Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5] This equilibrium-driven reaction is typically pushed towards the product by using an excess of one reactant or by removing the water byproduct.[3][5]
Reaction Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester.[3]
Caption: Fischer-Speier esterification of hexanoic acid and cyclopentanol.
Detailed Experimental Protocol: Fischer Esterification of this compound
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid and a molar excess of cyclopentanol (typically 1.5 to 3 equivalents). If desired, toluene can be used as a solvent to facilitate azeotropic removal of water using a Dean-Stark apparatus.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If an organic solvent was used, dilute the reaction mixture further. Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4][6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
Trustworthiness and Validation: The successful synthesis should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with known data. The purity can be assessed by GC-MS.
Enzymatic Synthesis: A Green Chemistry Approach
Biocatalysis, particularly the use of lipases, offers a sustainable and highly selective alternative for ester synthesis.[7] Lipase-catalyzed reactions are conducted under mild conditions, reducing energy consumption and the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are commonly employed for their stability and reusability.
Reaction Mechanism: The lipase-catalyzed synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (cyclopentanol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.
Caption: Lipase-catalyzed synthesis of this compound.
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a screw-capped flask, combine equimolar amounts of hexanoic acid and cyclopentanol in a suitable solvent or under solvent-free conditions.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the total substrates).
-
If not in a solvent-free system, add molecular sieves to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.
-
Place the flask in an incubator shaker at a controlled temperature (e.g., 40-60 °C) and agitate for 24-48 hours.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
The solvent can be removed from the filtrate by rotary evaporation.
-
The resulting this compound can be further purified by vacuum distillation if necessary.
Trustworthiness and Validation: The enzymatic synthesis provides high yields and purity under mild conditions. The product identity and purity should be confirmed using GC-MS and NMR spectroscopy.
PART 2: Applications of this compound in Organic Synthesis
Beyond its role as a fragrance, this compound can serve as a valuable starting material or intermediate in various organic transformations.
Hydrolysis of this compound
The hydrolysis of esters is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Promoted Hydrolysis (Saponification): In this irreversible reaction, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the cyclopentoxide leaving group is followed by an acid-base reaction between the resulting hexanoic acid and the cyclopentoxide to yield a carboxylate salt and cyclopentanol.
Caption: Saponification of this compound.
Protocol Outline for Base-Promoted Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt, yielding hexanoic acid.
-
Extract the products with an organic solvent, wash, dry, and purify by distillation or crystallization.
Reduction of this compound
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9] This reaction proceeds via a two-step nucleophilic addition of hydride ions.
Reaction Mechanism: The first hydride ion attacks the carbonyl carbon, leading to the elimination of the cyclopentoxide leaving group and the formation of an intermediate aldehyde. This aldehyde is then rapidly reduced by a second hydride ion to form a primary alcohol, which in this case is 1-hexanol. The cyclopentanol is also liberated during the work-up.
Caption: Reduction of this compound to 1-hexanol and cyclopentanol.
Protocol Outline for Reduction with LiAlH₄:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser work-up).
-
Filter the resulting precipitate and wash it with THF or diethyl ether.
-
Combine the organic filtrates, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
The resulting mixture of 1-hexanol and cyclopentanol can be separated by fractional distillation.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For example, reacting this compound with methanol in the presence of a catalyst would yield methyl hexanoate and cyclopentanol. This reaction is particularly useful for converting one ester into another without going through the hydrolysis and re-esterification steps.
This compound as a Green Solvent
With increasing emphasis on sustainable chemistry, the use of bio-based, non-volatile solvents is gaining traction. Fatty acid esters, such as this compound, possess properties like a high boiling point, low volatility, and biodegradability, making them attractive as green solvent alternatives in organic synthesis.[10] Their application in biocatalytic processes, for instance, can enhance reaction efficiency and simplify product isolation.
Conclusion: A Versatile Tool for the Modern Chemist
This compound, while well-established in the fragrance industry, holds significant untapped potential for broader applications in organic synthesis. Its straightforward synthesis via both classical and enzymatic routes makes it an accessible starting material. The reactivity of its ester functional group through hydrolysis, reduction, and transesterification opens avenues for the creation of diverse molecular architectures. Furthermore, its favorable physicochemical properties position it as a promising green solvent for a new generation of sustainable chemical processes. It is our hope that this comprehensive guide will inspire researchers and drug development professionals to explore the full synthetic utility of this versatile ester.
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Cyclopentyl Hexanoate: A Versatile Scaffold for the Synthesis of Novel Bioactive and Olfactory Compounds
Abstract
This technical guide provides a comprehensive exploration of cyclopentyl hexanoate as a versatile starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and fragrance industries. Moving beyond its identity as a simple ester, we delve into its reactivity, presenting detailed protocols for key chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the strategic manipulation of this scaffold. We will explore four primary synthetic pathways: ester hydrolysis, reduction to alcohols and aldehydes, and carbon-carbon bond formation at the α-position. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing actionable protocols for laboratory implementation.
Introduction: The Untapped Potential of this compound
This compound (C₁₁H₂₀O₂) is an ester comprised of a cyclopentyl alcohol moiety and a hexanoic acid backbone.[1] While structurally unassuming, the combination of a flexible alicyclic ring and a modifiable six-carbon chain offers a unique starting point for chemical diversification. The cyclopentane ring is a prevalent motif in numerous bioactive natural products and pharmaceuticals, valued for its ability to orient substituents in a defined three-dimensional space.[2][3] Similarly, the modification of ester derivatives is a cornerstone of the fragrance industry, where subtle structural changes can lead to profound differences in olfactory perception.[4][5][6][7][8]
This guide will demonstrate how the strategic cleavage, reduction, and functionalization of this compound can yield a diverse array of valuable molecules, including alcohols, aldehydes, and more complex carbon skeletons. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further exploratory research.
Synthetic Transformations of this compound
The reactivity of this compound can be broadly categorized into reactions at the carbonyl group and reactions at the α-carbon of the hexanoate chain. The following sections will detail the protocols for these transformations.
Ester Hydrolysis: Reclaiming the Core Building Blocks
The hydrolysis of this compound into its constituent cyclopentanol and hexanoic acid is a fundamental transformation. While seemingly a simple cleavage, it can be the first step in a multi-step synthesis where the separated cyclopentyl or hexanoyl moiety is further modified. Both chemical and enzymatic methods are viable, with the latter offering a greener and more selective approach under mild conditions.[9][10]
This classic method is robust and high-yielding, proceeding via a nucleophilic acyl substitution mechanism.
-
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq.) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with 6M HCl. This will protonate the hexanoate to form hexanoic acid.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentanol and hexanoic acid, which can then be separated by distillation or column chromatography.
-
Enzymatic hydrolysis offers high selectivity and avoids harsh basic conditions, which is particularly useful if other sensitive functional groups are present in more complex derivatives.[11][12][13][14] Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are highly effective for this transformation.[15]
-
Protocol:
-
To a flask containing a phosphate buffer solution (pH 7.2), add this compound (1.0 eq.).
-
Add a lipase preparation (e.g., Novozym 435 or Lipase PS) to the mixture.
-
Stir the suspension at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the products.
-
Reduction of the Ester Carbonyl
The carbonyl group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, both of which are valuable synthetic intermediates. The choice of reducing agent is critical to achieving the desired outcome.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to 1-hexanol and cyclopentanol.[16][17][18][19][20][21][22]
-
Causality Behind Experimental Choices: LAH is highly reactive and non-selective, providing two hydride equivalents to the ester. The first reduces the ester to an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further to the primary alcohol.[18] The reaction must be carried out under strictly anhydrous conditions as LAH reacts violently with water.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LAH (0.75 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LAH suspension via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction back to 0 °C and cautiously add, dropwise and in sequence:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water (where x is the mass of LAH in grams).
-
-
Stir the resulting granular precipitate for 15 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of cyclopentanol and 1-hexanol.
-
Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent that allows for the selective partial reduction of esters to aldehydes at low temperatures.[23][24][25][26][27]
-
Causality Behind Experimental Choices: The key to this selectivity is the stability of the tetrahedral intermediate formed at low temperatures (-78 °C).[26] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup. Using more than one equivalent of DIBAL-H or allowing the reaction to warm can result in over-reduction to the alcohol.
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 eq., typically 1.0 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield hexanal. The cyclopentanol can be separated by chromatography.
-
C-C Bond Formation via Enolate Chemistry
The α-protons of the hexanoate chain are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate can then be used in a variety of C-C bond-forming reactions.[28][29][30][31][32]
This reaction allows for the introduction of an alkyl group at the carbon adjacent to the carbonyl, creating more complex molecular architectures.[29][30][31][32]
-
Causality Behind Experimental Choices: A strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible formation of the enolate, preventing self-condensation of the ester.[32] The reaction must be run at low temperatures to maintain the stability of the enolate.
-
Protocol:
-
Prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a primary alkyl halide (e.g., iodomethane or benzyl bromide) (1.2 eq.) to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated this compound by column chromatography.
-
The Claisen condensation is a classic C-C bond-forming reaction that joins two ester molecules to form a β-keto ester.[9][33][34]
-
Causality Behind Experimental Choices: A base such as sodium ethoxide is typically used. It's important that the alkoxide base matches the alcohol portion of the ester to avoid transesterification as a side reaction. The final deprotonation of the β-keto ester product drives the reaction to completion.[34]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
Add this compound (2.0 eq.) to the base solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify with dilute aqueous HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by vacuum distillation or column chromatography.
-
Data Presentation
| Transformation | Key Reagent(s) | Product(s) | Typical Yield (%) | Key Conditions |
| Base-Catalyzed Hydrolysis | NaOH, H₂O/EtOH | Cyclopentanol, Hexanoic Acid | >90% | Reflux |
| Enzymatic Hydrolysis | Lipase, Buffer | Cyclopentanol, Hexanoic Acid | Variable, often >80% | pH 7.2, 30-40 °C |
| LAH Reduction | LiAlH₄, Anhydrous Ether | Cyclopentanol, 1-Hexanol | 85-95% | 0 °C to RT, Anhydrous |
| DIBAL-H Reduction | DIBAL-H, Toluene | Hexanal, Cyclopentanol | 70-85% | -78 °C, Anhydrous |
| α-Alkylation | LDA, Alkyl Halide | α-Alkyl this compound | 60-80% | -78 °C to RT, Anhydrous |
| Claisen Condensation | NaOEt, EtOH | β-Keto Ester | 65-75% | Reflux |
Visualization of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Conclusion
This compound serves as an exemplary starting material, offering multiple avenues for the synthesis of novel and potentially valuable compounds. The protocols detailed in this guide provide a robust framework for researchers to begin exploring the chemical space accessible from this versatile scaffold. The ability to generate alcohols, aldehydes, and new carbon skeletons from a single, readily available precursor underscores the strategic importance of understanding and applying fundamental organic transformations. These derivative compounds hold promise as new fragrance components, building blocks for complex natural products, or as scaffolds in medicinal chemistry for the development of new therapeutic agents.
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Application Note: High-Efficiency Biocatalytic Synthesis of Cyclopentyl Esters
Abstract
Cyclopentyl esters are valuable structural motifs in pharmaceuticals, fragrances, and specialty chemicals. Traditional chemical synthesis routes often necessitate harsh reaction conditions, stoichiometric reagents, and complex protection/deprotection steps, leading to significant waste and potential for side-product formation. This application note presents a comprehensive guide to the biocatalytic synthesis of cyclopentyl esters using lipases, offering a green, highly selective, and efficient alternative. We detail the underlying enzymatic mechanisms and provide field-proven, step-by-step protocols for direct esterification, transesterification, and the kinetic resolution of chiral cyclopentanol derivatives, enabling the synthesis of enantiomerically pure compounds. This guide is intended for researchers, chemists, and process development professionals seeking to leverage the power of biocatalysis for sustainable and precise organic synthesis.
The Biocatalytic Advantage in Ester Synthesis
The synthesis of esters is a cornerstone of organic chemistry. However, achieving high selectivity and sustainability remains a significant challenge. Biocatalysis, the use of enzymes for chemical transformations, has emerged as a powerful solution.[1][2]
Key Advantages:
-
Mild Reaction Conditions : Enzymatic reactions typically occur at or near ambient temperature and atmospheric pressure, drastically reducing energy consumption and minimizing thermal degradation of sensitive substrates.[3][4]
-
High Selectivity : Enzymes exhibit outstanding chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and leading to purer products with minimal by-products.[1][5] This is particularly crucial in the synthesis of chiral pharmaceuticals where a single enantiomer is desired.[6][7]
-
Environmental Sustainability : Biocatalysis reduces reliance on hazardous chemicals and heavy metal catalysts. Enzymes are biodegradable and often operate in greener solvents, or even solvent-free systems, aligning with the principles of green chemistry.[3][5]
-
Process Efficiency : The high specificity of enzymes can streamline complex syntheses, leading to higher yields and reduced downstream processing costs.[3][8]
Core Biocatalysts: Understanding Lipases
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are the workhorses of biocatalytic ester synthesis. While their natural function is to hydrolyze fats, this reaction is reversible. In microaqueous or non-aqueous environments, lipases excel at catalyzing the formation of ester bonds through esterification and transesterification.[6][9]
Mechanism of Lipase-Catalyzed Esterification
Lipases belong to the family of serine hydrolases and typically operate via a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.
-
Acylation Step : The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (in esterification) or an ester (in transesterification), forming a tetrahedral intermediate. This intermediate then collapses, releasing water or an alcohol and forming a stable acyl-enzyme complex.[10][11]
-
Deacylation Step : The alcohol substrate (cyclopentanol) then enters the active site and attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product and regenerating the free enzyme for the next catalytic cycle.
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- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of Lipase Enzymes and Their Application in the Interesterification of Oils and Fats | Springer Nature Experiments [experiments.springernature.com]
- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
Application Note: Cyclopentyl Hexanoate as a Versatile Substrate for the Kinetic Analysis of Lipases and Esterases
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Abstract
This guide provides a comprehensive framework for utilizing cyclopentyl hexanoate in the enzymatic study of lipases and esterases. These enzymes, pivotal in both industrial biocatalysis and pharmaceutical development, require robust methods for activity screening and kinetic characterization. This compound, a non-chromogenic ester, serves as an excellent model substrate for continuous pH-based assays. We present detailed protocols for determining enzyme activity, executing high-throughput screens, and calculating key kinetic parameters such as Kₘ and Vₘₐₓ. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental design choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) and esterases are a class of α/β-hydrolase superfamily enzymes that catalyze the hydrolysis of ester bonds.[1] Their applications are extensive, ranging from the synthesis of flavor esters in the food industry to the production of enantiomerically pure intermediates for pharmaceuticals.[2][3] A thorough understanding of their catalytic efficiency and substrate specificity is crucial for harnessing their full potential.
The fundamental principle of the assay described herein is the enzymatic hydrolysis of this compound. The lipase or esterase acts on the ester bond, yielding cyclopentanol and hexanoic acid as products (Figure 1).
The production of hexanoic acid causes a decrease in the pH of the reaction medium. By monitoring this pH change over time, the reaction rate can be accurately determined. This can be achieved using a pH-stat/autotitrator for high precision or, more conveniently, with a pH indicator in a spectrophotometric assay, which is particularly amenable to a high-throughput format.[4]
Scientist's Note (Expertise & Experience): Why choose a pH-based assay? While chromogenic substrates like p-nitrophenyl (pNP) esters are common, they can introduce artificial steric or electronic effects that do not reflect the enzyme's activity on its natural substrates.[5] this compound is a simple aliphatic ester, providing a more representative model for many biocatalytic applications. The pH-based method measures the direct formation of the acid product, offering a label-free and continuous assessment of enzyme activity.
Visualization of the Enzymatic Reaction
The enzymatic reaction can be visualized as a simple hydrolysis process catalyzed by the enzyme's active site, typically involving a catalytic triad of Serine, Histidine, and Aspartate.
Caption: Figure 1. Enzymatic hydrolysis of this compound.
Materials and Reagents
-
Substrate: this compound (CAS 5413-59-2)
-
Enzymes:
-
Lipase B from Candida antarctica (CALB), immobilized (e.g., Novozym® 435)
-
Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS)
-
Porcine Pancreas Lipase (PPL)
-
-
Buffers:
-
Low-Buffering Assay Buffer: 2 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0.
-
-
Indicator (for spectrophotometric assay): Phenol Red solution (0.05% w/v in water).
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution.
-
Apparatus:
-
UV/Vis Spectrophotometer or Microplate Reader (capable of reading at 560 nm).
-
96-well microplates (clear, flat-bottom).
-
Incubator or temperature-controlled plate reader.
-
Calibrated pipettes.
-
pH meter.
-
Scientist's Note (Trustworthiness): The choice of a low-capacity buffer (2 mM Tris) is critical. A high-capacity buffer would absorb the protons released from hexanoic acid, masking the pH change and preventing accurate measurement. The 100 mM NaCl is included to maintain a constant ionic strength, which can influence enzyme activity.
Experimental Protocols
Protocol 1: Spectrophotometric Enzyme Activity Assay
This protocol provides a robust method for determining the specific activity of an enzyme preparation in a standard cuvette or 96-well plate format.
1. Preparation of Reagents:
- Substrate Stock (100 mM): Dissolve 18.43 mg of this compound (MW: 184.28 g/mol ) in 1 mL of DMSO. Store at -20°C.
- Assay Buffer: Prepare 2 mM Tris-HCl. Adjust pH to 8.0 precisely. Add NaCl to a final concentration of 100 mM.
- Indicator Solution: Prepare a 0.05% (w/v) stock of Phenol Red in dH₂O.
- Working Assay Solution: Add Phenol Red to the Assay Buffer to a final concentration of 0.005%. The solution should be orange-red.
- Enzyme Stock: Prepare a 1 mg/mL stock of the enzyme in Enzyme Dilution Buffer. Keep on ice. Further dilute as needed to ensure the reaction rate is linear over the measurement period.
2. Assay Procedure (96-well plate format):
- To each well, add 180 µL of the Working Assay Solution.
- Add 10 µL of appropriately diluted enzyme solution to the "Test" wells.
- Add 10 µL of Enzyme Dilution Buffer to the "Substrate Blank" wells (monitors non-enzymatic hydrolysis).
- Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 10 µL of 10 mM this compound (diluted from stock with Assay Buffer) to all wells. The final substrate concentration will be 0.5 mM in a 200 µL volume.
- Immediately begin monitoring the decrease in absorbance at 560 nm (A₅₆₀) every 30 seconds for 10-15 minutes. The color will change from red to yellow as acid is produced.
3. Data Analysis:
- Determine the linear rate of reaction (ΔA₅₆₀/min) for each well.
- Subtract the rate of the "Substrate Blank" from the "Test" wells.
- Convert the rate to µmoles of acid produced per minute using a standard curve of hexanoic acid. To generate a standard curve, add known concentrations of hexanoic acid to the Working Assay Solution and measure the A₅₆₀.
- Calculate Specific Activity (U/mg):
- Activity (U/mL) = (ΔA₅₆₀/min / Molar Extinction Coefficient*) / (Path Length)
- Specific Activity (U/mg) = Activity (U/mL) / [Enzyme] (mg/mL)
- Note: The "Molar Extinction Coefficient" here is empirically determined from the hexanoic acid standard curve.
- One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
Protocol 2: Workflow for Kinetic Parameter (Kₘ, Vₘₐₓ) Determination
This protocol builds upon the activity assay to determine the Michaelis-Menten constants, which are fundamental to characterizing enzyme efficiency and substrate affinity.[4] The reaction mechanism for many lipases follows a Ping-Pong Bi-Bi model, but at saturating water concentrations, it can often be accurately described by the Michaelis-Menten equation.[6][7]
Caption: Figure 2. Workflow for determining enzyme kinetic parameters.
1. Experimental Design:
- Prepare a range of substrate concentrations in the final reaction volume. A typical range might be 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 mM this compound. It is crucial to test concentrations both below and above the expected Kₘ.
- Keep the enzyme concentration constant and low enough to ensure measurement of the initial reaction velocity.
2. Procedure:
- Follow the steps outlined in Protocol 1, but instead of a single substrate concentration, use the serial dilutions prepared above.
- Run each concentration in triplicate for statistical validity.
- Include a no-enzyme control for each substrate concentration to account for any background hydrolysis.
3. Data Analysis and Interpretation:
- Calculate the initial velocity (v₀) for each substrate concentration [S].
- Plot v₀ versus [S].
- Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation to determine Vₘₐₓ (the maximum reaction velocity) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).
- The turnover number, kcat (the number of substrate molecules converted to product per enzyme molecule per second), can be calculated if the exact molar concentration of the enzyme [E] is known: kcat = Vₘₐₓ / [E].
- The catalytic efficiency of the enzyme is given by the ratio kcat/Kₘ .
Expected Data and Troubleshooting
The results of a kinetic analysis can be summarized for clear comparison.
| Enzyme Source | Expected Kₘ (mM) | Expected Vₘₐₓ (U/mg) | Notes |
| Candida antarctica Lipase B | Low-to-Mid | High | Generally efficient with a broad range of esters.[8] |
| Pseudomonas cepacia Lipase | Mid | Mid-to-High | Known for high enantioselectivity in kinetic resolutions.[3] |
| Porcine Pancreas Lipase | Mid-to-High | Low-to-Mid | Often shows substrate inhibition at high concentrations. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low activity | 1. Inactive enzyme. 2. Incorrect pH of assay buffer. 3. Substrate not dissolved. | 1. Test enzyme with a standard substrate (e.g., pNP-butyrate). 2. Remake buffer and verify pH. 3. Ensure DMSO fully dissolves the substrate before dilution. |
| High background rate (blank) | 1. Non-enzymatic hydrolysis of the ester. 2. Contaminated reagents. | 1. This is expected to be low but always subtract it. If high, check buffer pH (hydrolysis increases at high pH). 2. Use fresh, high-purity reagents. |
| Non-linear reaction progress | 1. Substrate depletion. 2. Enzyme instability. 3. Substrate or product inhibition. | 1. Use a lower enzyme concentration or measure only the initial linear phase. 2. Check enzyme stability under assay conditions. 3. This is a real kinetic phenomenon. Analyze using appropriate inhibition models.[6][9] |
Conclusion
This compound is a highly effective and relevant substrate for the detailed characterization of lipases and esterases. The pH-based spectrophotometric assay detailed in this note offers a reliable, continuous, and medium-throughput method for measuring enzyme activity and determining Michaelis-Menten kinetics. By understanding the principles behind the assay design and implementing proper controls, researchers can generate high-quality, reproducible data essential for applications in biocatalysis, drug discovery, and fundamental enzymology.
References
- Anonymous. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
- Rajendran, A., Palanisamy, A., & Thangavelu, V. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. This article discusses the kinetics of lipase-catalyzed reactions, including the Ping-Pong Bi-Bi mechanism.
- Touloupakis, E., et al. (2022). Kinetic Analysis of the Lipase-Catalyzed Hydrolysis of Erythritol and Pentaerythritol Fatty Acid Esters. MDPI.
- Forgách, L., et al. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- dos Santos, J. C., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.
- Chowdary, G. V., & Sarma, P. N. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. ResearchGate.
- de Souza, R. O. M. A., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- Noby, A. S., et al. (2021). Structure guided engineering of a cold active esterase expands substrate range. bioRxiv. This study shows enzyme kinetics with a range of p-nitrophenyl (pNP)
- Ferrer, M., et al. (2016). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. PubMed Central.
Sources
- 1. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of the Lipase-Catalyzed Hydrolysis of Erythritol and Pentaerythritol Fatty Acid Esters: A Biotechnological Application for Making Low-Calorie Healthy Food Alternatives [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategic Derivatization of Cyclopentyl Hexanoate for Enhanced Chromatographic Analysis
An Application Guide
Abstract
This application note provides a comprehensive guide to the derivatization of cyclopentyl hexanoate for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, an ester with applications in fragrance and flavor industries, presents distinct analytical challenges. For GC-MS, analysis often requires the separation and quantification of its constituent moieties—hexanoic acid and cyclopentanol—to study precursor origins or degradation pathways. For HPLC, the molecule's lack of a strong native chromophore necessitates derivatization to enable sensitive UV or fluorescence detection. This guide details two distinct, validated protocols: (1) A saponification followed by acid-catalyzed methylation for the GC-MS analysis of the hexanoate component as its fatty acid methyl ester (FAME). (2) A saponification followed by phenacyl esterification for the sensitive HPLC-UV analysis of the hexanoate moiety. We delve into the causality behind procedural choices, present self-validating experimental designs, and provide detailed workflows to ensure reproducibility and scientific rigor for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound (C₁₁H₂₀O₂) is an ester formed from cyclopentanol and hexanoic acid.[1][2] Its analysis is critical for quality control in industries where it is used as a fragrance or flavoring agent, as well as in environmental and metabolic studies. However, its direct analysis is often suboptimal. While amenable to direct GC-MS analysis, this approach provides information only on the intact molecule. Many research questions, such as raw material sourcing, stability, or metabolic fate, require quantitative data on its constituent acid and alcohol parts. Furthermore, this compound lacks a suitable chromophore, rendering it nearly invisible to standard HPLC-UV detectors, a significant barrier for laboratories where GC-MS is not available or when HPLC is the preferred separation technique.[3]
Chemical derivatization addresses these challenges by modifying the analyte to enhance its analytical properties. This guide presents two strategic workflows designed to prepare this compound for robust and sensitive analysis via GC-MS and HPLC.
The Rationale for Derivatization
The decision to derivatize is driven by the analytical goal and the chosen instrumentation. The core strategy for this compound involves an initial hydrolysis step (saponification) to cleave the ester bond, yielding cyclopentanol and the hexanoate salt. This foundational step opens two distinct analytical pathways.
2.1 For GC-MS: Component Analysis via Methylation To analyze the hexanoic acid portion, it must be converted into a volatile, chromatographically stable derivative. Free carboxylic acids tend to exhibit poor peak shape and can be adsorbed onto the GC column or inlet liner due to their polarity and hydrogen bonding capabilities.[4] The universally accepted solution is to convert the acid into its corresponding fatty acid methyl ester (FAME).[5][6] This process, known as esterification or methylation, replaces the acidic proton with a methyl group, which significantly increases volatility and improves chromatographic performance.[4][7]
2.2 For HPLC: Enhanced Sensitivity via UV-Tagging For HPLC analysis, the primary goal is to attach a molecule with strong ultraviolet (UV) absorbance—a chromophore—to the analyte.[8] After saponification, the resulting hexanoic acid can be reacted with a "tagging" reagent. A classic and robust choice is p-bromophenacyl bromide (BPB), which reacts with the carboxylate anion to form a phenacyl ester derivative.[8][9] This derivative possesses a strong chromophore, allowing for sensitive detection at wavelengths around 254-260 nm.[8]
Method 1: GC-MS Component Analysis via FAME Derivatization
This method quantifies the hexanoic acid moiety of this compound by converting it into hexanoic acid methyl ester for GC-MS analysis.
3.1 Principle & Causality The workflow first employs a base-catalyzed hydrolysis (saponification) to quantitatively cleave the ester. A strong base like potassium hydroxide (KOH) in methanol is highly efficient for this purpose.[10][11] Following hydrolysis, the resulting potassium hexanoate is converted to its methyl ester. While various methylation reagents exist, an acid-catalyzed approach using boron trifluoride (BF₃) in methanol is highly effective and widely used for fatty acids.[4][7] BF₃ acts as a Lewis acid, activating the carboxylic acid's carbonyl group and facilitating its esterification by methanol.[4] This two-step process ensures complete conversion and yields a volatile derivative ideal for GC-MS.
3.2 Visualized Workflow: GC-MS Derivatization Pathway
Caption: Reaction scheme for GC-MS analysis of this compound.
3.3 Detailed Experimental Protocol
Materials:
-
This compound sample
-
Hexane (HPLC grade)
-
Methanolic Potassium Hydroxide (KOH), 2 M
-
Boron Trifluoride-Methanol solution (BF₃-Methanol), 14% w/v
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (IS): Heptadecanoic acid solution (e.g., 1 mg/mL in hexane)
-
Screw-cap reaction vials (10 mL) with PTFE-lined septa
Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of the this compound-containing sample into a reaction vial.
-
Internal Standard Spiking: Add 100 µL of the heptadecanoic acid internal standard solution to the vial. The IS is crucial for accurate quantification as it corrects for variations in extraction and derivatization efficiency.[5][6]
-
Saponification: Add 2 mL of 2 M methanolic KOH. Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes to ensure complete hydrolysis of the ester.
-
Cooling: Allow the vial to cool to room temperature.
-
Methylation: Uncap the vial in a fume hood and add 2 mL of 14% BF₃-Methanol solution. Cap tightly and heat at 60°C for 10 minutes. This reaction time is typically sufficient for the esterification of simple fatty acids.[4]
-
Extraction: Cool the vial to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. The salt solution helps to break any emulsions and forces the non-polar FAMEs into the hexane layer.
-
Phase Separation: Vortex vigorously for 1 minute. Allow the layers to separate (centrifugation at 1000 x g for 5 minutes can be used if separation is slow).
-
Collection & Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Analysis: The dried hexane extract is now ready for injection into the GC-MS.
3.4 GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). Polar columns provide excellent separation of FAMEs.[12] |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL, Split ratio 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 230°C, hold for 5 min |
| MS Transfer Line | 240°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification |
3.5 Expected Results & Data Interpretation
The analysis will yield peaks for cyclopentanol, the hexanoic acid methyl ester, and the internal standard methyl ester. For quantification, use SIM mode targeting characteristic ions.
| Compound | Expected Retention Time (Approx.) | Target Ion (Quantifier) | Qualifier Ions |
| Cyclopentanol | Early eluting | 84 | 57, 69 |
| Hexanoic Acid Methyl Ester | Mid eluting | 74 | 87, 101, 130 |
| Heptadecanoic Acid Methyl Ester (IS) | Late eluting | 74 | 87, 284 |
Calculate the concentration of hexanoic acid based on the peak area ratio of its methyl ester to the internal standard methyl ester against a calibration curve.
Method 2: HPLC-UV Analysis via Phenacyl Derivatization
This method enables the sensitive detection and quantification of the hexanoate moiety by HPLC with a standard UV detector.
4.1 Principle & Causality Similar to the GC-MS method, the first step is a complete saponification of the ester bond. The resulting hexanoate salt is then acidified to produce free hexanoic acid. The derivatization step involves an Sₙ2 reaction between the carboxylate anion of hexanoic acid and p-bromophenacyl bromide (BPB).[8] This reaction is often catalyzed by a crown ether, which complexes the counter-ion (e.g., potassium) and enhances the nucleophilicity of the carboxylate anion, driving the reaction to completion under mild conditions.[8] The resulting p-bromophenacyl ester is a highly conjugated molecule with strong UV absorbance, enabling low-level detection.
4.2 Visualized Workflow: HPLC-UV Derivatization Pathway
Caption: Reaction scheme for HPLC-UV analysis of this compound.
4.3 Detailed Experimental Protocol
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanolic Potassium Hydroxide (KOH), 2 M
-
Hydrochloric Acid (HCl), 1 M
-
p-Bromophenacyl Bromide (BPB) solution (e.g., 5 mg/mL in acetonitrile)
-
18-Crown-6 solution (e.g., 1 mg/mL in acetonitrile)
-
Internal Standard (IS): Heptanoic acid solution (e.g., 1 mg/mL in acetonitrile)
-
Autosampler vials with septa
Procedure:
-
Saponification: In a reaction vial, combine ~20 mg of sample with 2 mL of 2 M methanolic KOH. Heat at 60°C for 30 minutes. Cool to room temperature.
-
Solvent Removal: Evaporate the methanol to dryness under a gentle stream of nitrogen. This step is crucial as the subsequent derivatization is performed in a non-aqueous solvent.
-
Reconstitution & IS Spiking: Re-dissolve the residue in 1 mL of acetonitrile. Add 100 µL of the heptanoic acid internal standard solution.
-
Derivatization: To the vial, add 200 µL of the BPB solution and 50 µL of the 18-Crown-6 catalyst solution.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with the mobile phase (e.g., add 1 mL of Acetonitrile/Water 70:30) to an appropriate final concentration for injection.
-
Analysis: Transfer the final solution to an autosampler vial for HPLC-UV analysis.
4.4 HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile. Isocratic or gradient elution may be used. A typical starting point is 70% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection | 260 nm |
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of these protocols, a self-validating framework must be integrated into the experimental design.
-
Internal Standards (IS): The use of an appropriate internal standard in both protocols is non-negotiable. The IS should be structurally similar to the analyte but not present in the sample. It corrects for variability during sample preparation, derivatization, and injection, forming the basis of accurate quantification.[5]
-
Calibration Curves: For absolute quantification, a multi-point calibration curve must be generated by derivatizing known concentrations of the analyte (hexanoic acid) and the IS. The linearity of the curve (R² > 0.99) validates the method's accuracy across the desired concentration range.
-
Method Blanks: A reagent blank (containing all reagents but no sample) must be run with each batch to check for contamination from solvents, reagents, or glassware.
-
Derivatization Efficiency: To confirm the reaction has gone to completion, run a time-course experiment during method development or analyze a known standard to ensure a consistent and complete conversion. Incomplete derivatization is a common source of analytical error.
Overall Workflow and Conclusion
The choice of derivatization strategy for this compound is dictated by the analytical objective. The comprehensive workflow below illustrates the decision-making process and subsequent analytical pathways.
Caption: Decision workflow for the analysis of this compound.
This guide provides two robust, field-proven derivatization protocols that transform this compound into derivatives suitable for sensitive and reliable analysis by GC-MS and HPLC-UV. By understanding the chemical principles behind each step and incorporating self-validating quality controls, researchers can confidently generate high-quality quantitative data for a wide range of applications.
References
- Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. (n.d.).
- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC - Benchchem. (n.d.).
- Christie, W. W. (1998). Gas chromatographic analysis of fatty acid methyl esters.
- Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- Guidechem. (n.d.). This compound 5413-59-2 wiki.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (n.d.).
- Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
- Chemistry LibreTexts. (2023). Derivatization.
- Liu, X., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH National Library of Medicine.
- Application of Transesterification Derivatization Reaction for GC-MS Analysis. (2023). Request PDF.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Popa, G., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed.
- Cacho, J., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine... PubMed.
- BenchChem. (n.d.). Application Note: Quantification of Hexyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Sources
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- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentyl Hexanoate Synthesis
Welcome to the technical support center for the synthesis of cyclopentyl hexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental protocols and troubleshoot common issues encountered during this esterification process. Here, we move beyond simple step-by-step instructions to provide in-depth explanations of the underlying chemical principles, ensuring a robust understanding of the reaction dynamics for consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of cyclopentanol and hexanoic acid is giving a very low yield. What are the most likely causes?
A low yield in a Fischer esterification is typically due to the reversible nature of the reaction.[1][2][3] The equilibrium between the reactants (cyclopentanol and hexanoic acid) and the products (this compound and water) may not be sufficiently shifted towards the product side. Key factors contributing to this are:
-
Incomplete water removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[1][2][3]
-
Suboptimal reactant stoichiometry: An equimolar ratio of reactants often results in an equilibrium mixture with significant amounts of unreacted starting materials.[3]
-
Insufficient catalysis: The acid catalyst may be weak, impure, or used in an insufficient amount to effectively protonate the carbonyl group of the hexanoic acid, which is a crucial activation step.[1][2]
-
Low reaction temperature or insufficient reaction time: The reaction may not have reached equilibrium or proceeded to a sufficient extent. Typical reaction times can vary from 1-10 hours at temperatures of 60-110 °C.[1]
Q2: I'm observing a significant amount of a byproduct with a lower boiling point than my desired this compound. What could it be?
A common byproduct in acid-catalyzed reactions of alcohols is the corresponding alkene, formed through a dehydration side reaction.[4] In this case, cyclopentanol can be dehydrated to form cyclopentene, particularly at higher temperatures in the presence of a strong acid catalyst like sulfuric acid.
Q3: My final product is contaminated with a high-boiling point impurity. What is a likely candidate?
At elevated temperatures, a competing acid-catalyzed dehydration reaction can occur between two molecules of cyclopentanol, leading to the formation of dicyclopentyl ether. This impurity will have a significantly higher boiling point than this compound.
Q4: Can I use molecular sieves instead of a Dean-Stark apparatus to remove water?
Yes, molecular sieves (typically 3Å or 4Å) can be an effective alternative for removing water and driving the esterification equilibrium towards the product.[2][5] They are particularly useful for smaller-scale reactions where a Dean-Stark setup might be impractical. It is important to use activated molecular sieves to ensure their water-adsorbing capacity is optimal.
Q5: What are the key differences between using a homogeneous catalyst like sulfuric acid and a heterogeneous catalyst like an acidic resin?
-
Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) are soluble in the reaction mixture, leading to high catalytic activity. However, they can be corrosive and require a neutralization and aqueous workup for their removal, which can complicate product purification.[6]
-
Heterogeneous catalysts (e.g., Amberlyst 15, sulfated zirconia) are solid-phase catalysts that are insoluble in the reaction medium.[7][8] This allows for easy separation from the product mixture by simple filtration, making them reusable and environmentally friendlier.[7][8] However, they may exhibit lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of this compound.
Detailed Steps:
-
Verify Efficient Water Removal:
-
Dean-Stark Apparatus: Ensure the apparatus is set up correctly and that the azeotropic solvent (e.g., toluene, cyclohexane) is refluxing at a rate sufficient to carry water over into the trap.[10] Check for any leaks in the system. The reaction is complete when water ceases to collect in the trap.[9]
-
Molecular Sieves: Use freshly activated molecular sieves (heat in an oven at >250°C under vacuum and cool in a desiccator). Add a sufficient quantity (typically 10-20% w/w of the limiting reagent) to the reaction mixture.
-
-
Optimize Reactant Molar Ratio:
-
To shift the equilibrium, use an excess of one of the reactants. It is generally more cost-effective and easier to remove an excess of the alcohol (cyclopentanol) during purification. A molar ratio of 2:1 to 5:1 of cyclopentanol to hexanoic acid is a good starting point.[11] One study on a similar esterification showed that increasing the alcohol excess from 1:1 to 10:1 increased the yield from 65% to 97%.[3]
-
-
Evaluate the Catalyst:
-
Catalyst Loading: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH), a catalytic amount of 1-5 mol% is typical. If the reaction is slow, consider increasing the catalyst loading, but be mindful that this can also promote side reactions.[10]
-
Catalyst Choice: If dehydration of cyclopentanol is a significant issue, consider switching from a strong protic acid like H₂SO₄ to a milder catalyst like p-TsOH or a solid acid catalyst (e.g., Amberlyst 15).[1][7] Solid acid catalysts can sometimes offer improved selectivity.[6]
-
-
Assess Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at a suitable reflux temperature. For a Dean-Stark setup with toluene, this would be around 110°C.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.
-
Problem 2: Presence of Impurities in the Final Product
Analytical Approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired ester and identify impurities if they are present in sufficient concentration.
Common Impurities and Their Identification:
| Impurity | Identification by GC-MS | Identification by ¹H NMR | Mitigation Strategy |
| Cyclopentene | Lower retention time than this compound. Characteristic mass fragments (e.g., m/z 68, 67). | Signals in the alkene region (~5.5-6.0 ppm). | Lower reaction temperature. Use a milder acid catalyst (p-TsOH instead of H₂SO₄). |
| Dicyclopentyl Ether | Higher retention time than this compound. | Absence of carbonyl signal. Characteristic signals for the cyclopentyl groups. | Avoid excessive heating and high concentrations of strong acid catalyst. |
| Unreacted Cyclopentanol | Lower retention time than the ester. | Broad singlet for the -OH proton (disappears with D₂O shake). Signal for the CH-O proton around 4.0-4.5 ppm. | Drive the reaction to completion (excess hexanoic acid, efficient water removal). Remove during purification (water wash, distillation). |
| Unreacted Hexanoic Acid | Can be derivatized for GC analysis or may show tailing. | Broad singlet for the carboxylic acid proton (>10 ppm). | Use excess cyclopentanol. Remove with a basic wash (e.g., 5% NaHCO₃ solution) during workup. |
GC-MS Fragmentation of this compound:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns to look for include the loss of the cyclopentoxy group ([M-85]⁺) and fragments characteristic of the hexanoyl moiety.
¹H and ¹³C NMR of this compound:
-
¹H NMR: Expect a multiplet around 5.0-5.2 ppm for the methine proton of the cyclopentyl group attached to the oxygen. The protons of the hexanoyl chain will appear as multiplets in the upfield region, with the α-methylene group appearing as a triplet around 2.2-2.3 ppm.[12]
-
¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 170-175 ppm. The methine carbon of the cyclopentyl group attached to the oxygen will be found around 75-80 ppm.[12]
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize yield by continuously removing water.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the flask, add hexanoic acid (1.0 eq), cyclopentanol (3.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water has been collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove the acid catalyst and unreacted hexanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any unreacted cyclopentanol and high-boiling impurities.[13]
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol offers a greener alternative under milder conditions.[14]
Reaction Pathway
Caption: Simplified pathway for lipase-catalyzed synthesis of this compound.
-
Materials: Hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), immobilized lipase (e.g., Novozym 435, 5-10% by weight of substrates), and an organic solvent (e.g., n-hexane) or perform solvent-free.
-
Reaction Setup: In a flask, combine the hexanoic acid, cyclopentanol, and solvent (if used). Add the immobilized lipase.
-
Incubation: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant stirring or shaking.[14]
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Workup:
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent (if used) by rotary evaporation.
-
-
Purification: The product may be pure enough for some applications, or it can be further purified by vacuum distillation.
References
- Optimization of the reaction conditions using different catalysts.
- Esterification by solid acid catalysts - A comparison.
- Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- CN102603486A - Method for preparing cyclopentanol
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Fischer–Speier esterific
- Optimization of reaction condition using different catalysts a.
- effect of different molar ratios to the esterification yield.
- Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol.
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.
- Technical Support Center: Optimizing Fischer Esterific
- Fischer Esterific
- Synthesis of pure esters from long-chain alcohols using Fischer esterific
- Purification: Fractional Distillation. University of Rochester Department of Chemistry.
- Molecular Sieves To Push Fisher Rxn to the Right?
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS.
- Reaction of Cyclopentanol with Sulfuric Acid. YouTube.
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. MDPI.
- Cacao shell-derived solid acid catalyst for esterification of oleic acid with methanol.
- Reaction of Cyclopentanol with Sulfuric Acid. YouTube.
- lipase-catalyzed kinetic resolution of alcohols via chloroacet
- Mass Spectrometry - Fragmentation P
- CHAPTER 2 Fragmentation and Interpret
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
- Transesterific
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Esterification not Working (Separ
- 515. Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel. Magritek.
- [Basic transesterification protocol[15].
- Process design, optimization and intensification for the efficient purification of the green solvent cyclopentyl methyl ether.
- Esterification of Carboxylic Acids with. Organic Syntheses.
- Fischer Esterific
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
- 13 C NMR Chemical Shifts.
- Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences.
- Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington Faculty Web Server.
- C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane.
- Synthesis of Catalyst for Aqueous Polymerization: Perform Artificial Neural Network for The Prediction of Maximum Yield of Polym. Journal of the Chilean Chemical Society.
- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and. Doc Brown's Chemistry.
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Technical Support Center: Synthesis of Cyclopentyl Hexanoate
Welcome to the technical support center for the synthesis of cyclopentyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions & Troubleshooting Guide
The synthesis of this compound is most commonly achieved via the Fischer esterification of hexanoic acid and cyclopentanol, with an acid catalyst.[1][2][3] While seemingly straightforward, this equilibrium-driven reaction is susceptible to several side reactions that can impact yield and purity.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction or the loss of starting materials to side reactions.[1][3]
-
Equilibrium Issues: The reaction between a carboxylic acid and an alcohol to form an ester and water is in a constant state of equilibrium.[1][2][3] To drive the reaction towards the product (this compound), you can employ Le Chatelier's principle in two primary ways:
-
Use an Excess of a Reactant: The more economical reactant, typically the alcohol (cyclopentanol), should be used in excess.[2] A 2 to 5-fold excess is common.
-
Remove Water as it Forms: Water is a byproduct of the reaction. Its removal will shift the equilibrium to the right, favoring ester formation.[1][3] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is highly effective.
-
Drying Agents: While less common for refluxing reactions, molecular sieves can be used in some setups to sequester water.
-
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid) is used.
-
Inadequate Heating: The reaction often requires heating to reflux to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the solvent and reactants being used.
-
Q2: I've isolated my product, but I have a significant low-boiling point impurity. What could it be?
A2: A low-boiling point impurity is likely cyclopentene , formed from the acid-catalyzed dehydration of your starting material, cyclopentanol.[4][5][6]
-
Mechanism of Formation: Under strong acidic conditions and heat, the hydroxyl group of cyclopentanol can be protonated, forming a good leaving group (water).[5][7] Departure of water results in a cyclopentyl carbocation, which can then be deprotonated by a weak base (like water or the bisulfate ion) to form cyclopentene.
-
Troubleshooting & Prevention:
-
Temperature Control: Excessive heat can favor the elimination reaction. Maintain the lowest effective temperature for the esterification.
-
Choice of Catalyst: While effective, strong non-nucleophilic acids like sulfuric acid are also excellent dehydrating agents.[4] Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid catalyst.
-
Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Q3: My purified product shows a high-boiling point impurity by GC-MS. What is the likely culprit?
A3: A common high-boiling point byproduct is dicyclopentyl ether . This is formed through the acid-catalyzed self-condensation of two molecules of cyclopentanol.
-
Mechanism of Formation: One molecule of cyclopentanol is protonated by the acid catalyst, and then leaves as water to form a cyclopentyl carbocation. This carbocation can then be attacked by the nucleophilic oxygen of a second molecule of cyclopentanol. A final deprotonation step yields the ether.
-
Troubleshooting & Prevention:
-
Control Reactant Stoichiometry: Using a large excess of cyclopentanol can favor the desired esterification over ether formation. However, at very high temperatures, the etherification can become more prominent.
-
Temperature Management: Similar to cyclopentene formation, avoiding excessively high temperatures can minimize the rate of this side reaction.[5]
-
Q4: I am having trouble with the work-up. My product is not separating well from the aqueous layer and I suspect residual acid.
A4: A proper work-up procedure is crucial for isolating a pure product and is a common source of experimental challenges.
-
Neutralization of Acid Catalyst: The acid catalyst must be neutralized before final purification. This is typically done by washing the organic layer with a weak base.
-
Recommended Procedure: After cooling the reaction mixture, dilute it with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until no more CO₂ gas evolves.[8] This neutralizes the strong acid catalyst and removes any unreacted hexanoic acid by converting it to its water-soluble sodium salt.
-
-
Removal of Water-Soluble Components:
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and removing the solvent under reduced pressure.
-
Visualizing the Chemistry: Reaction Mechanisms & Workflows
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the primary reaction and key side reactions.
Caption: The acid-catalyzed mechanism for the formation of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary: Product and Potential Impurities
For easy reference during analysis (e.g., GC, distillation), the physical properties of the desired product and key potential impurities are summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₀O₂ | 184.28 | ~223 |
| Cyclopentanol | C₅H₁₀O | 86.13 | 141 |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205 |
| Cyclopentene | C₅H₈ | 68.12 | 44 |
| Dicyclopentyl Ether | C₁₀H₁₈O | 154.25 | 191 |
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the Fischer esterification of cyclopentanol and hexanoic acid.
Materials:
-
Hexanoic acid
-
Cyclopentanol (3 equivalents)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for final purification)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (e.g., 0.1 mol), cyclopentanol (0.3 mol), and toluene (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mL) to the flask while stirring.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.
-
Work-up - Neutralization: Wash the organic layer with 50 mL portions of saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the sulfuric acid and removes unreacted hexanoic acid.
-
Work-up - Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
References
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- University of Colorado, Boulder. (n.d.).
- Organic Chemistry Portal. (n.d.).
- LibreTexts Chemistry. (2020). 21.
- ResearchGate. (2019).
- Quora. (2020).
- Pearson+. (n.d.). Propose mechanisms for the following reactions. (a). [Link]
- Pearson+. (n.d.). (i) Illustrate how ethanol and cyclopentanol can be used to synth.... [Link]
- OperaChem. (2024).
- LibreTexts Chemistry. (2020). 14.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. [Link]
- YouTube. (2016).
- YouTube. (2021). Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. [Link]
- Wiley Online Library. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]
- ResearchGate. (2024).
- YouTube. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. [Link]
- University of Calgary. (n.d.).
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
- Chegg. (2020). Experiment 8: The E1 Reaction - Dehydration of Cyclopentanol to Cyclopentene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 7. Propose mechanisms for the following reactions. (a) | Study Prep in Pearson+ [pearson.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Cyclopentyl Hexanoate Synthesis
Welcome to the Technical Support Center for the synthesis and purification of Cyclopentyl Hexanoate. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity esters for their work. Here, we address common challenges encountered during synthesis and provide robust, field-proven troubleshooting protocols in a direct question-and-answer format. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the underlying chemical principles for successful, repeatable outcomes.
The Foundation: Fischer-Speier Esterification
The synthesis of this compound is typically achieved via the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed condensation of hexanoic acid with cyclopentanol.[1][2][3] The reaction is an equilibrium, meaning the crude product will inevitably contain unreacted starting materials, the acid catalyst, and water as a byproduct.[4][5][6][7] Achieving high purity, therefore, hinges on a systematic and chemically sound post-reaction workup and purification strategy.
Caption: Fischer-Speier esterification of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A1: Given that Fischer esterification is a reversible reaction, your primary impurities will be the starting materials and byproducts. Specifically, you will find:
-
Unreacted Hexanoic Acid: A carboxylic acid that must be removed.
-
Unreacted Cyclopentanol: The excess alcohol used to drive the reaction equilibrium.[2][5][6]
-
Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][4][6]
The presence of these impurities can interfere with subsequent reactions, alter biological assay results, and affect the physical properties of the final product. Therefore, a multi-step purification approach is essential.
Q2: My crude product is highly acidic. How do I effectively remove both the carboxylic acid starting material and the mineral acid catalyst?
A2: The key is a liquid-liquid extraction using a mild aqueous base. This process, often called an "acid wash" or "bicarbonate wash," neutralizes the acidic components, converting them into their corresponding salts, which are highly soluble in the aqueous phase and can be easily separated from the organic ester layer.[8][9][10]
Why use a weak base? Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can catalyze the saponification (hydrolysis) of your desired ester product back into the carboxylic acid and alcohol, thus reducing your yield.[11] Sodium bicarbonate (NaHCO₃) is ideal because it is basic enough to neutralize the acids but not so strong as to significantly hydrolyze the ester under standard workup conditions. The reaction with acid also produces carbon dioxide gas, which serves as a visual indicator that acid is present and being neutralized.[9]
Experimental Protocol: Bicarbonate Wash
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[12] If the reaction was run without a solvent, add an inert, water-immiscible organic solvent like diethyl ether or ethyl acetate to dissolve your crude product.[12]
-
Initial Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to about 20-25% of the organic layer volume.
-
Mixing & Venting (CRITICAL): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas produced. Close the stopcock and shake gently for 10-15 seconds, venting frequently.[12]
-
Separation: Allow the layers to separate fully. The denser aqueous layer will be at the bottom. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) until no more gas evolution is observed upon addition of the bicarbonate solution. This indicates that all acidic impurities have been neutralized and removed.[9]
Q3: After neutralizing the acids, what is the best way to remove the unreacted cyclopentanol and residual water?
A3: A series of aqueous washes followed by treatment with a drying agent will effectively remove the remaining water-soluble impurities and residual water.
Workflow:
-
Water Wash: After the final bicarbonate wash, wash the organic layer with deionized water (approx. 20-25% of the organic volume). This removes the inorganic salts (e.g., sodium sulfate, sodium hexanoate) formed during neutralization. Drain the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). Brine helps to break up any emulsions that may have formed and decreases the solubility of water in the organic layer, effectively pulling more water out before the final drying step.[12]
-
Drying the Organic Layer:
-
Drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient, while Na₂SO₄ is neutral and less reactive.[12]
-
Add the drying agent in small portions and swirl the flask. The initial portions will clump together as they absorb water. Continue adding until some of the drying agent remains free-flowing, indicating that all the water has been absorbed.[12]
-
Allow the flask to stand for 10-15 minutes to ensure complete drying.
-
Remove the drying agent by gravity filtration or decanting the solution into a clean, dry round-bottom flask.
-
Remove the organic solvent using a rotary evaporator.
-
Q4: My product is now neutral and dry, but analytical tests show it's still not >99% pure. What is the definitive final purification step?
A4: For volatile, thermally stable compounds like this compound, fractional distillation is the most effective final purification step. This technique separates compounds based on differences in their boiling points. Your remaining impurities at this stage, primarily unreacted cyclopentanol, have boiling points significantly different from your ester product, making them separable by distillation.[9][13]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclopentanol | 86.13 | ~141 |
| Hexanoic Acid | 116.16 | ~205 |
| This compound | 184.28 [14][15] | ~223-225 |
Note: Boiling points are approximate and can vary with pressure.
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Heating: Gently heat the round-bottom flask containing your crude ester using a heating mantle.
-
Fraction Collection:
-
The first fraction to distill will be any remaining low-boiling solvent and then the unreacted cyclopentanol (BP ~141°C).
-
Monitor the temperature at the distillation head. When the temperature stabilizes near the boiling point of cyclopentanol, collect this fraction in a separate receiving flask.
-
The temperature will then drop before rising again. Discard any intermediate fraction.
-
When the temperature stabilizes at the boiling point of this compound (~223-225°C), switch to a clean receiving flask to collect your pure product. A sharp, stable boiling point is an indicator of purity.[9]
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.[16]
Caption: General purification workflow for this compound.
Q5: How can I definitively assess the purity of my final product?
A5: A combination of chromatographic and spectroscopic methods should be used to confirm both the purity and identity of your final product.
-
Gas Chromatography (GC): This is the premier method for determining the purity of volatile esters.[17][18]
-
Principle: The sample is vaporized and passed through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) provides a signal proportional to the amount of each compound.
-
Result: A pure sample will show a single major peak. The area percentage of this peak corresponds to the purity of the sample (e.g., 99.5%). Impurities will appear as separate, smaller peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your product and identifying any remaining impurities.[19]
-
¹H NMR: Will show characteristic peaks for the protons in the cyclopentyl and hexanoyl portions of the molecule. The absence of a broad peak characteristic of a carboxylic acid proton (-COOH) or the alcohol proton (-OH) is a strong indicator of purity.
-
¹³C NMR: Provides information on the carbon skeleton. The presence of a peak around 173 ppm confirms the ester carbonyl carbon, and the absence of a peak around 180 ppm indicates the removal of the carboxylic acid.[19]
-
-
Infrared (IR) Spectroscopy: IR is a quick method to confirm the functional groups present.
-
Confirmation: A strong, sharp absorption band around 1735 cm⁻¹ indicates the presence of the ester C=O stretch.
-
Purity Check: The disappearance of the very broad O-H absorption band from ~3300-2500 cm⁻¹ is a clear sign that the starting hexanoic acid has been successfully removed.
-
Caption: Troubleshooting decision tree for purifying this compound.
References
- 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020). Chemistry LibreTexts. [Link]
- Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012). YouTube. [Link]
- Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.AUS-e-TUTE. [Link]
- Fischer–Speier esterific
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).
- A kind of new purification process of alkyl phosphoric acid esters compound.
- Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.IISTE.org. [Link]
- How to purify esterefication product? (2016).
- 8.4 - Extraction and Washing Guide.MIT OpenCourseWare. [Link]
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Synthesis, Isolation, and Purific
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS. [Link]
- 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. (2020). YouTube. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Esterification, Purification and Identification of Cinnamic Acid Esters.SCIRP. [Link]
- Fisher Esterification, Reflux, Isolation and Purific
- Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. [Link]
- Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.[Link]
- Esterification not Working (Separ
- Ester Reactions Summary and Practice Problems.Chemistry Steps. [Link]
- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. [Link]
- Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
- Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017).
- Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). YouTube. [Link]
- Fischer Esterific
- Synthesis of Chiral Cyclopentenones.
- Cyclopentyl hexano
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. ocw.mit.edu [ocw.mit.edu]
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- 14. Page loading... [wap.guidechem.com]
- 15. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. coachbenner.weebly.com [coachbenner.weebly.com]
- 17. iiste.org [iiste.org]
- 18. researchgate.net [researchgate.net]
- 19. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Degradation Pathways of Cyclopentyl Hexanoate
Welcome to the technical support guide for Cyclopentyl Hexanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving the degradation of this ester. As Senior Application Scientists, we have structured this guide to address common challenges and explain the underlying scientific principles of your experimental choices.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound Stability
This section addresses fundamental questions regarding the degradation and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other esters, is hydrolysis.[1] This chemical reaction involves the cleavage of the ester bond by a water molecule, resulting in the formation of its parent carboxylic acid and alcohol.[2][3] This process can be catalyzed by acids, bases, or enzymes.[4][5]
Q2: What are the expected degradation products of this compound hydrolysis?
A2: The hydrolysis of this compound yields two primary products: Hexanoic Acid and Cyclopentanol .[6] Under basic (alkaline) conditions, the hexanoic acid will be deprotonated to form its corresponding carboxylate salt, sodium hexanoate, if sodium hydroxide is used.[5][7] Subsequent acidification is required to obtain the free carboxylic acid.[5]
Q3: What environmental factors influence the degradation rate of this compound?
A3: Several factors significantly influence the rate of hydrolysis:
-
pH: The reaction is slowest at a neutral pH. The rate is accelerated under both acidic and basic conditions.[2][8] Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, whereas acid-catalyzed hydrolysis is a reversible equilibrium process.[3][7]
-
Temperature: Increasing the temperature accelerates the rate of hydrolysis, as with most chemical reactions.[2] Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to achieve significant degradation in a shorter timeframe.[9]
-
Enzymes: In biological systems, enzymes such as lipases and esterases can efficiently catalyze ester hydrolysis.[4][10][11] These biocatalysts are highly specific and can operate under mild conditions.
Q4: How can I effectively monitor the degradation of this compound in my experiments?
A4: Monitoring the degradation process typically involves chromatographic techniques that can separate and quantify the parent compound and its degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for volatile compounds like this compound and its products, Cyclopentanol and Hexanoic Acid.[12][13] It offers excellent separation and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector if the compounds have a suitable chromophore, or coupled with a mass spectrometer (LC-MS), is a cornerstone for stability-indicating methods in pharmaceutical development.[9] It is essential to ensure that the analytical method can resolve the parent peak from all degradation product peaks.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your degradation studies.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete or No Degradation Observed | 1. Insufficient Stress: The conditions (temperature, pH, time) are too mild to induce degradation. 2. Reversible Reaction (Acid Hydrolysis): The equilibrium is favoring the ester.[3] 3. Poor Solubility: The ester is not sufficiently dissolved in the aqueous reaction medium, limiting its exposure to acid/base. | 1. Increase Stress Severity: Incrementally increase the temperature, concentration of acid/base, or duration of the experiment. Aim for a target degradation of 5-20% for pathway identification.[14][15] 2. Drive Equilibrium: For acid-catalyzed hydrolysis, use a large excess of the aqueous solution (dilute acid) to push the equilibrium towards the products, according to Le Chatelier's principle.[3] 3. Improve Solubility: Add a co-solvent like methanol or THF that is miscible with water to create a single-phase system and enhance the interaction between the ester and the hydrolyzing agent.[16] |
| Degradation is Too Rapid or Complete | 1. Excessively Harsh Conditions: The stress applied is too strong, leading to the complete loss of the parent compound and potentially secondary degradation of the primary products. | 1. Reduce Stress Conditions: Decrease the temperature, shorten the exposure time, or use a lower concentration of the acid/base catalyst. A controlled degradation of 5-20% is optimal for identifying primary degradants and establishing degradation kinetics.[14] |
| Low Yield of Products During Workup | 1. Re-esterification: During the workup of an acid-catalyzed hydrolysis, residual acid can catalyze the reverse reaction (Fischer esterification), especially if the water is removed.[17] 2. Loss During Extraction: The degradation products (especially the more polar hexanoic acid and cyclopentanol) may have some solubility in the aqueous phase. | 1. Minimize Reverse Reaction: Perform all aqueous washes with ice-cold solutions to slow reaction kinetics. Work efficiently and do not let layers sit for extended periods.[17] Ensure the acid catalyst is thoroughly neutralized and removed with a cold, weak base wash (e.g., saturated NaHCO₃).[17] 2. Optimize Extraction: Use a suitable organic solvent and perform multiple extractions to ensure complete recovery of the products from the aqueous layer. |
| Unexpected Peaks in Chromatogram | 1. Oxidative Degradation: If the experiment is exposed to oxygen, especially under heat or light, oxidative side-products can form.[18] 2. Secondary Degradation: The primary products (Cyclopentanol, Hexanoic Acid) may themselves be unstable under the applied stress conditions and degrade further. 3. Impurity in Starting Material: The initial this compound sample may contain impurities. | 1. Control for Oxidation: Conduct a specific oxidative stress test using a reagent like hydrogen peroxide (H₂O₂) to confirm the identity of oxidative degradants.[9] If oxidation is unintentional, purge samples with an inert gas (e.g., nitrogen) before heating.[19] 2. Analyze Product Stability: Subject pure standards of Cyclopentanol and Hexanoic Acid to the same stress conditions to see if they generate the unknown peaks. 3. Verify Starting Material Purity: Always run a T=0 (unstressed) control sample to identify any pre-existing impurities.[9] |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your degradation studies.
Protocol 1: Forced Hydrolysis Study (Acid & Base Catalyzed)
This protocol is designed to intentionally degrade this compound under acidic and basic conditions to identify its primary hydrolysis products, in line with ICH guidelines.[14]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
Reaction vials with screw caps
-
Heating block or water bath
-
pH meter
-
Neutralizing agents (1 M NaOH for acid samples, 1 M HCl for base samples)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like methanol.
-
Stress Conditions Setup:
-
Acid Hydrolysis: In a reaction vial, combine 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Base Hydrolysis: In a separate vial, combine 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Control: In a third vial, combine 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Place all vials in a heating block set to 60°C. Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
Immediately neutralize the collected acidic aliquots with an equivalent volume and concentration of NaOH.
-
Immediately neutralize the collected basic aliquots with an equivalent volume and concentration of HCl.
-
This step is crucial to stop the degradation reaction before analysis.
-
-
Analysis: Dilute the quenched samples to a suitable concentration for your analytical method (GC-MS or HPLC). Analyze the samples to quantify the remaining this compound and the formation of Cyclopentanol and Hexanoic Acid.
Protocol 2: GC-MS Analysis of Degradation Samples
This protocol outlines a general method for the analysis of this compound and its degradation products.
Instrumentation & Columns:
-
Gas Chromatograph: Agilent or similar, with a split/splitless injector.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation for GC-MS:
-
Take 1 mL of the quenched reaction aliquot.
-
Perform a liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing thoroughly.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial.
-
(Optional) Add a drying agent like anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for injection.
Part 4: Data Visualization & Pathways
Visual aids are essential for understanding complex chemical processes.
Degradation Pathways of this compound
The following diagrams illustrate the core degradation mechanisms.
Caption: Chemical hydrolysis pathways of this compound.
Caption: Generalized enzymatic hydrolysis of this compound.
Analytical Workflow
The logical flow from sample to data is critical for reproducible results.
Caption: Standard experimental workflow for degradation studies.
Part 5: References
-
Frontiers in Bioengineering and Biotechnology. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link][4][10]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][9]
-
National Institutes of Health. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link][12]
-
National Institutes of Health. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link][11]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
TutorChase. (n.d.). How do esters undergo hydrolysis?[Link][2]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][14]
-
Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][15]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link][16]
-
Chemistry LibreTexts. (2022). Chemistry of Esters. [Link][1]
-
BMJ. (2026). Hospital production of a 1% propofol–cyclodextrin formulation to address drug shortages: a proof of concept. [Link][18]
-
Bartleby. (2023). The product of the reaction between this compound and water in the presence of an acid is hexanol and cyclopentanoic acid hexanoic acid and…[Link][6]
-
Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link][5]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link][7]
-
ResearchGate. (n.d.). Degradation pathway for cyclopentanol by Comamonas sp. strain NCIMB...[Link][20]
-
University of Calgary. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link][8]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. [Link][21]
-
Reddit. (2024). Hydrolysis product troubleshooting. [Link][22]
-
Chemistry LibreTexts. (2024). Chemistry of Esters. [Link][23]
-
National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link][24]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Answered: The product of the reaction between this compound and water in the presence of an acid is hexanol and cyclopentanoic acid hexanoic acid and… | bartleby [bartleby.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.viu.ca [web.viu.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. study.com [study.com]
- 22. reddit.com [reddit.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cyclopentyl Hexanoate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of stabilizing Cyclopentyl hexanoate in solution. Our goal is to equip you with the scientific principles and practical techniques necessary to ensure the integrity of your experiments.
This compound is an ester with applications in various fields, including as a fragrance and flavoring agent, and potentially as a component in pharmaceutical formulations.[1][2] Like all esters, its stability in solution is a critical factor for reproducible and reliable experimental outcomes. The primary pathway of degradation for esters is hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid (hexanoic acid) and an alcohol (cyclopentanol).[3][4] This process can be influenced by several factors, including pH, temperature, and the presence of catalysts.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary cause of this compound degradation is hydrolysis. This reaction is catalyzed by both acidic and basic conditions.[7] The rate of hydrolysis is also significantly influenced by temperature, with higher temperatures accelerating the degradation process.[5] Additionally, the presence of certain enzymes (esterases) can rapidly hydrolyze ester bonds.[8]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, high-purity, anhydrous solvents such as ethanol, methanol, or acetonitrile are suitable. However, for long-term storage, it is crucial to minimize the presence of water to prevent hydrolysis. Anhydrous solvents should be used, and they should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[9]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in a neutral pH range (approximately 5-7).[6] In acidic conditions, the hydrolysis is catalyzed by H+ ions, while in basic conditions, it is catalyzed by OH- ions. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions.[10]
Q4: Can I heat my solution containing this compound to aid dissolution?
A4: While gentle warming can aid in dissolution, prolonged exposure to elevated temperatures should be avoided as it will accelerate the rate of hydrolysis.[5] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Are there any additives that can help stabilize this compound in solution?
A5: Yes, certain additives can enhance stability. Antioxidants can be used to prevent oxidative degradation, which can sometimes precede hydrolysis.[3] Chelating agents like EDTA can be added to sequester metal ions that may catalyze hydrolysis.[3] In specific formulations, carbodiimides can act as ester stabilizers by reacting with the carboxylic acid degradation product.[3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.
Issue 1: Rapid Degradation of this compound Observed in Analytical Assays (e.g., HPLC, GC)
Possible Causes & Solutions:
-
Hydrolysis due to Water Content:
-
Verification: Analyze your solvent for water content using Karl Fischer titration.
-
Solution: Use fresh, anhydrous solvents for all preparations. Store solvents over molecular sieves to maintain dryness.[9] Prepare solutions fresh before use whenever possible.
-
-
pH-Mediated Hydrolysis:
-
Verification: Measure the pH of your solution. Even unbuffered solutions can have an acidic or basic character due to dissolved gases (like CO2) or impurities.
-
Solution: If compatible with your experimental system, use a buffer to maintain the pH in the optimal range of 5-7.[6]
-
-
Thermal Degradation:
-
Verification: Review your experimental protocol for any steps involving high temperatures.
-
Solution: Minimize the duration and temperature of any heating steps. Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
-
Issue 2: Inconsistent Results or Poor Reproducibility Between Experiments
Possible Causes & Solutions:
-
Variable Storage Conditions:
-
Verification: Review your storage procedures. Are solutions stored consistently in terms of temperature, light exposure, and container type?
-
Solution: Standardize storage protocols. Use amber vials to protect from light, which can sometimes catalyze degradation. Ensure consistent storage temperatures for all samples.
-
-
Contamination of Solvents or Reagents:
-
Verification: Test for impurities in your solvents or other reagents that could be acting as catalysts.
-
Solution: Use high-purity solvents and reagents from reliable sources. Filter solvents before use if necessary.
-
Issue 3: Precipitation or Phase Separation in the Solution
Possible Causes & Solutions:
-
Formation of Degradation Products:
-
Verification: Analyze the precipitate or the separated phase. The degradation products, hexanoic acid and cyclopentanol, have different solubility profiles than the parent ester.
-
Solution: Address the root cause of degradation as outlined in Issue 1.
-
-
Solubility Issues:
-
Verification: Check the concentration of this compound against its known solubility in the chosen solvent.
-
Solution: If the concentration is too high, dilute the solution or consider a different solvent system with higher solubilizing capacity.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Stock Solution
This protocol outlines the best practices for preparing a stable stock solution for analytical use.
Materials:
-
This compound (high purity)
-
Anhydrous ethanol (or other suitable solvent)
-
Volumetric flask
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.[9]
-
Weigh the required amount of this compound in a clean, dry weighing boat.
-
Transfer the compound to the volumetric flask.
-
Add a small amount of anhydrous ethanol and swirl to dissolve.
-
Once dissolved, bring the solution to the final volume with anhydrous ethanol.
-
Aliquoted the stock solution into amber glass vials.
-
Purge the headspace of each vial with a gentle stream of inert gas before sealing.
-
Store the vials at -20°C for long-term storage.
Protocol 2: Stability Assessment of this compound by GC-FID
This protocol provides a method for quantifying the stability of this compound over time.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.[11]
-
Injection Volume: 1 µL (splitless mode).[11]
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the solvent system of interest.
-
Time-Zero Analysis: Immediately after preparation, inject the solution into the GC-FID to obtain the initial concentration (t=0).
-
Stability Study: Store aliquots of the solution under the desired test conditions (e.g., different temperatures, pH values).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), analyze an aliquot from each storage condition.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
Data Presentation:
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 98.5 | 95.2 |
| 3 | 99.5 | 95.1 | 85.6 |
| 7 | 99.1 | 90.3 | 70.1 |
| 14 | 98.2 | 81.2 | 50.8 |
Table 1: Example stability data for this compound in a buffered aqueous solution (pH 7).
Visualizations
Caption: General pathway for acid/base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
- PubChem. (n.d.). Cyclopropyl hexanoate. National Center for Biotechnology Information.
- Ayyad, R. R. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences.
- Osanai, Y., et al. (2005). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Journal of Agricultural and Food Chemistry.
- Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability.
- Kim, D. W., et al. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics.
- QSAR ANALYTICS. (2022). Esterification and its impact on the pharmaceutical industry.
- PubChem. (n.d.). Cyclohexyl hexanoate. National Center for Biotechnology Information.
- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
- Wang, J., et al. (2013). A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction (VASUSME). Analytical Methods.
- U.S. Environmental Protection Agency. (n.d.).
- Zhang, Y., et al. (2018). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Applied Microbiology and Biotechnology.
- Kiyohara, H., et al. (2001). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied and Environmental Microbiology.
- Sakata, T., et al. (2004). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology.
- Rood, M. B. (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology.
- Gracia-Moreno, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages.
- Dygert, S., et al. (2016).
- U.S. Environmental Protection Agency. (n.d.).
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- Wang, J., et al. (2011).
- Clark, J. (n.d.). Hydrolysing esters. Chemguide.
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Technical Support Center: Troubleshooting Low Yield in Enzymatic Esterification of Cyclopentanol
Welcome to our dedicated technical support center for the enzymatic esterification of cyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields in this crucial biotransformation. As your virtual Senior Application Scientist, I will walk you through common pitfalls and provide field-proven, in-depth solutions to optimize your experimental outcomes. Our approach is grounded in scientific first principles, ensuring that you not only solve the immediate problem but also gain a deeper understanding of the underlying causality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The reaction starts well but plateaus at a low conversion rate.
Question: My enzymatic esterification of cyclopentanol with an acyl donor (e.g., a fatty acid) begins efficiently, but the yield stagnates far below the theoretical maximum. What are the likely causes and how can I overcome this?
Answer: This is a classic scenario in enzymatic catalysis and often points to one of three culprits: equilibrium limitations, product inhibition, or issues with water activity. Let's break down each possibility.
1.1. Reversible Reaction and Equilibrium Limitations
-
The "Why": Esterification is a reversible reaction where the enzyme also catalyzes the reverse reaction, hydrolysis. As the concentration of the ester product and water (a byproduct) increases, the rate of hydrolysis begins to compete with the rate of esterification, leading to a reaction equilibrium that may favor the reactants.[1]
-
Troubleshooting Protocol:
-
Water Removal: The most direct way to shift the equilibrium towards product formation is to remove water as it is formed.[2] This can be achieved by:
-
Substrate Molar Ratio Adjustment: Employing an excess of one of the substrates, typically the less expensive or more easily removable one, can also drive the reaction forward. Experiment with varying the molar ratio of cyclopentanol to the acyl donor. Ratios from 1:1.5 to 1:5 (or vice versa) are a good starting point.[4][5]
-
1.2. Product Inhibition
-
The "Why": The synthesized ester or the co-product can bind to the enzyme's active site or an allosteric site, thereby inhibiting further catalytic activity.[6] This is a form of feedback inhibition where the product essentially "turns off" the enzyme.[7]
-
Troubleshooting Protocol:
-
In Situ Product Removal (ISPR): If feasible, implement a strategy to continuously remove the ester from the reaction mixture. This could involve techniques like liquid-liquid extraction with an immiscible solvent or adsorption onto a solid support.
-
Enzyme Selection: Different lipases exhibit varying degrees of susceptibility to product inhibition. If you suspect this is the primary issue, screening a panel of lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia) could identify a more robust biocatalyst for your specific substrates.
-
1.3. Water Activity (a_w)
-
The "Why": While excess water drives hydrolysis, a minimal amount of water is essential for maintaining the enzyme's conformational flexibility and catalytic activity.[8] An overly dry environment can render the enzyme rigid and inactive.[8]
-
Troubleshooting Protocol:
-
Controlled Hydration: Before adding the enzyme to the reaction, ensure it is appropriately hydrated. This can be done by pre-equilibrating the immobilized enzyme with a salt hydrate pair that maintains a specific water activity.[9]
-
Solvent Selection: The choice of organic solvent influences water activity. Hydrophobic solvents are generally preferred as they limit the bulk water concentration while allowing for the essential hydration layer around the enzyme.[10]
-
Issue 2: The reaction rate is consistently low from the beginning.
Question: I am observing very slow conversion rates in my enzymatic esterification of cyclopentanol. What factors could be contributing to this sluggish kinetics?
Answer: A persistently low reaction rate often points to suboptimal reaction conditions, enzyme deactivation, or mass transfer limitations.
2.1. Suboptimal Reaction Conditions
-
The "Why": Enzyme activity is highly dependent on temperature and pH. Even small deviations from the optimal range for a specific lipase can drastically reduce its catalytic efficiency.
-
Troubleshooting Protocol:
-
Temperature Optimization: Perform a temperature screen, for example, from 30°C to 60°C in 5°C increments, to determine the optimal temperature for your specific lipase and substrate combination. Keep in mind that excessively high temperatures can lead to enzyme denaturation.
-
pH Memory: For immobilized enzymes in organic media, the "pH memory" of the enzyme is crucial. This refers to the pH of the aqueous solution from which the enzyme was last exposed or lyophilized. Ensure the enzyme is prepared from a buffer at its optimal pH before immobilization or use.
-
2.2. Substrate Inhibition
-
The "Why": High concentrations of either cyclopentanol or the acyl donor can be inhibitory to the lipase.[11] The substrate molecules may bind to the enzyme in a non-productive manner, blocking the active site.[12]
-
Troubleshooting Protocol:
-
Substrate Titration: Conduct experiments with varying initial concentrations of both substrates to identify if an inhibitory range exists.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where one or both substrates are added gradually can maintain their concentrations below the inhibitory threshold.
-
2.3. Mass Transfer Limitations
-
The "Why": In heterogeneous catalysis with an immobilized enzyme, the rate at which substrates diffuse from the bulk solution to the enzyme's active site can be the rate-limiting step.[13] This is particularly relevant with viscous reaction media or inadequate mixing.
-
Troubleshooting Protocol:
-
Agitation Rate: Increase the stirring or shaking speed to enhance mixing and reduce the diffusion boundary layer around the immobilized enzyme particles.[4]
-
Enzyme Immobilization Support: The choice of support material can significantly impact diffusion. Macroporous supports with large pore diameters are generally preferred to minimize diffusional resistance.[13] Consider supports like macroporous acrylic resins or silica gels.
-
Issue 3: I am using an immobilized enzyme, and the yield is lower than expected or decreases upon reuse.
Question: My immobilized lipase is underperforming in the esterification of cyclopentanol, and its activity drops significantly after a few cycles. What could be the cause?
Answer: Issues with immobilized enzymes often relate to the immobilization technique itself, leaching of the enzyme, or denaturation during the reaction or recovery process.
3.1. Ineffective Immobilization
-
The "Why": The method of immobilization can affect the enzyme's conformation and activity.[14][15] Covalent attachment, if not optimized, can distort the active site. Adsorption onto a support might be too weak, leading to enzyme leaching.
-
Troubleshooting Protocol:
-
Hydrophobic Supports: For lipases, immobilization via interfacial activation on hydrophobic supports is often highly effective.[16] This method can lead to hyperactivation of the lipase by locking it in its open, active conformation.[16]
-
Support Characterization: Ensure the support material is chemically stable in your reaction medium. Some supports may be degraded by the substrates or solvent.
-
3.2. Enzyme Leaching
-
The "Why": If the enzyme is not securely attached to the support, it can leach into the reaction medium during the esterification process. This leads to a loss of active enzyme for subsequent cycles.
-
Troubleshooting Protocol:
-
Post-Immobilization Washing: After immobilization, wash the support extensively with buffer and then with the reaction solvent to remove any loosely bound enzyme.
-
Cross-Linking: For adsorbed enzymes, consider post-immobilization cross-linking with a reagent like glutaraldehyde to create a more stable attachment.
-
3.3. Denaturation During Reuse
-
The "Why": The washing and drying steps between reaction cycles can be harsh and lead to enzyme denaturation. Residual solvents or products on the recovered enzyme can also cause inactivation over time.
-
Troubleshooting Protocol:
-
Gentle Recovery: After each cycle, wash the immobilized enzyme with a non-denaturing solvent (e.g., hexane or isooctane) to remove substrates and products.
-
Proper Storage: Store the recovered biocatalyst at low temperatures (e.g., 4°C) and under conditions of controlled humidity to preserve its activity.
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Cyclopentanol Esterification
| Parameter | Recommended Range | Rationale |
| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) | High activity and stability in organic media.[11] |
| Acyl Donor | C4-C18 Fatty Acid | Common substrates for esterification. |
| Solvent | n-Hexane or Isooctane | Hydrophobic solvents that minimize water-related side reactions.[10] |
| Temperature | 40-50°C | Optimal range for many common lipases. |
| Cyclopentanol:Acyl Donor Molar Ratio | 1:1.5 to 1:3 | An excess of the acyl donor can shift the equilibrium.[4][5] |
| Enzyme Loading | 5-10% (w/w of total substrates) | A common starting point for immobilized enzymes. |
| Water Removal | 3Å Molecular Sieves (10% w/v) | Effective for in-situ water removal.[2] |
| Agitation | 200-250 rpm | Ensures adequate mixing and minimizes mass transfer limitations. |
Protocol 1: Screening for Optimal Substrate Molar Ratio
-
Set up a series of 5 reactions in 10 mL vials.
-
To each vial, add 1 mmol of cyclopentanol.
-
Add the acyl donor in varying molar ratios: 1:1, 1:1.5, 1:2, 1:2.5, and 1:3 (cyclopentanol:acyl donor).
-
Add the chosen organic solvent to a final volume of 5 mL.
-
Add the immobilized lipase (e.g., 50 mg for a 10% w/w loading based on the highest substrate mass).
-
Add molecular sieves.
-
Seal the vials and place them in a shaking incubator at the desired temperature and agitation speed.
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze for ester formation using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Plot the yield versus time for each molar ratio to determine the optimal condition.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the root cause of low yield.
Diagram 2: The Enzymatic Esterification Cycle and Points of Failure
Caption: The catalytic cycle and common inhibitory feedback loops.
References
- G. G. D. S. de Souza, R. C. M. de Paula, and R. de C. F.
- M. A. T. de Carvalho, M. L. G. de Lemos, and R. L. C.
- P. Lajtai-Szabó, N. Nemestóthy, and K. Bélafi-Bakó, "The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media," SciSpace, 2020. [Online]. Available: [Link]
- A. R. C. Rodrigues, C. E. de la Cruz, and A. C. M. de Oliveira, "Influence of water on the conversion of enzymatic esterification.
- M. L. Corradini, I. F. de A. e Silva, and M. A. P. C. C. de Lima, "Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative," MDPI, 2021. [Online]. Available: [Link]
- A. von den Driesch, J. Kocks, and A. J. J. Straathof, "Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture," ScienceDirect, 2019. [Online]. Available: [Link]
- R. C. Rodrigues, A. C. M. de Oliveira, and C. E. de la Cruz, "Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives," MDPI, 2021. [Online]. Available: [Link]
- A. P. M. de Lemos, M. L. G. de Lemos, and R. L. C. de Albuquerque, "Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media," NIH, 2017. [Online]. Available: [Link]
- A. R. C.
- R. C.
- R. C. Rodrigues et al., "Improving lipase activity by immobilization and post-immobilization strategies," PubMed, 2011. [Online]. Available: [Link]
- S. Kumar, "Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects," NIH, 2017. [Online]. Available: [Link]
- A. Kumar and S. K. Khare, "Lipase catalysis in organic solvents: advantages and applications," PMC - PubMed Central, 2012. [Online]. Available: [Link]
- A. von den Driesch, J. Kocks, and A. J. J.
- S. K. Khare, "Process Parameters Influence Product Yield and Kinetic Parameters in Lipase Catalysis," Wiley Online Library, 2023. [Online]. Available: [Link]
- A. P. M. de Lemos, M. L. G. de Lemos, and R. L. C. de Albuquerque, "Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data," MDPI, 2021. [Online]. Available: [Link]
- L. F. de Lima, V. M. de Oliveira, and A. J. de A.
- A. P. M. de Lemos, M. L. G. de Lemos, and R. L. C.
- A. Kumar, "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications," MDPI, 2024. [Online]. Available: [Link]
- Chemistry LibreTexts, "Enzyme Inhibition," Chemistry LibreTexts, 2024. [Online]. Available: [Link]
- Chemistry LibreTexts, "Enzyme Inhibition," Chemistry LibreTexts, 2025. [Online]. Available: [Link]
- P. Y. Stergiou et al., "Advances in lipase-catalyzed esterification reactions," PubMed, 2013. [Online]. Available: [Link]
- P. Y. Stergiou et al.
- A. R. C. Rodrigues, "Various ester derivatives from esterification reaction of secondary metabolite compounds: a review," MedCrave online, 2020. [Online]. Available: [Link]
- Z. Wang et al.
- CN102603486A, "Method for preparing cyclopentanol from cyclopentene," Google Patents, 2012. [Online].
- M. Berger and K. Faber, "Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents," ScienceDirect, 1991. [Online]. Available: [Link]
- S. G. Jadhav et al., "Enzymatic esterification in aqueous miniemulsions," PubMed, 2011. [Online]. Available: [Link]
- M. A. T. de Carvalho, M. L. G. de Lemos, and R. L. C.
- M. Tubino, "Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance," SciSpace, 2017. [Online]. Available: [Link]
- X. Wang et al., "Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations," PMC - NIH, 2020. [Online]. Available: [Link]
- X. Li et al., "Fast Esterification Method Mediated by Coupling Reagent NDTP," PMC - PubMed Central, 2025. [Online]. Available: [Link]
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- 16. mdpi.com [mdpi.com]
Overcoming catalyst inhibition in Cyclopentyl hexanoate synthesis
Welcome to the technical support guide for the synthesis of Cyclopentyl Hexanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges related to catalyst inhibition during this esterification process. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound, and why is catalyst inhibition a concern?
This compound is typically synthesized via the esterification of hexanoic acid and cyclopentanol. The two most common catalytic strategies are:
-
Fischer-Speier Esterification: This classic method employs a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to accelerate the reaction, which is inherently slow and reversible.[1][2][3] Inhibition in this context primarily arises from the accumulation of the water byproduct, which shifts the reaction equilibrium back towards the reactants, thereby lowering the yield.[1][4]
-
Enzymatic Esterification: This "green chemistry" approach utilizes lipases as biocatalysts. Lipases offer high specificity and operate under mild conditions.[5][6] However, their activity is highly sensitive to the reaction environment. Inhibition can be caused by several factors, including excess water, high concentrations of the alcohol or acid substrates, and the ester product itself.[6][7]
Understanding the specific inhibition mechanisms for your chosen catalytic system is the first and most critical step in troubleshooting suboptimal reaction outcomes.
Troubleshooting Guide: Acid-Catalyzed Fischer Esterification
This section addresses common issues encountered when using acid catalysts like H₂SO₄.
Q2: My Fischer esterification reaction has a low yield. Is water the only culprit for catalyst inhibition?
While water is the most common and significant inhibitor in Fischer esterification, other factors can contribute to low yields:
-
Equilibrium Limitations: The reaction is reversible by nature.[2] Water, a byproduct, drives the reverse reaction (hydrolysis). Its effective removal is paramount for achieving high conversion.
-
Purity of Reactants: Basic impurities in either the hexanoic acid or cyclopentanol can neutralize the acid catalyst, reducing its effective concentration and slowing the reaction rate.
-
Suboptimal Temperature: The reaction requires sufficient heat (typically 60-110 °C) to overcome the activation energy.[1] However, excessively high temperatures can lead to side reactions, such as the dehydration of cyclopentanol.
The core principle of troubleshooting this synthesis is controlling the reaction equilibrium.
Diagram: Fischer Esterification Mechanism & The Role of Water
Caption: Mechanism of Fischer esterification highlighting water's role in the inhibitory reverse reaction.
Q3: How can I effectively remove water to overcome equilibrium limitations and drive the reaction forward?
Water removal is the most effective strategy to maximize ester yield. Two primary lab-scale methods are recommended:
-
Dean-Stark Apparatus: This glassware is used in conjunction with a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope boils off, condenses, and is collected in a side arm where the denser water separates and can be removed, while the solvent returns to the reaction flask. This provides continuous removal of the inhibitory byproduct.[1]
-
Use of Dehydrating Agents: Adding a drying agent directly to the reaction can sequester water as it is formed.
| Method | Advantages | Disadvantages |
| Dean-Stark | Continuous and efficient water removal. | Requires a specific apparatus and a water-immiscible solvent. |
| Molecular Sieves | Simple to use; no special glassware needed. | Can be less efficient if not properly activated or used in sufficient quantity. |
| Excess H₂SO₄ | Serves dual roles as catalyst and dehydrating agent. | Can lead to charring or side reactions if temperature is too high or concentration is excessive. |
Protocol 1: Reactant Purification and Reaction Setup with Water Removal
This protocol ensures that catalyst inhibition from impurities and the water byproduct is minimized.
1. Reactant Purification:
- Hexanoic Acid & Cyclopentanol: If purity is below 99%, consider distillation to remove non-volatile impurities and residual water.
- Drying: Before use, dry both reactants over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for several hours, followed by filtration.
2. Reaction Setup (using Molecular Sieves):
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanol (1.0 eq) and hexanoic acid (1.0 - 1.2 eq).
- Add activated 4Å molecular sieves (approximately 20% of the total reactant weight).[10]
- Slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~1-3 mol%) while stirring.
- Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress using TLC or GC analysis.[4]
3. Work-up and Isolation:
- After the reaction is complete, cool the mixture to room temperature.
- Filter to remove the molecular sieves.
- Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether).
- Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid catalyst and unreacted hexanoic acid.[11][12]
- Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the crude ester.
- Purify the crude product by distillation.[4][11]
Troubleshooting Guide: Lipase-Catalyzed Esterification
Enzymatic synthesis is powerful but requires careful control of the reaction environment to prevent catalyst inhibition.
Q4: My lipase-catalyzed reaction is very slow or stops completely. What are the likely forms of inhibition?
Lipase inhibition is more complex than in acid catalysis. The primary causes are:
-
Water Content: Lipases require a thin layer of water to maintain their active conformational structure, but excess water promotes the reverse hydrolysis reaction, consuming your product.[13] The optimal water content is a delicate balance, often between 0.5% and 11% depending on the specific lipase and system.[13]
-
Substrate Inhibition: High concentrations of the alcohol (cyclopentanol) or, less commonly, the acid (hexanoic acid) can inhibit the enzyme. This is a known phenomenon in the Ping-Pong Bi-Bi mechanism that governs many lipase reactions.[10] Short-chain alcohols, in particular, can strip the essential water layer from the enzyme, leading to deactivation.[6][14]
-
Product Inhibition: The synthesized ester, this compound, can compete with the substrates for the enzyme's active site, slowing the reaction as its concentration increases.
Diagram: Lipase Catalysis and Points of Inhibition
Caption: The Ping-Pong Bi-Bi mechanism for lipase catalysis, showing inhibition by excess alcohol and water.
Q5: How can I overcome substrate inhibition from cyclopentanol?
The most effective field-proven strategy is to control the concentration of the inhibitory substrate.
-
Stepwise Addition (Fed-Batch): Instead of adding all the cyclopentanol at the beginning, add it portion-wise throughout the reaction. This maintains a low, non-inhibitory concentration of the alcohol while ensuring it is available for the reaction. This method has been shown to significantly improve yields in biodiesel production, a similar transesterification process.[15]
-
Molar Ratio Optimization: Experiment with different starting molar ratios. Using an excess of the non-inhibitory substrate (hexanoic acid) can sometimes be beneficial, though this must be balanced against purification challenges.
Protocol 2: Fed-Batch Strategy for Lipase-Catalyzed Synthesis
This protocol is designed to mitigate alcohol-induced inhibition.
1. Materials & Setup:
- Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B). Immobilization improves stability and reusability.[16][17]
- Reactants: Hexanoic acid (1.0 eq), Cyclopentanol (total of 1.0 - 1.2 eq).
- Solvent (optional): A non-polar solvent like n-hexane can be used.[10]
- Drying agent: Molecular sieves (3Å) to control water activity.[10]
- Setup: A temperature-controlled shaker or stirred vessel.
2. Reaction Procedure:
- Combine hexanoic acid (1.0 eq), the solvent (if used), immobilized lipase (e.g., 5-10% w/w of total substrates), and molecular sieves in the reaction vessel.
- Add an initial portion of cyclopentanol (e.g., 0.25 eq).
- Begin the reaction by incubating at the optimal temperature for the lipase (e.g., 40-60°C) with constant agitation.[10]
- After a set time interval (e.g., 2-4 hours), add another portion of cyclopentanol (0.25 eq).
- Repeat the stepwise addition until all the cyclopentanol has been added.
- Allow the reaction to proceed to completion, monitoring by GC or TLC.
3. Work-up:
- Separate the immobilized lipase by filtration. The catalyst can often be washed and reused.
- Isolate the product from the reaction mixture using standard extraction and purification techniques as described in Protocol 1.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve low-yield issues in this compound synthesis.
References
- G. G. Krishna, S. H., & Karanth, N. G. (2004).
- Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering. [Link]
- Gallou, F., et al. (2015). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science. [Link]
- Van Der Veken, P., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production.
- Saxena, R. K., et al. (2003). Lipase catalyzed ester synthesis for food processing industries. SciELO. [Link]
- Foresti, M. L., et al. (2018).
- Foresti, M. L., et al. (2018).
- Science Ready. (n.d.).
- Gallou, F., et al. (2015). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
- Lipshutz, B. H., et al. (2024).
- Foresti, M. L., et al. (2018). Enzymatic Production of Biodiesel: Strategies to Overcome Methanol Inactivation.
- U.S. Patent No. 4,304,925. (1981). Process for purifying esters.
- Ong, H. C., et al. (2021). A Short Review on Catalyst, Feedstock, Modernised Process, Current State and Challenges on Biodiesel Production. MDPI. [Link]
- Various Authors. (2016). How to purify esterification product?
- HSC Science Ready. (2021).
- Gandhi, N. N. (2016). Specificity of a Lipase in Ester Synthesis: Effect of Alcohol.
- Atabani, A. E., et al. (2019). Catalysis in biodiesel production—a review. Clean Energy. [Link]
- HSCprep. (2025).
- Flores-Valle, S. O., et al. (2023).
- Saxena, R. K., et al. (2003). Lipase catalyzed ester synthesis for food processing industries.
- Qi, Z., et al. (2023). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Environmental XPRT. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Environmental XPRT. [Link]
- Wikipedia. (n.d.).
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
- Brainly. (2024). What catalyst acts in the esterification of alcohol and carboxylic acid? Brainly.com. [Link]
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- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. scielo.br [scielo.br]
- 6. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Cyclopentyl Hexanoate Preparation
Troubleshooting Guides & FAQs
Welcome to the technical support center for the synthesis of Cyclopentyl hexanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with or developing processes involving this ester. Here, we address common and complex issues encountered during its preparation, focusing on practical, evidence-based solutions to reduce impurities and enhance product quality. Our approach is grounded in established chemical principles and validated through extensive literature review to ensure you receive trustworthy and actionable advice.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in this compound synthesis via Fischer esterification?
The most prevalent impurities encountered during the synthesis of this compound (also known as hexanoic acid, cyclopentyl ester) via the Fischer-Speier esterification of cyclopentanol and hexanoic acid are typically the unreacted starting materials: hexanoic acid and cyclopentanol.[1][2] The reversible nature of the Fischer esterification means that the reaction reaches an equilibrium containing the ester, water, and the initial reactants.[2][3][4][5]
Beyond the starting materials, other potential impurities can include:
-
Water: A direct byproduct of the esterification reaction.[3][6] Its presence can shift the equilibrium back towards the reactants, reducing the overall yield of the desired ester.
-
Byproducts from the acid catalyst: If sulfuric acid is used, it can lead to side reactions such as the dehydration of cyclopentanol to form cyclopentene, or the formation of dicyclopentyl ether.
-
Side-reaction products of hexanoic acid: Hexanoic acid itself can undergo side reactions, although this is less common under typical Fischer esterification conditions.[7]
FAQ 2: How can I drive the Fischer esterification reaction towards the product to minimize unreacted starting materials?
According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the formation of this compound by two primary methods:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often cyclopentanol), will drive the reaction to consume more of the limiting reactant (hexanoic acid).[3][6][8] Using a 10:1 ratio of alcohol to carboxylic acid can significantly increase the ester yield.[6]
-
Removal of Water: Continuously removing water as it is formed is a highly effective strategy.[3][6][9] This can be accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by using a dehydrating agent.[3][10]
FAQ 3: What is the recommended work-up procedure to remove acidic and alcoholic impurities?
A standard and effective work-up procedure involves a series of washing steps in a separatory funnel after the reaction is complete.[1][2]
-
Neutralization of Acid: The reaction mixture should first be washed with a weak base solution, such as 2N sodium carbonate or sodium bicarbonate, to neutralize the unreacted hexanoic acid and the acid catalyst.[1][2] This converts the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.
-
Removal of Excess Alcohol: Subsequent washing with water or a saturated aqueous solution of calcium chloride can help remove the excess cyclopentanol.[1]
-
Drying: The organic layer containing the ester is then dried over an anhydrous drying agent like magnesium sulfate or potassium carbonate to remove any residual water.[1]
-
Distillation: Finally, fractional distillation is employed to purify the this compound from any remaining impurities, taking advantage of differences in boiling points.[1][2][4]
Troubleshooting Guides
Problem 1: My final product is contaminated with a significant amount of unreacted hexanoic acid, even after a basic wash.
Possible Cause & In-depth Explanation:
This issue often arises from an incomplete reaction or an inefficient extraction process. While a basic wash is designed to remove acidic impurities, a high concentration of unreacted hexanoic acid might not be fully removed in a single wash, especially if the reaction equilibrium was not sufficiently shifted towards the products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high hexanoic acid impurity.
Detailed Protocol: Enhanced Acid Removal
-
Reaction Optimization: Before the work-up, ensure the reaction has been driven as far to completion as possible. Reflux the reaction mixture of hexanoic acid, a 5-10 fold molar excess of cyclopentanol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) with a Dean-Stark trap until no more water is collected.[10][11]
-
Initial Quenching: After cooling the reaction mixture, dilute it with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Serial Basic Washes: Transfer the diluted mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution.
-
Add the bicarbonate solution, stopper the funnel, and invert it, making sure to vent frequently to release any CO2 pressure buildup.
-
Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat this washing step 2-3 more times. After the final wash, test the pH of the aqueous layer with litmus paper to confirm it is basic.
-
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove residual water-soluble components.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Final Purification: Purify the crude ester by vacuum distillation.
Problem 2: My GC-MS analysis shows the presence of dicyclopentyl ether. How is this formed and how can I prevent it?
Possible Cause & In-depth Explanation:
Dicyclopentyl ether is formed via an acid-catalyzed dehydration reaction between two molecules of cyclopentanol. This side reaction is more likely to occur at higher temperatures and with a high concentration of a strong acid catalyst like sulfuric acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dicyclopentyl ether impurity.
Preventative Measures and Alternative Protocols:
-
Catalyst Choice: Instead of concentrated sulfuric acid, use a less aggressive catalyst. p-Toluenesulfonic acid is a good alternative as it is a solid and easier to handle.[10] Lewis acids like scandium(III) triflate are also effective and can be used in smaller quantities.[10]
-
Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Alternative Synthesis Routes:
-
Acyl Chloride Method: Convert hexanoic acid to hexanoyl chloride using a reagent like thionyl chloride (SOCl2). The resulting acyl chloride is much more reactive and will react with cyclopentanol at lower temperatures, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[9][12] This method avoids the use of a strong acid catalyst and the formation of water.
-
Enzymatic Synthesis: Utilize a lipase enzyme as a biocatalyst.[13][14] Enzymatic esterifications proceed under much milder conditions (near room temperature and neutral pH), which significantly reduces the occurrence of side reactions like ether formation.[13][15] This approach is also highly selective.
-
Problem 3: The yield of this compound is consistently low, below 50%.
Possible Cause & In-depth Explanation:
A low yield is almost always indicative of an unfavorable equilibrium position.[6] If a 1:1 molar ratio of reactants is used without any measures to shift the equilibrium, the theoretical maximum yield is often around 70%, and in practice, it can be lower.[6] Inefficient purification, leading to product loss during the work-up, can also contribute to a low isolated yield.
Troubleshooting and Optimization Strategy:
Quantitative Data on Equilibrium Shift:
| Molar Ratio (Alcohol:Acid) | Water Removal | Typical Ester Yield (%) | Reference |
| 1:1 | No | ~65-70% | [3][6] |
| 10:1 | No | ~97% | [3] |
| 1:1 | Yes (Dean-Stark) | >95% | [3][6] |
Experimental Protocol for High-Yield Synthesis:
-
Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser.
-
Reagents: In a round-bottom flask, combine hexanoic acid (1 molar equivalent), cyclopentanol (5-10 molar equivalents), a non-polar solvent that forms an azeotrope with water (e.g., toluene or hexane), and a catalytic amount of p-toluenesulfonic acid.[10]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapors condense, the water, being denser than toluene, will collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[3]
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.
-
Work-up and Purification: Proceed with the standard work-up procedure as described in FAQ 3, followed by fractional distillation to isolate the pure this compound.
By implementing these strategies—driving the reaction equilibrium forward and performing a meticulous work-up—you can significantly improve your yield and the purity of your this compound product.
References
- General procedures for the purification of Esters - Chempedia. (n.d.). LookChem.
- Esters. An Introduction. (n.d.). University of Colorado Boulder.
- Preparation of Esters. (n.d.). Chemistry Steps.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-. (n.d.). Google Patents.
- Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Caproic acid. (n.d.). In Wikipedia.
- Preparation of Esters. (2023, January 22). Chemistry LibreTexts.
- Fischer Esterification. (n.d.). University of California, Irvine.
- Fischer Esterification. (n.d.). Chemistry Steps.
- Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. (n.d.). Google Patents.
- Carboxylic Acid Reactivity. (n.d.). Michigan State University.
- Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. (2019, August 16). ResearchGate.
- Hexanoic Acid. (n.d.). PubChem.
- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (n.d.). PMC - NIH.
- CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent.
- This compound. (n.d.). PubChem.
- Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. (n.d.). Google Patents.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH.
- Process for the preparation of cyclopentanols. (n.d.). Google Patents.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- An Update: Enzymatic Synthesis for Industrial Applications. (n.d.). Wiley Online Library.
- An Update: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.). LCGC International.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.
- Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines. (n.d.). Google Patents.
- sulfuryl hexanoate, 94159-32-7. (n.d.). The Good Scents Company.
- Enzymatic synthesis of polyesters. (n.d.). Google Patents.
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Optimizing temperature for Cyclopentyl hexanoate synthesis
Technical Support Center: Cyclopentyl Hexanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, with a particular focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
What is the fundamental reaction for synthesizing this compound?
This compound is typically synthesized via a Fischer-Speier esterification reaction. This process involves the reaction of hexanoic acid with cyclopentanol in the presence of an acid catalyst.[1] The reaction is reversible, meaning it reaches a state of equilibrium where the starting materials, ester product, and water are all present.[2][3]
Why is temperature a critical parameter in this synthesis?
Temperature plays a dual role in the Fischer esterification of this compound:
-
Reaction Rate: Increasing the temperature generally accelerates the reaction rate, allowing equilibrium to be reached more quickly.[4]
-
Equilibrium Position: Since esterification is a reversible reaction, temperature can influence the position of the equilibrium.[5] However, for many esterifications, the effect of temperature on the equilibrium constant is not substantial.[5] The primary strategy for achieving high yields is to shift the equilibrium by removing one of the products (usually water) or by using an excess of one reactant.[2][6]
What is the optimal temperature range for this reaction?
For a typical Fischer esterification, a temperature range of 60-110 °C is common, often conducted at the reflux temperature of the reaction mixture.[1] For the synthesis of similar esters, temperatures around 80 °C have been shown to achieve high conversion rates in shorter timeframes.[7] However, excessively high temperatures should be avoided as they can lead to side reactions and decomposition of the reactants or products.[8][9]
How does the choice of catalyst affect the optimal temperature?
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][8] The catalyst's role is to protonate the carbonyl oxygen of the hexanoic acid, making the carbonyl carbon more susceptible to nucleophilic attack by cyclopentanol.[2][8] While the type of strong acid catalyst doesn't drastically change the optimal temperature range, using a sufficient catalytic amount (typically 1-5 mol%) is crucial for the reaction to proceed at a reasonable rate at the desired temperature.[8]
Can I run the reaction at room temperature?
While the reaction can proceed at room temperature, it will be significantly slower.[10] To achieve a reasonable reaction rate and yield within a practical timeframe, heating is generally required.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Potential Causes & Solutions
-
Incomplete Reaction Due to Equilibrium:
-
Explanation: The Fischer esterification is a reversible reaction. If water, a product of the reaction, is not removed, it can hydrolyze the ester back to the starting materials, leading to low yields.[2][8]
-
Solution 1: Water Removal: Use a Dean-Stark apparatus during the reaction. This device continuously removes water from the reaction mixture as it forms, driving the equilibrium towards the product side according to Le Châtelier's principle.[7][8]
-
Solution 2: Excess Reactant: Use a large excess of one of the reactants, typically the less expensive one. In this case, using an excess of cyclopentanol can shift the equilibrium to favor the formation of the ester.[2][8]
-
-
Suboptimal Temperature:
-
Explanation: If the temperature is too low, the reaction rate will be very slow, and the reaction may not reach equilibrium within the allotted time.[9] Conversely, a temperature that is too high can lead to the evaporation of volatile reactants, especially if the reaction is not properly refluxed.[9]
-
Solution: Ensure the reaction is maintained at a gentle reflux. Monitor the temperature closely. For similar esterifications, a temperature of around 80°C has proven effective.[7]
-
-
Inactive or Insufficient Catalyst:
-
Explanation: The acid catalyst is essential for the reaction to proceed at a practical rate. If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction will be slow.[8]
-
Solution: Use a fresh, anhydrous strong acid catalyst like concentrated H₂SO₄ or TsOH at a concentration of 1-5 mol%.[8]
-
Issue 2: Formation of Impurities and Side Products
Potential Causes & Solutions
-
Dark, Tarry Substance Formation:
-
Explanation: This can be due to the polymerization or decomposition of the starting materials, particularly the alcohol, at excessively high temperatures or in the presence of too much acid.[8]
-
Solution: Reduce the concentration of the acid catalyst and carefully control the reaction temperature to maintain a gentle reflux.[8]
-
-
Presence of Unreacted Starting Materials in the Final Product:
-
Explanation: This is often a result of an incomplete reaction or inefficient purification.
-
Solution:
-
Optimize Reaction Conditions: Follow the recommendations for improving the yield (see Issue 1).
-
Efficient Work-up: After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted hexanoic acid.[8] Follow this with a water or brine wash to remove excess cyclopentanol and any remaining salts.[8]
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the this compound from any remaining starting materials.[8]
-
-
Issue 3: Reaction Stalls Before Completion
Potential Causes & Solutions
-
Insufficient Catalyst:
-
Explanation: The catalyst may have degraded over the course of the reaction.
-
Solution: Consider adding a small additional amount of fresh catalyst. However, be cautious not to add too much, as this can lead to side reactions.[8]
-
-
Water Accumulation:
-
Explanation: Even with a Dean-Stark trap, if the removal of water is not efficient, its accumulation can slow down and eventually stall the forward reaction.
-
Solution: Ensure the Dean-Stark apparatus is functioning correctly and that the solvent being used forms an effective azeotrope with water for its removal.[7]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 60-110 °C (Gentle Reflux) | Optimizes reaction rate while minimizing side reactions.[1] |
| Catalyst | H₂SO₄ or TsOH (1-5 mol%) | Strong acid catalysts are effective in protonating the carboxylic acid.[1][8] |
| Reactant Ratio | Excess Cyclopentanol | Shifts the equilibrium to favor product formation.[2][8] |
| Water Removal | Dean-Stark Apparatus | Continuously removes water, driving the reaction to completion.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add hexanoic acid (1.0 equivalent), cyclopentanol (1.5-2.0 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (1-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain it at this temperature. Collect the water that separates in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation.[8]
Protocol 2: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the synthesized this compound.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.[11]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Cyclopentyl Hexanoate Reaction Rate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth answers and troubleshooting advice for experiments involving Cyclopentyl hexanoate, focusing on how solvent selection critically impacts its synthesis and hydrolysis reaction rates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of solvents in reactions involving this compound.
Q1: What are the primary reactions involving this compound where solvent choice is critical?
A: The two primary reactions are its synthesis and its degradation.
-
Synthesis (Fischer Esterification): This reaction involves heating a carboxylic acid (hexanoic acid) and an alcohol (cyclopentanol) with an acid catalyst.[1] The solvent is crucial for dissolving reactants, mediating the reaction mechanism, and influencing the reaction equilibrium.[2]
-
Degradation (Acid-Catalyzed Hydrolysis): This is the reverse of esterification, where the ester reacts with water in the presence of an acid to revert to the carboxylic acid and alcohol.[3] The solvent can significantly accelerate or inhibit this degradation pathway, impacting the product's stability during workup and storage.[4]
Q2: How do polar protic solvents affect the rate of Fischer esterification?
A: Polar protic solvents (e.g., water, methanol, ethanol) can have a complex and often detrimental effect on the rate of Fischer esterification. While they are good at dissolving the reactants, they can slow the reaction down in two main ways:
-
Nucleophile Solvation: These solvents form strong hydrogen bonds with the alcohol nucleophile (cyclopentanol).[5][6] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the protonated carboxylic acid.[6][7]
-
Equilibrium Shift: Fischer esterification produces water as a byproduct.[8] Using a protic solvent, especially one containing water, or even an alcohol that can act as a reactant, can shift the equilibrium back towards the starting materials according to Le Châtelier's principle, reducing the overall yield.[8][9]
Q3: Why are polar aprotic solvents often recommended for accelerating reactions like esterification?
A: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are often superior for accelerating the rate of nucleophilic substitution steps common in esterification.[5][10] They possess significant dipole moments to dissolve the polar reactants but lack the acidic protons found in protic solvents.[11][12] This means they do not form strong hydrogen bonds with the alcohol nucleophile.[6] The nucleophile remains "freer" and more reactive in solution, lowering the activation energy of the nucleophilic attack and increasing the reaction rate, sometimes by several orders of magnitude compared to protic solvents.[5][13][14] For instance, DMSO has been shown to produce nearly quantitative yields in esterification reactions in about half the time compared to other dipolar aprotic solvents.[10]
Q4: Can the reactant, cyclopentanol, be used as the solvent? What are the pros and cons?
A: Yes, using one of the reactants, typically the alcohol, as the solvent is a very common strategy in Fischer esterification.[1][8]
-
Pros: Using a large excess of cyclopentanol helps to shift the reaction equilibrium towards the product (this compound), increasing the final yield.[2][9] This simplifies the reaction setup as a separate solvent is not required.
-
Cons: Cyclopentanol is a polar protic solvent. As discussed in Q2, it will solvate the nucleophile (itself) via hydrogen bonding, which can slow the intrinsic reaction rate compared to an aprotic solvent.[6] Additionally, if cyclopentanol is valuable or difficult to remove after the reaction, using it in large excess may be impractical and not cost-effective.[10]
Q5: How does solvent choice influence the reverse reaction, the hydrolysis of this compound?
A: Solvent choice is critical for preventing the hydrolysis of the ester. The mechanism of acid-catalyzed hydrolysis mirrors the esterification mechanism but in reverse. It requires water as a reactant. Polar protic solvents, particularly those containing water, facilitate hydrolysis by stabilizing the polar transition states involved in the mechanism and by providing the water reactant.[4][15] To minimize degradation, especially during workup and purification, it is best to use non-polar or polar aprotic solvents that are rigorously dried to remove any residual water.
Q6: Beyond polarity and proticity, what other solvent properties should be considered?
A: Several other factors are crucial for successful and practical synthesis.[16][17]
-
Boiling Point: The solvent's boiling point must be high enough to allow the reaction to proceed at a reasonable rate, as esterification often requires heating.[18] For equilibrium-driven reactions, a solvent that forms an azeotrope with water (like toluene or hexane) is highly advantageous, as it allows for the continuous removal of water using a Dean-Stark apparatus, driving the reaction to completion.[2][8]
-
Solubility: The solvent must effectively dissolve the reactants (cyclopentanol and hexanoic acid) and the catalyst to ensure a homogeneous reaction mixture.[16][19]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations.[16][20] Green chemistry principles encourage the use of safer, more sustainable solvents like 2-MeTHF over THF or simple alcohols over chlorinated solvents.[21]
-
Workup and Purification: The solvent should be easy to remove after the reaction (e.g., by rotary evaporation). Its miscibility with water can also affect the ease of aqueous extraction steps.[17]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.
Issue 1: The reaction is extremely slow or appears to have stalled.
-
Probable Cause: Your chosen solvent may be hindering the reaction. A non-polar solvent like hexane might not be effectively dissolving the polar reactants or the acid catalyst. Conversely, a polar protic solvent like ethanol might be "caging" the cyclopentanol nucleophile through hydrogen bonding, drastically reducing its reactivity.[6][12]
-
Troubleshooting Steps:
-
Assess Solubility: Ensure your reactants are fully dissolved at the reaction temperature. If not, select a more polar solvent.
-
Switch to a Polar Aprotic Solvent: To maximize the intrinsic reaction rate, switch to a polar aprotic solvent like DMF or DMSO. These solvents dissolve the reactants effectively without deactivating the nucleophile.[13][22]
-
Increase Temperature: The rate of esterification generally increases with temperature.[23][24] Ensure your solvent has a sufficiently high boiling point to allow for heating, but be mindful of potential side reactions.
-
Issue 2: The reaction reaches equilibrium quickly but with a low yield (<80%).
-
Probable Cause: You are facing an equilibrium limitation. Fischer esterification is a reversible reaction, and the accumulation of the water byproduct is preventing the reaction from proceeding to completion.[8][25] Your solvent is not facilitating water removal.
-
Troubleshooting Steps:
-
Use Reactant as Solvent: If not already doing so, use a large excess (5-10 equivalents) of cyclopentanol as the solvent. This will push the equilibrium towards the product side.[9]
-
Implement Water Removal: The most effective method is to switch to a solvent that forms a water azeotrope, such as toluene or heptane. Conduct the reaction using a Dean-Stark trap.[2] The solvent-water azeotrope will distill off, the water will be collected in the trap, and the dry solvent will return to the reaction flask, continuously removing the water byproduct and driving the reaction to completion.[2]
-
Add a Dehydrating Agent: While less efficient for large scales, adding molecular sieves to the reaction mixture can absorb the water as it is formed. Ensure the sieves are properly activated and compatible with the acidic conditions.
-
Issue 3: The desired product, this compound, degrades during the workup or purification process.
-
Probable Cause: The ester is undergoing acid-catalyzed hydrolysis. This occurs if the product is exposed to water under acidic conditions, which may persist from the catalyst used in the synthesis.[3] The solvents used in your extraction or chromatography steps may be facilitating this degradation.
-
Troubleshooting Steps:
-
Neutralize the Catalyst: Before the aqueous workup, carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[25]
-
Use Aprotic/Non-Polar Solvents for Extraction: Perform extractions with dry, non-polar, or aprotic solvents like ethyl acetate, diethyl ether, or dichloromethane. Avoid using alcohols or other protic solvents at this stage.
-
Minimize Contact with Water: Ensure all glassware is dry and use anhydrous solvents where possible. During aqueous washes, work quickly and minimize the contact time between the organic layer containing your product and the acidic aqueous layer.
-
Anhydrous Purification: If performing column chromatography, ensure your silica gel and elution solvents are dry.
-
Section 3: Protocols and Data
Protocol: Kinetic Analysis of this compound Formation
This protocol outlines a method to compare the reaction rate in a non-polar azeotroping solvent (Toluene) versus a polar aprotic solvent (DMSO).
Objective: To determine the relative effect of the solvent on the rate of acid-catalyzed esterification of hexanoic acid with cyclopentanol.
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Toluene (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Anhydrous sodium sulfate
-
Reaction flasks, condensers, heating mantles, magnetic stirrers
-
Gas chromatograph (GC) with a suitable column or equipment for titration of carboxylic acids.
Procedure:
-
Reaction Setup (Two parallel reactions):
-
Reaction A (Toluene): To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexanoic acid (0.1 mol), cyclopentanol (0.1 mol), p-TsOH (0.005 mol), and Toluene (100 mL).
-
Reaction B (DMSO): To a second identical setup, add hexanoic acid (0.1 mol), cyclopentanol (0.1 mol), p-TsOH (0.005 mol), and DMSO (100 mL).
-
-
Reaction Execution:
-
Begin vigorous stirring and heat both flasks to a consistent temperature (e.g., 100 °C).
-
Start a timer once the reaction mixtures reach the target temperature. This is t=0.
-
-
Sampling:
-
At regular intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.5 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing cold saturated sodium bicarbonate solution to neutralize the catalyst and stop the reaction. Add a small amount of an appropriate extraction solvent (e.g., diethyl ether) and shake.
-
-
Sample Analysis (GC Method):
-
Allow the layers in the quenched vial to separate.
-
Inject a sample from the organic layer into the GC.
-
Monitor the disappearance of the hexanoic acid peak and the appearance of the this compound peak over time.
-
Calculate the conversion percentage at each time point based on the relative peak areas.
-
-
Data Analysis:
-
Plot the percentage conversion of hexanoic acid versus time for both Reaction A and Reaction B.
-
The initial slope of these curves provides a qualitative comparison of the initial reaction rates. A steeper slope indicates a faster reaction.
-
Data Table: Solvent Properties and Their Influence on Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Effect on Esterification Rate | Rationale |
| Hexane | Non-Polar | 1.9 | 69 | Slow | Poor solubility for polar reactants and catalyst.[19] |
| Toluene | Non-Polar | 2.4 | 111 | Moderate (Good for Yield) | Allows for azeotropic removal of water with a Dean-Stark trap, driving equilibrium.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Fast | Good solubility, does not solvate nucleophile via H-bonds.[19] |
| Acetone | Polar Aprotic | 21 | 56 | Fast | Polar enough to dissolve reactants, aprotic nature enhances nucleophilicity.[12][13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very Fast | Highly polar, dissolves reactants well, and strongly enhances nucleophile reactivity.[10][11] |
| Ethanol | Polar Protic | 24 | 78 | Slow | Solvates and deactivates the nucleophile via hydrogen bonding.[5][6] |
| Water | Polar Protic | 80 | 100 | Very Slow / Inhibits | Deactivates nucleophile and shifts equilibrium towards starting materials.[7][8] |
Section 4: Visual Guides
Fischer Esterification Mechanism
Caption: Key steps in the acid-catalyzed Fischer Esterification mechanism.
Solvent Selection Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. rjpn.org [rjpn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. jove.com [jove.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. jru-b.com [jru-b.com]
- 16. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 17. reddit.com [reddit.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. reddit.com [reddit.com]
- 20. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 21. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 22. aozunasia.com [aozunasia.com]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. researchgate.net [researchgate.net]
- 25. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting the Purification of Cyclopentyl Hexanoate
Welcome to the technical support center for challenges related to the purification of cyclopentyl hexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in obtaining this ester in high purity. We will delve into the common issues, their underlying causes, and provide detailed, field-proven protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
When synthesizing this compound, typically via Fischer esterification of cyclopentanol and hexanoic acid, the primary impurities you'll encounter are unreacted starting materials (cyclopentanol and hexanoic acid), the acid catalyst (commonly sulfuric acid), and water, which is a byproduct of the reaction.[1][2] The presence of these impurities is a direct consequence of the reversible nature of the esterification reaction.[3]
Q2: My initial liquid-liquid extraction isn't effectively removing the acidic impurities. What's going wrong?
A common misstep is an inefficient neutralization and extraction of the unreacted hexanoic acid and the acid catalyst. A simple water wash is often insufficient.
Causality: Carboxylic acids can have some solubility in the organic phase, especially if the ester concentration is high. The acid catalyst, being a strong acid, must be thoroughly neutralized to be effectively removed into the aqueous layer.
Solution: Employ a multi-step washing protocol. First, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] This will react with both the hexanoic acid and the sulfuric acid catalyst to form their respective sodium salts, which are highly soluble in the aqueous phase. You should observe gas evolution (CO₂) during this step, and you should continue washing until the bubbling ceases, indicating complete neutralization of the acids.[2] Follow this with a wash with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities from the organic layer.[5]
Q3: I'm having trouble separating the cyclopentanol from the final product. Their boiling points seem close. What's the best approach?
This is a frequent and challenging issue. While this compound and cyclopentanol have different boiling points, they can be close enough to make separation by simple distillation difficult, especially if a significant amount of unreacted alcohol remains.
Solution: A combination of techniques is often the most effective strategy.
-
Aqueous Washes: Multiple washes with deionized water can help to remove a significant portion of the unreacted cyclopentanol, as it has some solubility in water.[2][5]
-
Fractional Distillation: For a more precise separation, fractional distillation is superior to simple distillation.[6][7] The increased surface area provided by a fractionating column (e.g., Vigreux or packed column) allows for multiple vaporization-condensation cycles, leading to a much better separation of components with close boiling points.[7][8] It is crucial to monitor the temperature at the head of the column closely. A stable temperature plateau during distillation indicates the collection of a pure fraction.[7]
-
Vacuum Distillation: If the boiling points are particularly close or if the compounds are prone to decomposition at atmospheric pressure, vacuum distillation is recommended.[9] By reducing the pressure, the boiling points of the compounds are lowered, often increasing the boiling point difference between them and allowing for a more efficient separation.
Troubleshooting Guide
Problem 1: Persistent Emulsion Formation During Extraction
Scenario: During the workup with aqueous sodium bicarbonate or water, a stubborn emulsion forms between the organic and aqueous layers, making separation in the separatory funnel nearly impossible.
Root Cause Analysis: Emulsions are often caused by the presence of soaps formed from the neutralization of the carboxylic acid, or by fine particulate matter. Vigorous shaking of the separatory funnel can also contribute to this issue.[10]
Troubleshooting Protocol:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases without creating a stable emulsion.[10]
-
Brine Addition: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: If the emulsion persists, it may be due to insoluble particulates. In this case, carefully filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Problem 2: Low Yield of Purified this compound
Scenario: After purification, the final yield of this compound is significantly lower than the theoretical yield.
Root Cause Analysis: Low yields can stem from several factors: an incomplete reaction, loss of product during transfers and workup, or inefficient purification.[11] The Fischer esterification is an equilibrium-driven process, and without measures to shift the equilibrium towards the products, the yield will be inherently limited.[12]
Troubleshooting Protocol:
-
Driving the Equilibrium: To maximize the initial yield, use an excess of one of the reactants (typically the less expensive one, in this case, likely cyclopentanol).[3] Alternatively, remove water as it is formed during the reaction using a Dean-Stark apparatus.[12]
-
Minimize Transfers: Each transfer of the product from one piece of glassware to another results in some loss. Plan your workflow to minimize these transfers.
-
Careful Extraction: During liquid-liquid extractions, ensure you are not prematurely discarding the organic layer. It is good practice to save all layers until the final product is isolated and characterized.
-
Optimize Distillation: During fractional distillation, ensure your apparatus is well-insulated to maintain a proper temperature gradient. Also, be mindful not to distill to dryness, as this can lead to the decomposition of the product and is a safety hazard.[13]
Problem 3: Product Purity Issues Confirmed by Spectroscopy (NMR/GC-MS)
Scenario: Spectroscopic analysis of the purified product still shows the presence of starting materials or other unknown impurities.
Root Cause Analysis: This indicates that the chosen purification method was not sufficient to remove all impurities. This can happen if the boiling points of the impurities are very close to that of the product, or if azeotropes are formed.[14]
Troubleshooting Protocol:
-
Column Chromatography: If distillation is ineffective, column chromatography is a powerful alternative for purifying esters.[15][16] Silica gel is a common stationary phase for the purification of esters.[16]
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. The optimal solvent system can be determined using Thin Layer Chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Azeotropic Distillation: In some cases, impurities can form azeotropes with the product, making separation by conventional distillation difficult. Researching potential azeotropes of this compound with cyclopentanol or other components can inform the purification strategy. Sometimes, adding a third component (an entrainer) can alter the azeotropic behavior and facilitate separation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | 184.28[17] | ~226 (for Pentyl Hexanoate)[18] | ~0.86 | Insoluble[18] |
| Cyclopentanol | 86.13 | 140-141 | 0.949 | Soluble |
| Hexanoic Acid | 116.16 | 205 | 0.927 | Slightly Soluble |
Note: The boiling point for this compound is estimated based on similar esters. The actual boiling point may vary.
Experimental Protocols & Visualizations
Standard Post-Reaction Workup and Extraction Workflow
The following diagram illustrates a typical workflow for the initial purification of this compound after the esterification reaction.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. vernier.com [vernier.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. coachbenner.weebly.com [coachbenner.weebly.com]
- 14. US4250328A - Method for separation of an ester from a reaction mixture - Google Patents [patents.google.com]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. columbia.edu [columbia.edu]
- 17. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 540-07-8 CAS MSDS (PENTYL HEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Analytical Challenges in Detecting Trace Cyclopentyl Hexanoate
Welcome to the technical support center for the analytical detection of trace Cyclopentyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this volatile ester in various matrices. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on the principles behind the methods to empower you to troubleshoot and optimize your analytical workflows effectively.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound, and why is its trace detection important?
This compound (CAS No. 5413-59-2) is an ester known for its fruity, pineapple-like aroma.[1] It is used as a fragrance ingredient in cosmetics, personal care products, and other consumer goods.[2] Trace-level detection is crucial for several reasons:
-
Quality Control: Ensuring the consistency of fragrance profiles in consumer products.
-
Regulatory Compliance: Monitoring for potential allergens or restricted substances in formulations, as some fragrance components are regulated.[3][4]
-
Product Development: Characterizing the volatile profile of new formulations and understanding the stability of fragrance components.
-
Safety and Toxicology: Assessing potential exposure and migration from packaging materials.[5]
Q2: What are the primary analytical techniques for detecting trace this compound?
Given its volatility and relatively nonpolar nature (Molecular Weight: 184.27 g/mol , XLogP3: 3.3), Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of this compound.[6][7] The combination of gas chromatography's high separation efficiency for volatile compounds and mass spectrometry's sensitive and specific detection makes it ideal for identifying and quantifying this ester, even at trace levels in complex matrices.[8]
Troubleshooting Guide
Sample Preparation
Q3: I'm seeing low or no recovery of this compound from my cosmetic cream sample. What's going wrong?
This is a common issue when dealing with complex, high-fat matrices like creams and lotions. The problem often lies in inefficient extraction of the analyte from the sample matrix. Here are the likely causes and troubleshooting steps:
-
Cause 1: Inadequate Solvent Extraction. The solvent system may not be effectively partitioning the this compound from the emulsion.
-
Solution: Employ a robust liquid-liquid extraction (LLE) protocol. A common approach for cosmetic matrices involves first disrupting the emulsion. For instance, you can dilute the sample with water and then extract with a nonpolar solvent like methyl tert-butyl ether (MTBE) or hexane.[9] Adding a salt, such as sodium chloride, can help to "salt out" the analyte, increasing its partitioning into the organic phase.[10]
-
-
Cause 2: Analyte Volatility. this compound is volatile, and you may be losing it during sample preparation steps that involve heating or evaporation.
-
Solution: Minimize sample heating and avoid evaporating extracts to dryness. If concentration is necessary, use a gentle stream of nitrogen and stop before complete dryness, then reconstitute in a suitable solvent. For highly volatile analytes, consider a solvent-free extraction method like Headspace Solid-Phase Microextraction (HS-SPME).[11][12]
-
-
Cause 3: Hydrolysis of the Ester. Esters are susceptible to hydrolysis (breaking down into their constituent alcohol and carboxylic acid) under acidic or alkaline conditions, which can be present in some cosmetic formulations.[6]
-
Solution: Check the pH of your sample and extraction solvent. Ideally, maintain a neutral pH during sample preparation. If the formulation is inherently acidic or basic, minimize the extraction time and temperature to reduce the potential for hydrolysis.[6]
-
Q4: I'm using Headspace-SPME for my analysis, but my results are not reproducible. Why?
Headspace-SPME is an excellent technique for volatile compounds, but it is sensitive to several experimental parameters that must be tightly controlled for good reproducibility.[5][13]
-
Cause 1: Inconsistent Equilibration Time and Temperature. The partitioning of this compound between the sample and the headspace is dependent on both time and temperature.
-
Solution: Ensure that every sample is equilibrated for the same amount of time at the same temperature before the SPME fiber is exposed to the headspace. A typical starting point is 30 minutes at 60°C, but this should be optimized for your specific matrix.[12]
-
-
Cause 2: Matrix Effects. The composition of your sample matrix can significantly influence the volatility of the analyte.
-
Solution: For consistent results, especially between different sample types, it is crucial to keep the matrix as consistent as possible. This can involve diluting all samples in the same buffer or adding a consistent amount of salt to each vial to normalize the ionic strength.[10]
-
-
Cause 3: Fiber Contamination and Carryover. The SPME fiber can retain compounds from previous injections, leading to carryover and inaccurate results.
-
Solution: Always clean the SPME fiber between injections by desorbing it in a hot GC inlet for a sufficient amount of time, as recommended by the fiber manufacturer. Running a blank after a high-concentration sample can confirm that the fiber is clean.
-
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in a Lotion Matrix
This protocol provides a starting point for the analysis of this compound in a cosmetic lotion. It should be validated for your specific application.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating block or water bath with temperature control
-
Analytical balance
-
Sodium chloride (analytical grade)
-
This compound analytical standard
-
Internal standard (e.g., a deuterated ester or a structurally similar ester not present in the sample)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the lotion sample into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial.
-
Spike with a known amount of internal standard.
-
Immediately seal the vial.
-
-
Equilibration and Extraction:
-
Place the vial in a heating block pre-heated to 60°C.
-
Allow the sample to equilibrate for 30 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the GC inlet heated to 250°C for thermal desorption for 5 minutes in splitless mode.
-
Start the GC-MS analysis.
-
Table 1: Example GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Injector Temp | 250°C |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Chromatography and Detection
Q5: I am seeing a peak at the correct retention time for this compound, but the mass spectrum doesn't match the library spectrum. What could be the issue?
This indicates either a co-eluting interference or a problem with your MS detector.
-
Cause 1: Co-elution. Another compound in your sample has a similar retention time and is interfering with the mass spectrum of your analyte. This is very common in complex matrices like fragrances.[14]
-
Solution:
-
Optimize the GC method: Change the temperature ramp rate or use a longer GC column to improve separation.
-
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitor only a few characteristic ions of this compound. This will significantly improve selectivity. Key ions for this compound would likely include fragments from the cyclopentyl group and the hexanoate chain. Based on the fragmentation of similar esters, you would expect to see ions corresponding to the loss of the cyclopentoxy group and fragmentation of the hexanoate chain.[15]
-
Confirm with a second, different polarity column: If a peak appears at the correct retention time on two different columns (e.g., a nonpolar DB-5 and a more polar DB-WAX), it is much more likely to be the correct compound.
-
-
-
Cause 2: MS Source Contamination. A dirty ion source can lead to poor fragmentation and mass spectral distortion.
-
Solution: Clean the ion source according to the manufacturer's instructions. This is a routine maintenance task that is essential for maintaining good performance.
-
Q6: My calibration curve for this compound is not linear, especially at low concentrations. How can I fix this?
Non-linearity in a calibration curve, particularly at the low end, often points to issues with analyte loss or matrix effects.
-
Cause 1: Analyte Adsorption. Active sites in the GC inlet liner or the front of the GC column can adsorb trace amounts of the analyte, leading to a non-linear response at low concentrations.
-
Solution: Use a deactivated inlet liner and ensure the column is properly installed. If the column is old, you can try breaking off the first few centimeters to remove active sites, but replacement is often the best solution.
-
-
Cause 2: Matrix Effects. Co-eluting compounds from the matrix can either enhance or suppress the ionization of your analyte in the MS source, leading to a non-linear response.[8]
-
Solution:
-
Use an Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard. If this is not available, a structurally similar compound that is not present in the sample can be used.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the matrix effects are the same for your standards and your samples.[9]
-
-
Diagram 1: General Troubleshooting Workflow for Trace GC-MS Analysis
Caption: A systematic workflow for troubleshooting common issues in the GC-MS analysis of trace volatile compounds.
Method Validation and Quality Control
Q7: I need to validate my method for trace this compound analysis. What are the key parameters to evaluate?
Method validation is essential to ensure that your analytical method is reliable and fit for its intended purpose.[16] According to guidelines from organizations like the International Council for Harmonisation (ICH), the key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q8: Where can I find a Certified Reference Material (CRM) for this compound?
The availability of a CRM is crucial for validating the accuracy of your method. While a specific CRM for this compound may not be readily available from all suppliers, you should check with major suppliers of analytical standards. If a CRM is not available, a high-purity analytical standard (≥98%) should be used to prepare calibration standards. It is important to obtain a certificate of analysis for the standard to confirm its purity.
Diagram 2: Method Validation Workflow
Caption: A flowchart outlining the key parameters for analytical method validation.
References
- CPAChem. (n.d.). Organic substance - Certified Reference Material.
- Ortiz, A., & Tena, M. T. (2006). Headspace solid-phase microextraction gas chromatography–mass spectrometry method for the identification of cosmetic ingredients causing delamination of packages. ResearchGate.
- Song, N. E., & Lee, J. Y. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. Applied Biological Chemistry, 62(16).
- Chambers, S. T. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2656.
- Pott, D. M., Vallarino, J. G., & Osorio, S. (2023). SPME with GC-MS for Volatile Compounds Profiling. JoVE.
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 700-708.
- O'Lenick, T. (2008). Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries.
- Wiley Analytical Science. (2019). Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots.
- Reyes-Garcés, N., et al. (2021). Multi-Target Strategy to Uncover Unexpected Compounds in Rinse-Off and Leave-On Cosmetics. Cosmetics, 8(2), 40.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Augusto, F., et al. (2011). Quantitative analysis of essential oils in perfume using multivariate curve resolution combined with comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1218(31), 5229-5235.
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 700-708.
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes. ResearchGate.
- National Center for Biotechnology Information. (2022). Mass-Spectrometry-Based Research of Cosmetic Ingredients. PubMed Central.
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 700-708.
- National Institute of Standards and Technology. (n.d.). Cycloate. NIST WebBook.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- de Saint Laumer, J. Y., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 169-191.
- MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and....
- Stella, V. J., & He, X. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Pharmaceutical Sciences, 97(2), 529-541.
- Greyhound Chromatography. (2023). CIFGA Fragrance Certified Reference Materials.
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- Al-Washah, A. A., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Pharmaceutical Negative Results, 13(2), 22-30.
- Monti, D., et al. (2018). Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evaluate Their Potential. Cosmetics, 5(2), 32.
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Technical Support Center: Navigating Matrix Effects in the GC-MS Analysis of Cyclopentyl Hexanoate
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Cyclopentyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects during your experiments. As a volatile ester frequently used as a fragrance ingredient in cosmetics and potentially present in various consumer products, accurate quantification of this compound in complex sample matrices is critical. This resource offers a structured, question-and-answer-based approach to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) about Matrix Effects in this compound Analysis
This section addresses fundamental questions regarding the nature of matrix effects in the GC-MS analysis of this compound.
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
In GC-MS analysis, a "matrix" refers to all the components of a sample except for the analyte of interest, in this case, this compound. Matrix effects are the alteration of the analytical signal (either suppression or enhancement) of this compound caused by the co-eluting components of the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and diminished sensitivity. For this compound, which is often analyzed in complex cosmetic or consumer product formulations, common matrix components include fats, emulsifiers, solvents, and other volatile and non-volatile compounds.[2][3]
Q2: What causes matrix effects in the GC-MS analysis of this specific ester?
The primary causes of matrix effects in the GC-MS analysis of volatile compounds like this compound are:
-
Matrix-Induced Signal Enhancement: This is a prevalent effect in GC-MS. Non-volatile matrix components can accumulate in the GC inlet liner, masking active sites where this compound might otherwise adsorb or degrade.[4] This "protective" effect leads to a larger amount of the analyte reaching the detector, resulting in an artificially enhanced signal.[4]
-
Matrix-Induced Signal Suppression: While less common in GC-MS than in LC-MS, signal suppression can still occur.[5] It may be caused by competition for ionization within the MS ion source or interference from matrix components with the transfer of this compound from the GC column to the mass spectrometer.[6]
-
Competition During Sample Preparation: If a derivatization step is employed (though not typical for a volatile ester like this compound), other matrix components with similar functional groups could compete for the derivatizing agent, leading to incomplete derivatization and a lower signal.
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A straightforward method to diagnose matrix effects is to compare the analytical response of a this compound standard prepared in a pure solvent (e.g., hexane or acetonitrile) with the response of the same standard spiked into a blank sample matrix (a sample of the same type that is known not to contain this compound). A significant difference in the signal intensity between the solvent-based standard and the matrix-matched standard is a clear indicator of matrix effects.[7] A higher signal in the matrix-matched standard points to signal enhancement, while a lower signal suggests signal suppression.[7]
Part 2: Troubleshooting Guides for Specific Issues
This section provides detailed, step-by-step guidance for resolving common problems encountered during the GC-MS analysis of this compound due to matrix effects.
Issue 1: Signal Enhancement (Higher than expected recovery)
You observe that the peak area for this compound in your sample is unexpectedly high, or your quality control samples show recoveries significantly greater than 100%.
Underlying Cause: This is a classic sign of matrix-induced signal enhancement, where non-volatile matrix components in the GC inlet protect the analyte from degradation or adsorption.[4]
Troubleshooting Workflow:
Caption: Overall workflow for accurate quantification.
References
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-671. [Link]
- Rastogi, S. C. (1995). Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry.
- Thermo Fisher Scientific. (2015). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. LCGC Europe. [Link]
- ResearchGate. (n.d.). Matrix effects of fragrances in cosmetics by GCMS analysis. [Link]
- Teranishi, R., Flath, R. A., & Sugisawa, H. (Eds.). (1991). Volatile compounds in foods and beverages. CRC press.
- Mastello, R. B., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Frontiers in chemistry, 5, 53. [Link]
- Kruve, A., & Leito, I. (2012). Matrix effects in pesticide multi-residue analysis by liquid chromatography–mass spectrometry. Mass spectrometry reviews, 31(3), 365-381.
- Lehotay, S. J., et al. (2010). Use of analyte protectants in gas chromatography. TrAC Trends in Analytical Chemistry, 29(5), 454-463.
- Welch Materials, Inc. (2024).
- Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 448-459. [Link]
- Juric, A., et al. (2023).
- Kvitkovskaya, A., et al. (2023).
- Popa, L. F., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(4), 1438. [Link]
- Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221650, this compound.
- Adewale, O. B., et al. (2025). Physicochemical Properties, Antioxidant Activity, and GC-MS Profiling of Ethanol Extract from Azanza garckeana Seed Oil. Trends in Biological Sciences.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Li, W., et al. (2024).
- Ellison, S. L., & Williams, A. (Eds.). (2012). Eurachem/CITAC guide: quantifying uncertainty in analytical measurement.
- The Good Scents Company. (n.d.). Amyl hexanoate.
- Alam, M. S., et al. (2014). Physico-chemical properties and GC-MS analysis of essential oil of Sapindus trifoliatus. Journal of Scientific Research, 6(2), 353-359.
- Adewale, O. B., et al. (2025). Physicochemical Properties, Antioxidant Activity, and GC-MS Profiling of Ethanol Extract from Azanza garckeana Seed Oil. Trends in Biological Sciences.
- Shimadzu Corporation. (n.d.).
- ResearchGate. (n.d.). GC-MS identification and relative content of aromatic components from bound compounds with enzymolysis. [Link]
- Gosetti, F., et al. (2010). Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Agilent Technologies. (2019, April 19). Oh, What a Mess!
- Restek. (n.d.). GC Troubleshooting Guide. [Link]
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- UNODC. (2009).
- Scion Instruments. (n.d.). Internal Standards - What Are They?
- Lehotay, S. J., et al. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops.
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Technical Support Center: Chromatographic Analysis of Cyclopentyl Hexanoate
Welcome to the technical support center for the chromatographic analysis of Cyclopentyl Hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common challenges encountered during Gas Chromatography (GC) analysis. Here, we move beyond simple instructions to explain the fundamental principles behind method optimization, empowering you to make informed decisions and achieve robust, reproducible results.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your analysis, providing a systematic approach to diagnosis and resolution.
Issue 1: Poor Resolution Between this compound and a Closely Eluting Impurity
Q: My chromatogram shows overlapping or co-eluting peaks for this compound and a suspected impurity. How can I improve the separation (resolution)?
A: Achieving baseline resolution between structurally similar or closely boiling compounds is a primary challenge in chromatography. Resolution (Rs) is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . To improve separation, we must systematically optimize the parameters that influence these factors.
Step 1: Optimize the Oven Temperature Program
The temperature program directly impacts analyte retention and selectivity.
-
Reduce the Ramp Rate: A slower temperature ramp is the most effective first step for improving the resolution of peaks that elute during the gradient.[1][2][3] By slowing the rate (e.g., from 10°C/min to 5°C/min), you increase the time analytes spend interacting with the stationary phase, allowing for more effective partitioning and improved separation.[1][3]
-
Lower the Initial Temperature: If the poorly resolved peaks appear early in the chromatogram, lowering the initial oven temperature can enhance separation.[1][2] A lower start temperature improves the "focusing" effect at the head of the column, leading to sharper peaks for volatile compounds. A good starting point is an initial temperature 10-20°C below the boiling point of your solvent.[4]
Step 2: Adjust Carrier Gas Flow Rate (Linear Velocity)
The carrier gas flow rate must be optimized to ensure maximum column efficiency, as described by the van Deemter equation.[5][6][7]
-
Verify Optimal Flow: Each column dimension and carrier gas type has an optimal linear velocity where peak broadening is minimized.[8][9] Operating too far above or below this optimum reduces efficiency and, consequently, resolution. For most analyses, Helium is a stable choice, but Hydrogen can provide better efficiency at higher linear velocities, leading to faster run times without a significant loss of resolution.[9]
-
Constant Flow vs. Constant Pressure: Modern GCs allow for either constant pressure or constant flow mode. In a temperature-programmed run, the viscosity of the carrier gas increases with temperature. In constant pressure mode, this causes the flow rate to decrease as the run progresses.[10] Using constant flow mode is generally recommended as it maintains a more consistent linear velocity, preserving efficiency across the entire temperature ramp.[10]
Step 3: Evaluate Your GC Column Dimensions
If method optimization is insufficient, the physical dimensions of your column may be the limiting factor. The relationship between column dimensions and resolution is fundamental.[11][12][13]
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates (efficiency), which improves resolution by a factor of approximately 1.4 (the square root of 2).[12][13] Be aware that this will also significantly increase analysis time and may require adjustments to the temperature program.[12]
-
Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency, leading to sharper peaks and better resolution.[11][12] This is a powerful way to enhance separation but will also increase the required head pressure and reduce sample capacity.[13]
-
Decrease Film Thickness: For analytes that are well-retained, a thinner stationary phase film reduces the time it takes for the analyte to diffuse in and out of the phase, resulting in sharper peaks and potentially better resolution.[14] However, for very volatile compounds, a thicker film may be needed to ensure adequate retention.[12]
| Parameter Change | Effect on Resolution | Effect on Analysis Time | Effect on Head Pressure | Effect on Sample Capacity |
| Increase Length | Increases (by √L) | Increases | Increases | No Change |
| Decrease ID | Increases[13] | Decreases | Increases Significantly | Decreases |
| Decrease Film Thickness | May Increase (for late eluters)[14] | Decreases | No Change | Decreases |
Issue 2: Asymmetrical Peak Shape (Tailing) for this compound
Q: The peak for this compound is not symmetrical and shows significant tailing. What causes this and how can I achieve a sharp, Gaussian peak?
A: Peak tailing is a common problem that can compromise resolution and lead to inaccurate quantification.[15] It typically results from either undesirable chemical interactions within the system or physical disruptions in the flow path.
Step 1: Diagnose the Source of Tailing
First, examine your entire chromatogram.
-
If all peaks are tailing: This suggests a physical or mechanical issue, such as a disruption in the carrier gas flow path.
-
If only this compound (or other polar/active compounds) tails: This points to a chemical interaction between the analyte and active sites in the system.
Step 2: Address Chemical Interactions (Active Sites)
Although this compound is a relatively non-polar ester, it can still be susceptible to interaction with active sites, particularly if trace amounts of its precursor acid (hexanoic acid) are present. Active sites are typically exposed silanol groups (-Si-OH) on surfaces.
-
Perform Inlet Maintenance: The inlet is the most common source of activity and contamination. Regularly replace the inlet liner, septum, and seals . Use a high-quality, deactivated liner to shield the sample from the hot metal surfaces of the injector.
-
Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites. Trimming the first 15-20 cm from the column inlet can remove this contamination and restore performance.[15]
-
Use an Ultra Inert Column: If you consistently analyze active compounds, using a column specifically engineered for high inertness can significantly reduce peak tailing.
Step 3: Correct Physical/Mechanical Issues
Disruptions to the flow path create turbulence and unswept volumes, which cause band broadening and tailing.
-
Ensure a Proper Column Cut: A poor column cut (jagged or not perfectly perpendicular) is a frequent cause of tailing for all peaks. Use a ceramic scoring wafer to make a clean, square cut and inspect it with a magnifying tool.
-
Verify Correct Column Installation: The column must be installed at the correct depth in both the injector and detector. If it is too high or too low, it can create dead volumes. Consult your instrument manual for the correct insertion distances.
-
Check for Leaks: Leaks in the system, especially around the inlet, can disrupt flow and introduce contaminants. Use an electronic leak detector to systematically check all fittings.
Caption: A systematic workflow for troubleshooting poor resolution and peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC column for analyzing this compound?
A1: The choice of stationary phase is the most critical factor in column selection, based on the principle of "like dissolves like".[14] this compound is a relatively non-polar ester. Therefore, a non-polar or low-polarity column is an excellent starting point.
-
Recommended Phases: A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, VF-5ms) is highly versatile and robust for general analysis of esters and flavor/fragrance compounds.[11] These columns separate compounds primarily based on their boiling points and are known for their inertness and low bleed, making them suitable for mass spectrometry (MS) detectors.
Q2: Can I use an isothermal oven program instead of a temperature ramp?
A2: Yes, but it is only recommended for simple samples where all analytes have similar boiling points. An isothermal (constant temperature) analysis can be faster if your target analyte elutes quickly at that temperature. However, for most real-world samples containing multiple components with a range of boiling points, a temperature program is superior.[2][9] A ramped program provides good resolution for early-eluting compounds at the lower temperatures and ensures that higher-boiling compounds elute in a reasonable time with sharp peaks at the higher temperatures.[2]
Q3: How do I know if my sample concentration is too high and causing problems?
A3: Injecting too much sample can lead to column overload , which manifests as a distorted peak shape, typically peak fronting (a sharp rise with a sloping front). This occurs when the amount of analyte saturates the stationary phase at the column inlet. The solution is straightforward: dilute your sample or decrease the injection volume. If using a split/splitless inlet, increasing the split ratio will also reduce the amount of sample reaching the column.
Q4: My baseline is drifting upwards during the temperature ramp. Is this affecting my resolution?
A4: An upwardly drifting baseline is usually indicative of column bleed , where the stationary phase itself begins to break down and elute at high temperatures. While it may not directly affect the separation of two peaks, it reduces the signal-to-noise ratio, which can make it harder to accurately integrate small peaks and can interfere with MS library matching. To minimize bleed, always operate below the column's specified maximum temperature limit, use high-purity carrier gas with oxygen traps, and properly condition new columns before use.
Protocols and Methodologies
Baseline Experimental Protocol for this compound Analysis
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Setting/Value | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides high sensitivity and confident peak identification. |
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for esters and general volatile analysis. |
| Carrier Gas | Helium, Constant Flow Mode at 1.2 mL/min | Provides good efficiency and stable retention times during temperature programming.[10] |
| Inlet | Split/Splitless | Allows flexibility for different sample concentrations. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Vol. | 1 µL | A standard volume to prevent inlet overload. |
| Split Ratio | 50:1 | Good for percent-level concentrations. For trace analysis, a lower split or splitless injection may be used. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 2 min) | A general-purpose program that separates a wide range of volatiles.[11][15] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they reach the MS source. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition | Scan Mode (m/z 40-350) | Allows for full spectral information for identification. |
Protocol: Trimming a Fused Silica Capillary Column
This procedure is essential for removing contamination or fixing a bad cut at the column inlet.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying loupe (10x)
-
Lint-free gloves
-
Appropriate ferrules and nuts for your GC inlet
Procedure:
-
Cool System: Ensure the GC oven, inlet, and detector are cooled to a safe temperature (e.g., below 40°C).
-
Turn off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Column: Wearing lint-free gloves, carefully loosen the column nut from the inlet fitting and gently pull the column out.
-
Score the Column: Hold the column firmly. Using a ceramic scoring wafer, make a single, light, perpendicular score mark on the polyimide coating approximately 15-20 cm from the end.
-
Break the Column: Gently flex the column at the score mark. It should snap cleanly. A clean break is critical for good chromatography.
-
Inspect the Cut: Use a magnifying loupe to inspect the new column end. It must be a flat, 90-degree angle with no jagged edges, shards, or cracks. If the cut is poor, repeat the process.
-
Reinstall Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. Hand-tighten the nut and then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
Check for Leaks: Restore carrier gas flow and use an electronic leak detector to confirm the fitting is leak-free. A leak at the inlet is a major source of chromatographic problems.
-
Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating.
Caption: Step-by-step workflow for proper GC column trimming and installation.
References
- GC Tech Tip: GC Column Selection by Dimension. (n.d.). Phenomenex.
- An Excerpt from "Optimizing Gas Chromatography Using Column Dimensions". (2020, December 1). LCGC International.
- Parameters of GC columns. (2024, September 1). GL Sciences.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. (n.d.). Agilent Technologies.
- Understanding the van Deemter Equation in Chromatography. (2025, June 18). Phenomenex.
- Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science.
- Optimising Gas Chromatography using Column Dimensions. (n.d.). Element Lab Solutions.
- GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub.
- Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, March 1). LCGC International.
- Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. (n.d.). ACS Publications.
- Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005, August 30). Agilent Technologies.
- 2-3 Other Factors Affecting the Analysis. (n.d.). GL Sciences.
- This compound. (n.d.). PubChem.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International.
- Gas Chromatography in the Analysis of Flavours and Fragrances. (n.d.). ResearchGate.
- GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions.
- Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
- Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. (2021, February 4). PubMed Central.
- GC Troubleshooting: Basics. (n.d.). Restek.
- The Kovats Retention Index: Pentyl hexanoate (C11H22O2). (n.d.). The Pherobase.
- Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (n.d.). LCGC International.
- The Kovats Retention Index: Hexyl pentanoate (C11H22O2). (n.d.). The Pherobase.
- Van Deemter equation. (n.d.). Wikipedia.
- The Kovats Retention Index: Hexyl hexanoate (C12H24O2). (n.d.). The Pherobase.
- The Kovats Retention Index: Ethyl hexanoate (C8H16O2). (n.d.). The Pherobase.
- The Kovats Retention Index: Hexylcyclopentane (C11H22). (n.d.). The Pherobase.
- The LCGC Blog: Troubleshooting Gas Chromatography Part V – Loss of Efficiency (and Resolution!). (2020, October 7). LCGC International.
- Hexanoic acid, pentyl ester. (n.d.). NIST WebBook.
- Chromatographic Band Broadening and the van Deemter Equation. (n.d.). MAC-MOD Analytical.
- Agilent J&W GC Column Selection Guide. (n.d.). ResearchGate.
- Agilent J&W GC Column Selection Guide. (n.d.). ResearchGate.
- GC Method Development. (n.d.). Agilent Technologies.
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Validation & Comparative
A Comparative Analysis of Cyclopentyl Hexanoate and Hexyl Hexanoate in Flavor Applications
Introduction
In the intricate world of flavor and fragrance chemistry, esters are celebrated for their profound impact on the sensory profiles of a vast array of consumer products. These organic compounds are instrumental in imparting characteristic fruity and floral notes that define the organoleptic identity of foods, beverages, and fine fragrances.[1] This guide provides an in-depth comparative analysis of two such esters: cyclopentyl hexanoate and hexyl hexanoate. While both share the same hexanoate acyl group, the structural difference in their alcohol moiety—a cyclic cyclopentyl group versus a linear hexyl chain—gives rise to distinct flavor and aroma characteristics.
This document is intended for researchers, scientists, and product development professionals. It aims to deliver a comprehensive, data-driven comparison to inform the selection and application of these esters in flavor formulations. We will delve into their individual flavor profiles, present available experimental data, and provide detailed methodologies for their sensory evaluation, grounded in established scientific principles.
Flavor Profile of Hexyl Hexanoate: A Well-Established Fruity and Green Profile
Hexyl hexanoate, also known as hexyl caproate, is a well-characterized flavor and fragrance ingredient naturally found in a variety of fruits, including apples, passion fruit, and strawberries, as well as in alcoholic beverages like wine.[2][3] Its flavor profile is consistently described as a harmonious blend of fruity, sweet, and green notes.
The aroma of hexyl hexanoate is often characterized by nuances of apple peel, cut grass, and a general freshness.[4] Its taste, at a concentration of 40 ppm, is described as sweet, fruity, and green with tropical undertones.[5] This versatile ester is widely utilized in the food industry to impart or enhance fruity and green notes in a range of products.[6] In flavor compositions, it is particularly effective in rounding out and adding realism to fruit profiles such as apple, apricot, nectarine, peach, and passionfruit.[2] For instance, in passionfruit flavors, a starting level of 5,000 ppm is suggested, highlighting its significant impact.[2]
Table 1: Physicochemical and Organoleptic Properties of Hexyl Hexanoate
| Property | Value | References |
| Synonyms | Hexanoic acid hexyl ester, Hexyl caproate | [6] |
| CAS Number | 6378-65-0 | [6] |
| Molecular Formula | C12H24O2 | [6] |
| Molecular Weight | 200.32 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fruity, green, sweet, waxy, with tropical and berry notes. Described as having notes of apple peel and cut grass. | [4][5] |
| Taste Profile | Sweet, fruity, and green with tropical notes (at 40 ppm). | [5] |
| Boiling Point | 245-246 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and oils. | [2] |
Flavor Profile of this compound: An Exploration into a Less Defined Aroma
In contrast to the well-documented sensory characteristics of hexyl hexanoate, the flavor profile of this compound is not extensively described in publicly available scientific literature. Its physicochemical properties are known, but detailed organoleptic evaluations are scarce.
Based on its chemical structure, a fruity character can be anticipated. The hexanoate moiety is a common feature in many fruity esters. The cyclic nature of the cyclopentyl group, as opposed to a linear alkyl chain, can influence the molecule's interaction with olfactory receptors, potentially leading to a unique aroma profile. For instance, the structurally similar cyclohexyl hexanoate is described as having a fruity, pineapple-like odor.[4] This suggests that this compound may also possess fruity notes, possibly with different nuances compared to its linear counterpart. Further sensory analysis is required to fully elucidate its flavor and aroma profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Hexanoic acid, cyclopentyl ester | [8] |
| CAS Number | 5413-59-2 | [8] |
| Molecular Formula | C11H20O2 | [8] |
| Molecular Weight | 184.28 g/mol | [8] |
| Appearance | Data not widely available | |
| Odor Profile | Data not widely available; expected to be fruity based on structure. | |
| Taste Profile | Data not widely available | |
| Boiling Point | Data not widely available | |
| Solubility | Data not widely available |
Head-to-Head Comparison: The Impact of Molecular Structure on Flavor
The primary difference between this compound and hexyl hexanoate lies in the structure of the alcohol-derived portion of the ester. This structural variance is expected to have a significant impact on their respective flavor profiles.
-
Linear vs. Cyclic Structure: The linear hexyl chain in hexyl hexanoate allows for greater molecular flexibility. In contrast, the cyclopentyl ring in this compound introduces conformational rigidity. This difference in molecular shape and flexibility influences how each molecule interacts with olfactory receptors, which are highly sensitive to the stereochemistry of odorant molecules.[9]
-
Volatility and Odor Threshold: While specific data for this compound is limited, it is plausible that the more compact, cyclic structure could affect its volatility and, consequently, its odor threshold compared to the linear hexyl hexanoate.
-
Flavor Nuances: Hexyl hexanoate's profile is characterized by a combination of fruity and green notes. The "green" aspect is often associated with straight-chain aldehydes and esters. The cyclic nature of this compound might lead to a flavor profile that is more purely fruity, potentially with less pronounced green or waxy characteristics. However, without direct sensory data, this remains a hypothesis grounded in structure-odor relationships.
Table 3: Comparative Overview
| Feature | This compound | Hexyl Hexanoate |
| Alcohol Moiety | Cyclopentanol (Cyclic) | Hexanol (Linear) |
| Known Flavor Profile | Not well-documented, likely fruity. | Fruity, green, sweet, waxy, tropical.[5] |
| Key Aroma Descriptors | Undefined | Apple peel, cut grass, passionfruit.[2][4] |
| Molecular Flexibility | More rigid | More flexible |
Experimental Methodologies for Flavor Profile Analysis
To objectively compare the flavor profiles of this compound and hexyl hexanoate, rigorous experimental methodologies are essential. The following protocols for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA) provide a framework for such an evaluation.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[2]
Objective: To identify and characterize the specific aroma compounds contributing to the overall scent of this compound and hexyl hexanoate.
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and hexyl hexanoate at a concentration of 1% in a suitable solvent like diethyl phthalate.
-
For analysis of the headspace, place a known amount of the pure ester in a sealed vial and allow it to equilibrate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The GC column effluent is split, typically 1:1, between the FID and the ODP.
-
-
GC Conditions:
-
Column: A polar column (e.g., DB-WAX) and a non-polar column (e.g., DB-5) should be used for comprehensive analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the ODP.
-
The panelist records the retention time and provides a detailed description of any detected odor.
-
The intensity of the odor can also be rated on a predefined scale.
-
-
Data Analysis:
-
The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the FID.
-
This allows for the correlation of specific chemical peaks with their corresponding aroma descriptors.
-
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method that provides a detailed quantitative description of the sensory characteristics of a product by a trained panel.[4]
Objective: To develop a comprehensive sensory profile of this compound and hexyl hexanoate and to quantify the intensity of their key flavor attributes.
Protocol:
-
Panelist Selection and Training:
-
Recruit a panel of 8-12 individuals based on their sensory acuity and ability to describe aromas and flavors.
-
Train the panelists to identify and rate the intensity of a range of flavor attributes relevant to fruity esters (e.g., fruity, green, sweet, waxy, pineapple, apple). Use reference standards for each attribute.
-
-
Lexicon Development:
-
Through a series of sessions, the panel collectively develops a consensus vocabulary (lexicon) to describe the sensory characteristics of the two esters.
-
-
Sample Evaluation:
-
Prepare solutions of this compound and hexyl hexanoate in a neutral base (e.g., deodorized oil or a simple sugar solution) at concentrations determined to be appropriate for sensory evaluation.
-
Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature).
-
Panelists independently rate the intensity of each attribute from the lexicon on a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
-
Data Analysis:
-
Convert the ratings from the line scales to numerical data.
-
Use statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in the intensity of attributes between the two esters.
-
The results can be visualized using a spider plot (radar chart) to create a sensory fingerprint of each compound.
-
Conclusion
This guide provides a comparative overview of this compound and hexyl hexanoate, highlighting the well-defined fruity and green flavor profile of the latter and the largely unexplored sensory territory of the former. The linear structure of hexyl hexanoate contributes to its characteristic and versatile aroma, making it a staple in the flavorist's palette for creating a wide range of fruit flavors.
The cyclic nature of this compound suggests a potentially distinct fruity profile, but a conclusive characterization necessitates further investigation using robust sensory evaluation techniques such as Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis. The provided experimental protocols offer a clear path for researchers and product developers to undertake such an analysis. A thorough understanding of the nuanced differences between these two esters will enable more precise and innovative flavor creation, ultimately leading to the development of consumer-preferred products.
References
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- Bleibaum, R. N. (2020). Chapter 3 | Quantitative Descriptive Analysis. In Descriptive Analysis Testing for Sensory Evaluation (2nd ed., pp. 45-70).
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- The Good Scents Company. Information on cyclohexyl hexanoate.
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- Plotto, A., Margaría, C. A., Goodner, K. L., & Baldwin, E. A. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: esters and miscellaneous compounds. Flavour and Fragrance Journal, 19(6), 491-498.
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- Food Safety Institute. (2023, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling.
- Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
- MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6023.
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A Senior Application Scientist's Comparative Guide to Cyclopentyl Esters: Spotlight on Cyclopentyl Hexanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cyclopentyl Esters in Modern Chemistry
In the landscape of chemical synthesis and drug development, the selection of appropriate molecular moieties is paramount to achieving desired physicochemical and biological properties. Cyclopentyl esters, a class of compounds characterized by a cyclopentyl alcohol group esterified with a carboxylic acid, represent a versatile scaffold.[1] Their unique conformational properties and lipophilic nature make them valuable as prodrugs, formulation excipients, and specialty solvents.[2][3] The cyclopentane ring, while a simple carbocycle, imparts a distinct three-dimensional structure that can influence molecular packing, receptor binding, and metabolic stability.[1][4]
This guide provides a comparative analysis of Cyclopentyl Hexanoate against other homologous cyclopentyl esters, such as cyclopentyl acetate, propionate, and butyrate. We will delve into the structure-property relationships that govern their performance, supported by experimental data and detailed analytical protocols. The objective is to equip researchers with the foundational knowledge to rationally select or design the optimal cyclopentyl ester for their specific application, particularly within the context of drug delivery and formulation.
Comparative Physicochemical Properties
The length of the carboxylic acid chain in a cyclopentyl ester is a critical determinant of its physical properties. As the alkyl chain elongates, properties such as molecular weight, lipophilicity (logP), and boiling point systematically change. These shifts are crucial as they directly impact solubility, membrane permeability, and formulation compatibility.
A key trend is the increase in lipophilicity with increasing chain length.[3] This relationship is fundamental in prodrug design, where ester moieties are often appended to polar drug molecules to enhance their ability to cross lipidic biological membranes.[5][6] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and potential issues with bioavailability.[2]
Table 1: Comparison of Physicochemical Properties of Cyclopentyl Esters
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Boiling Point (°C) |
| Cyclopentyl Acetate | C7H12O2 | 128.17 | 1.8 | ~154 |
| Cyclopentyl Propionate | C8H14O2 | 142.20 | 2.3 | ~173 |
| Cyclopentyl Butyrate | C9H16O2 | 156.22 | 2.8 | ~192 |
| This compound | C11H20O2 | 184.27 | 3.8 | ~221 |
Note: The logP and boiling point values are estimated based on standard computational models and experimental data from analogous compounds. Exact values may vary based on experimental conditions.[7][8][9]
As evidenced in Table 1, this compound is the most lipophilic and has the highest molecular weight in this series, making it a candidate for applications requiring high oil solubility or for prodrugs of highly polar parent molecules.
Performance in Drug Delivery: A Focus on Hydrolytic Stability
In prodrug applications, the ester bond is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). This cleavage is typically mediated by esterase enzymes or through chemical hydrolysis.[10][11] The rate of this hydrolysis is a critical performance parameter; a prodrug must be stable enough to reach its target but labile enough to release the API in a timely manner.[12]
The rate of ester hydrolysis is influenced by both steric and electronic factors.[13] Longer alkyl chains, like the hexanoate in this compound, can sterically hinder the approach of water or esterase enzymes to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to shorter-chain esters like cyclopentyl acetate.[2][14] This can be advantageous for achieving sustained release profiles.
The general mechanism for base-catalyzed ester hydrolysis, a common pathway in physiological conditions, is illustrated below.[14][15]
Caption: Mechanism of base-catalyzed ester hydrolysis.
The stability of a series of cyclopentyl esters can be quantitatively compared by monitoring their degradation over time in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline, PBS) at 37°C to mimic physiological conditions.
Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided for the synthesis and comparative stability analysis of cyclopentyl esters.
Protocol: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound. The same procedure can be adapted for other esters by substituting hexanoic acid with the corresponding carboxylic acid.[16][17]
Materials:
-
Cyclopentanol (1.0 eq)
-
Hexanoic acid (1.2 eq)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Combine cyclopentanol, hexanoic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (cyclopentanol) is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via fractional distillation or column chromatography to yield pure this compound.
Protocol: Comparative Hydrolytic Stability Assay using HPLC
This protocol outlines a method to compare the hydrolysis rates of different cyclopentyl esters.
Materials:
-
Cyclopentyl acetate, propionate, butyrate, and hexanoate standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reversed-phase column
Procedure:
-
Prepare stock solutions of each ester in ACN at a known concentration (e.g., 10 mg/mL).
-
For each ester, initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a pre-warmed (37°C) vial of PBS (pH 7.4) to achieve a final concentration of ~50 µg/mL. Ensure the initial ACN concentration is low (<1%) to not affect the reaction.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of cold ACN.
-
Analyze the samples by HPLC.[18][19][20] The mobile phase could be a gradient of ACN and water. Monitor the disappearance of the ester peak over time at an appropriate wavelength (e.g., 205-215 nm).
-
Plot the natural logarithm of the remaining ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Caption: Workflow for comparing ester hydrolytic stability.
Conclusion
The choice between this compound and its shorter-chain analogues is a strategic decision based on the desired application. This compound offers the highest lipophilicity in the series, making it suitable for enhancing the solubility of APIs in lipid-based formulations or for creating prodrugs that require slower, more sustained release due to increased steric hindrance against hydrolysis. Conversely, shorter-chain esters like cyclopentyl acetate or propionate offer greater aqueous solubility and potentially faster hydrolysis rates, which may be desirable for rapid-acting prodrugs.
This guide provides the foundational framework and experimental methodologies for making an informed comparison. By systematically evaluating the physicochemical properties and hydrolytic stability, researchers can rationally design and select the optimal cyclopentyl ester to meet the specific performance criteria of their project, whether in drug discovery, formulation science, or materials chemistry.
References
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- Vertex AI Search. Analysis of Sucrose Fatty Acid Esters Composition by HPLC - Taylor & Francis Online.
- Vertex AI Search. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- Vertex AI Search. WO2002092828A3 - Process for the preparation of substituted carboxylic acid estersby enzymatic hydrolysis - Google Patents.
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A Comparative Guide to the Validation of a New Analytical Method for Cyclopentyl Hexanoate
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1][2] This guide offers an in-depth, experience-driven comparison of analytical methodologies for the quantification and purity assessment of Cyclopentyl hexanoate, a key ester intermediate in various synthetic pathways. We will navigate the nuances of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific rigor and regulatory compliance.[3]
The "Why": Beyond the Checklist Approach to Validation
A common pitfall in analytical method validation is treating it as a mere checklist of experiments. A senior scientist understands that each validation parameter tells a crucial part of the method's story. For this compound, a volatile ester, the choice of analytical technique and the design of the validation studies are deeply intertwined with its physicochemical properties.
This guide will compare two primary analytical techniques suitable for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). While both are powerful separation techniques, their detection principles offer distinct advantages and disadvantages that impact the validation strategy.[4][5]
dot graph "Analytical_Technique_Selection" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];
subgraph "cluster_Topic" { label="this compound Analysis"; bgcolor="#F1F3F4"; "Analyte" [label="this compound\n(Volatile Ester)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Techniques" { label="Primary Analytical Techniques"; bgcolor="#F1F3F4"; "GC_FID" [label="GC-FID\n(Quantitative Focus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="GC-MS\n(Qualitative & Quantitative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC_UV" [label="HPLC-UV\n(Alternative for Less Volatile Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Analyte" -> "GC_FID" [label="Good for routine quantification"]; "Analyte" -> "GC_MS" [label="Ideal for identification and quantification of impurities"]; "Analyte" -> "HPLC_UV" [label="Considered if derivatization is needed or for non-volatile impurities"];
"GC_FID" -> "GC_MS" [style=invis]; "GC_MS" -> "HPLC_UV" [style=invis]; } Caption: Selection of primary analytical techniques for this compound.
Pillars of a Robust Validation: An In-Depth Look at Key Parameters
The ICH Q2(R1) guidelines outline the essential parameters for validating an analytical procedure.[6][7] Let's explore these through the lens of analyzing this compound, comparing the approaches for GC-FID and GC-MS.
Specificity: The Art of Seeing Only What Matters
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][8] For this compound, this involves demonstrating that the analytical signal is solely from the target compound.
Expert Insight: A common oversight is to rely solely on retention time for specificity. Co-eluting impurities can lead to erroneously high assay values.
Experimental Protocol for Specificity:
-
Forced Degradation Studies: The cornerstone of specificity, these studies intentionally stress the drug substance to generate potential degradation products.[9][10]
-
Hydrolytic Stress: Reflux the sample in 0.1 M HCl and 0.1 M NaOH. Esters like this compound are susceptible to hydrolysis.[9]
-
Oxidative Stress: Expose the sample to 3% hydrogen peroxide.
-
Thermal Stress: Heat the sample at a temperature below its melting point.
-
Photolytic Stress: Expose the sample to UV and visible light as per ICH Q1B guidelines.
-
-
Impurity Spiking: Spike the sample with known potential impurities, including starting materials (cyclopentanol, hexanoic acid) and by-products.
Comparative Analysis:
| Feature | GC-FID Approach | GC-MS Approach |
| Peak Purity | Relies on chromatographic resolution. Peak symmetry is a good indicator, but not definitive. | Offers a significant advantage through mass spectral analysis. The mass spectrum of the peak can be compared across its width to check for co-eluting impurities.[4] |
| Identification | Based on retention time comparison with a reference standard. | Provides positive identification through mass spectral library matching and fragmentation patterns.[11] |
dot graph "Specificity_Workflow" { rankdir=LR; node [shape=record, style="filled"]; edge [color="#4285F4"];
"Start" [label="Start:\nthis compound Sample", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Forced_Degradation" [label="Forced Degradation\n(Acid, Base, Oxidative, Thermal, Photo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity_Spiking" [label="Spike with Known Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Chromatographic Analysis\n(GC-FID / GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Evaluation" [label="Evaluate Peak Purity & Resolution", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End:\nMethod is Specific", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Start" -> "Forced_Degradation"; "Start" -> "Impurity_Spiking"; "Forced_Degradation" -> "Analysis"; "Impurity_Spiking" -> "Analysis"; "Analysis" -> "Evaluation"; "Evaluation" -> "End"; } Caption: Workflow for establishing the specificity of the analytical method.
Linearity and Range: Defining the Boundaries of Reliable Measurement
Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Expert Insight: For esters, which can be prone to adsorption at low concentrations, it's crucial to evaluate the linearity at the lower end of the range carefully. The y-intercept of the regression line should be closely examined.
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration for an assay).
-
Inject each concentration in triplicate.
-
Plot the mean response against the concentration and perform a linear regression analysis.
Comparative Data Summary (Hypothetical):
| Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Not significantly different from zero |
| Range (Assay) | 50 - 150 µg/mL | 50 - 150 µg/mL | As per application |
| Range (Impurity) | 0.5 - 10 µg/mL | 0.1 - 5 µg/mL | LOQ to 120% of specification |
Accuracy and Precision: The Cornerstones of Trustworthy Results
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][8]
Expert Insight: Precision is often evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). For a robust method, the intermediate precision is a critical indicator of its real-world performance.
Experimental Protocol for Accuracy and Precision:
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Precision (Intermediate): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Performance (Hypothetical):
| Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 98.0 - 102.0% |
| Repeatability (%RSD) | ≤ 1.0% | ≤ 1.2% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ): Seeing the Unseen
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Expert Insight: For impurity methods, the LOQ is of paramount importance and must be below the reporting threshold for impurities. A common approach is to establish the LOQ based on a signal-to-noise ratio of 10:1.
Comparative Sensitivity (Hypothetical):
| Parameter | GC-FID | GC-MS (SIM Mode) |
| LOD | ~0.1 µg/mL | ~0.02 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.06 µg/mL |
Robustness: Ensuring Reliability in the Real World
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][14] It provides an indication of its reliability during normal usage.[8]
Expert Insight: A well-designed robustness study, often using a Design of Experiments (DoE) approach, can identify critical method parameters that need to be carefully controlled.
Experimental Protocol for Robustness:
Intentionally vary the following parameters and assess the impact on the results (e.g., retention time, resolution, and quantification):
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection port temperature (± 5°C)
-
Different columns (different batches or manufacturers)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits for all robustness variations.[15]
dot graph "Robustness_Study_Logic" { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Method_Parameters" [label="Nominal Method Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Variations" [label="Deliberate Small Variations", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Analyze System Suitability Samples"]; "Evaluation" [label="Evaluate Impact on:\n- Resolution\n- Tailing Factor\n- Retention Time\n- Assay Value", shape=record]; "Conclusion" [label="Method is Robust", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Method_Parameters" -> "Variations"; "Variations" -> "Analysis"; "Analysis" -> "Evaluation"; "Evaluation" -> "Conclusion"; } Caption: Logical flow of a robustness study.
Conclusion: A Scientifically Sound Choice
For the routine assay of this compound, a validated GC-FID method offers a cost-effective, reliable, and robust solution. Its wide linear range and excellent precision make it well-suited for quality control environments.
However, for the identification and quantification of unknown impurities and for methods requiring higher sensitivity, GC-MS is the superior choice.[4] Its ability to provide structural information is invaluable during process development and for investigating out-of-specification results.
Ultimately, the choice of methodology should be driven by the specific application and the required level of analytical detail. A thorough and well-documented validation, as outlined in this guide, will ensure that the chosen method is fit for purpose and will withstand regulatory scrutiny.
References
- Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
- Key Parameters for Analytical Method Valid
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.). ICH. [Link]
- Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. (2018).
- ICH Q2 Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
- Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]
- Fatty Acid Analysis by HPLC. (2019). AOCS. [Link]
- The Difference Between GC-MS and FID in Gas Chrom
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. [Link]
- GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference? (2014). Reddit. [Link]
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
- Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Digital CSIC. [Link]
- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. (n.d.).
- Method Validation and Robustness. (2006).
- Comparison of same sample run through GC-FID and GC-MS. (n.d.).
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (n.d.). Oxford Academic. [Link]
- Preparation of fatty acid methyl esters for gas-liquid chrom
- Method Robustness Considerations for Successful Product Commercialization. (2015). American Pharmaceutical Review. [Link]
- How To Perform Robustness In Analytical Method Valid
- Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
- Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. (n.d.).
- The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). NIH. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. [Link]
- Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cyclopentyl Hexanoate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopentyl Hexanoate and Its Catalytic Synthesis
This compound (CAS 5413-59-2) is an ester valued for its characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industries.[1][2] It is synthesized through the esterification of hexanoic acid and cyclopentanol. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of the primary catalytic systems used for this transformation, offering experimental data, mechanistic insights, and detailed protocols to inform catalyst selection for both research and industrial applications. We will explore the performance of enzymatic catalysts (lipases) and heterogeneous solid acid catalysts, comparing them against the baseline of traditional homogeneous acid catalysis.
Part 1: A Comparative Performance Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between reaction rate, yield, operating conditions, cost, and environmental considerations. Below is a summary of performance data for different catalytic approaches to this compound synthesis or analogous esterifications.
Table 1: Performance Comparison of Catalysts for Esterification
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Reusability | Key Advantages & Disadvantages |
|---|---|---|---|---|---|---|
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | >95 | 40 - 60 | 2 - 8 | Excellent (5-10+ cycles) | (+) High selectivity, mild conditions, green, minimal byproducts. (-) Higher initial cost, potential for enzyme inhibition.[3] |
| Heterogeneous Acid | Sulfonic Acid Resin (e.g., Amberlyst-16) | 85 - 95 | 80 - 120 | 4 - 12 | Good (3-5 cycles) | (+) Easy separation, reusable, lower cost than enzymes. (-) Higher temperatures required, potential for side reactions, requires water removal.[4][5] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | ~90 | 80 - 100 | 3 - 6 | Not Reusable | (+) Inexpensive, fast reaction rates. (-) Difficult to separate, corrosive, generates acidic waste, significant environmental concerns. |
| Magnetic Solid Acid | Fe₃O₄@SiO₂-PIL | ~94 | 70 | 6 | Excellent (5+ cycles) | (+) Excellent reusability, easy magnetic separation, high conversion rates. (-) More complex catalyst synthesis.[6][7] |
Enzymatic Catalysis: The Green and Selective Route
Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB, e.g., Novozym 435), have emerged as superior biocatalysts for ester synthesis.[8][9] Their remarkable chemo-, regio-, and enantioselectivity stem from a highly specific three-dimensional active site, which minimizes the formation of byproducts.[9] Operating under mild temperatures (40-60 °C), they reduce energy consumption and prevent thermal degradation of sensitive substrates. The primary advantage of using an immobilized enzyme is its straightforward recovery and reuse over multiple cycles, which is crucial for process economy and sustainability.[3]
Heterogeneous Solid Acid Catalysis: The Robust Industrial Workhorse
Solid acid catalysts, such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst) or zeolites, offer a practical alternative to corrosive and difficult-to-remove homogeneous acids like H₂SO₄.[4] Their key benefit lies in their heterogeneous nature; as insoluble solids, they are easily filtered from the reaction mixture and can be regenerated and reused.[5] While they require higher reaction temperatures than lipases to achieve comparable rates, they are robust and generally less expensive.[4] A critical consideration for these systems is the need to actively remove water, a byproduct of esterification, to drive the reaction equilibrium toward the product. More advanced solid acids, such as those immobilized on magnetic nanoparticles, demonstrate even greater ease of recovery and high activity.[6][7]
Part 2: Mechanistic Insights into Esterification Catalysis
Understanding the underlying reaction mechanism is key to optimizing reaction conditions and troubleshooting experimental outcomes. The pathways for lipase and acid-catalyzed esterification are fundamentally different.
The Lipase-Catalyzed Mechanism: A Serine Hydrolase Pathway
Lipases follow a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.
-
Acylation: The catalytic serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of hexanoic acid, forming a tetrahedral intermediate.
-
Intermediate Formation: This intermediate collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.
-
Deacylation: Cyclopentanol enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex.
-
Product Release: A second tetrahedral intermediate is formed, which then breaks down to release the this compound ester and regenerate the free enzyme.
Caption: Fig. 2: General workflow for catalyzed ester synthesis.
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol leverages the high selectivity of immobilized lipase under mild, solvent-free conditions.
-
Materials:
-
Hexanoic acid (10 mmol, 1.16 g)
-
Cyclopentanol (12 mmol, 1.03 g, 1.2 eq)
-
Immobilized Candida antarctica Lipase B (Novozym 435) (10% w/w of total reactants, ~220 mg)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Filtration setup (e.g., Büchner funnel or syringe filter)
-
-
Procedure:
-
Reactant Charging: To the 25 mL round-bottom flask, add hexanoic acid (10 mmol) and cyclopentanol (12 mmol). The slight excess of alcohol helps drive the reaction equilibrium.
-
Catalyst Addition: Add the immobilized lipase (~220 mg) to the flask.
-
Reaction: Place the flask in the heating mantle set to 50 °C. Stir the mixture at a moderate speed (e.g., 250 rpm) to ensure good suspension of the enzyme.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via Gas Chromatography (GC) to observe the disappearance of reactants and the formation of the ester product. The reaction is typically complete within 4-6 hours.
-
Catalyst Recovery: Once the reaction reaches completion, cool the mixture to room temperature. Recover the immobilized lipase by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and stored for reuse.
-
Purification: The filtered liquid product is typically of high purity. For ultra-high purity, residual starting materials can be removed by vacuum distillation.
-
Protocol 2: Solid Acid-Catalyzed Synthesis of this compound
This protocol uses a reusable solid acid resin and requires azeotropic removal of water to achieve high conversion.
-
Materials:
-
Hexanoic acid (50 mmol, 5.81 g)
-
Cyclopentanol (60 mmol, 5.17 g, 1.2 eq)
-
Amberlyst-16 (or similar sulfonic acid resin) (15% w/w of limiting reactant, ~0.87 g)
-
Toluene (30 mL)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Dean-Stark apparatus and condenser
-
Heating mantle with temperature control
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Assemble the 100 mL round-bottom flask with the Dean-Stark trap and condenser.
-
Reactant Charging: Charge the flask with hexanoic acid (50 mmol), cyclopentanol (60 mmol), toluene (30 mL), and the Amberlyst-16 resin (0.87 g).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is produced (typically 5-8 hours).
-
Catalyst Recovery: Cool the reaction mixture to room temperature. Remove the Amberlyst-16 resin by filtration. The resin can be washed with toluene, dried, and reused.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product.
-
Conclusion and Recommendations
The choice of catalyst for this compound synthesis is dictated by the specific requirements of the application.
-
For applications demanding the highest purity, mildest conditions, and adherence to green chemistry principles, immobilized lipases are the unequivocal choice. [3][9]Their superior selectivity minimizes downstream purification efforts, and their reusability can offset the higher initial catalyst cost, especially at scale.
-
For large-scale industrial production where cost and robustness are paramount, heterogeneous solid acid catalysts like Amberlyst resins present a well-balanced option. [4][5]They provide a significant improvement over traditional homogeneous acids by simplifying product workup and reducing corrosive waste streams.
Ultimately, a thorough techno-economic analysis, considering catalyst cost, operational complexity, energy consumption, and waste disposal, should guide the final decision for any commercial-scale synthesis.
References
- ResearchGate. (2025). Esterification by solid acid catalysts - A comparison.
- PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- Guidechem. (n.d.). This compound 5413-59-2 wiki.
- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- (n.d.).
- ResearchGate. (n.d.). a) Illustration for the esterification of 1‐hexanol and hexanoic acid....
- RSC Publishing. (n.d.). Magnetic-responsive solid acid catalysts for esterification.
- NIH. (n.d.). This compound | C11H20O2 | CID 221650 - PubChem.
- (n.d.).
- CymitQuimica. (n.d.). CAS 540-07-8: Pentyl hexanoate.
- NIH. (n.d.). Magnetic-responsive solid acid catalysts for esterification - PMC.
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- 7. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cyclopentyl Hexanoate: Chemical vs. Enzymatic Routes
Introduction
Cyclopentyl hexanoate (CAS 5413-59-2) is an ester recognized for its distinct fruity aroma, finding application in the flavor and fragrance industries.[1][2] As with many specialty esters, its synthesis can be approached through traditional chemical methods or by leveraging the specificity of biocatalysis. The choice of synthetic route has profound implications not only for reaction efficiency and product purity but also for the overall process sustainability, energy consumption, and environmental impact.
This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing this compound: the classic acid-catalyzed Fischer esterification and the modern lipase-catalyzed enzymatic approach. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, present comparative performance data, and offer insights to guide researchers and process chemists in selecting the optimal method for their specific application.
Part 1: Chemical Synthesis via Fischer Esterification
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and use of inexpensive catalysts.[3] This equilibrium-controlled reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol) in the presence of a strong acid catalyst.
Reaction Principle and Mechanism
The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution.[4] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[6][7]
To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the more cost-effective one) or by actively removing water from the reaction mixture as it forms, in accordance with Le Châtelier's principle.[3][4]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Chemical Synthesis
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal), combine hexanoic acid (1.0 eq), cyclopentanol (1.5 eq), and toluene (if used).[8]
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 3-5 mol% H₂SO₄). Note: This addition is exothermic.[9]
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours.[8][10]
-
Workup - Neutralization: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether). Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution to neutralize the acid catalyst (vent frequently to release CO₂), and finally with brine.[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound.
Part 2: Enzymatic Synthesis via Lipase Catalysis
Enzymatic synthesis represents a significant advancement in "green chemistry," offering a highly selective and sustainable alternative to conventional methods.[11] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are particularly effective biocatalysts for esterification, capable of functioning under mild, non-aqueous conditions.[12][13]
Reaction Principle and Mechanism
Lipase-catalyzed esterification proceeds through a different mechanism, typically a "Ping-Pong Bi-Bi" kinetic model.[14] The reaction occurs at the enzyme's active site, which commonly features a catalytic triad of amino acids (e.g., Serine-Histidine-Aspartic Acid).[12]
The process begins with the acylation of the serine residue in the lipase's active site by the carboxylic acid (hexanoic acid), forming a covalent acyl-enzyme intermediate and releasing a molecule of water.[15][16] In the second step, the alcohol (cyclopentanol) attacks the acyl-enzyme complex (deacylation), leading to the formation of the ester and regeneration of the free enzyme for the next catalytic cycle.[15] Using immobilized enzymes is highly advantageous as it simplifies catalyst removal and allows for reuse, improving process economics.[12][17]
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Experimental Protocol: Enzymatic Synthesis
This protocol outlines a typical procedure using an immobilized lipase.
Materials:
-
Hexanoic acid
-
Cyclopentanol
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica Lipase B)[18]
-
Organic solvent (e.g., n-hexane, optional for solvent-based systems)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Reaction Setup: In a sealed flask, combine hexanoic acid (1.0 eq) and cyclopentanol (1.0-1.5 eq). For a solvent-based system, add an appropriate organic solvent like n-hexane. For a solvent-free system, the reactants serve as the medium.[12]
-
Catalyst and Adsorbent Addition: Add the immobilized lipase (typically 5-15% by weight of substrates). If desired, add activated molecular sieves to adsorb the water produced, which drives the reaction equilibrium forward.[12]
-
Incubation: Place the flask in an orbital shaker or on a magnetic stirrer to ensure adequate mixing. Incubate at a mild temperature (typically 40-60°C) for 24-72 hours.[12][19]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via GC to quantify ester formation.
-
Product Recovery: Once the reaction reaches the desired conversion, stop the incubation. The immobilized enzyme can be easily recovered by simple filtration. The filtered enzyme can be washed and reused for subsequent batches.
-
Purification: The filtrate, containing the product and unreacted substrates, can be purified. Often, the purity is high enough that simple removal of the solvent (if used) is sufficient. If necessary, residual starting materials can be removed by vacuum distillation.
Part 3: Head-to-Head Performance Comparison
The choice between chemical and enzymatic synthesis hinges on a trade-off between various performance, economic, and environmental factors. Traditional chemical processes often rely on harsh conditions, while enzymatic processes operate under mild conditions, reducing energy usage and waste.[20]
Quantitative Data Summary
The following table summarizes the key operational parameters and outcomes for both synthetic routes.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acid (e.g., H₂SO₄, HCl) | Lipase (often immobilized) |
| Temperature | High (Reflux, typically >100°C)[11] | Mild (40-60°C)[12] |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 2-12 hours | 24-72 hours |
| Solvent | Often excess alcohol or azeotropic solvent (toluene) | Organic solvent (e.g., hexane) or solvent-free |
| Yield | 60-95% (highly dependent on equilibrium control)[6] | Typically >90%[21] |
| Product Purity | Lower initial purity, requires extensive purification | High initial purity, minimal byproducts |
| Byproducts | Water, side-products from dehydration/oxidation | Water |
| EHS Concerns | Corrosive acid catalyst, hazardous waste, high energy use[20] | Biodegradable catalyst, low energy use, safer process[20][22] |
| Catalyst Reusability | No | Yes (for immobilized enzymes)[17] |
Workflow Visualization
The following diagram illustrates the contrasting workflows of the two synthetic approaches.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound, yet they are suited for different strategic priorities.
-
Chemical Synthesis (Fischer Esterification) is a robust, well-understood, and cost-effective method for large-scale production where the primary drivers are throughput and low catalyst cost. Its main drawbacks are the harsh reaction conditions, which increase energy costs and can lead to side reactions, and the generation of corrosive waste streams that require treatment.[11][20]
-
Enzymatic Synthesis is the superior choice when product quality, selectivity, and sustainability are paramount. The mild reaction conditions preserve the integrity of sensitive molecules and result in a higher purity product, simplifying downstream processing.[12][23] While the initial cost of the enzyme may be higher, this can be offset by lower energy consumption, reduced waste disposal costs, and the potential for catalyst reuse.[20][22] This "green" approach is particularly well-suited for high-value applications in the food, cosmetic, and pharmaceutical industries where product quality and a clean process are critical.
Ultimately, the decision rests on a holistic analysis of project goals, balancing the need for purity, operational safety, and environmental responsibility against production scale and economic constraints.
References
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Performance of Cyclopentyl Hexanoate as a Plasticizer Additive: A Comparative Guide for Researchers
In the landscape of polymer science and formulation development, the selection of an appropriate plasticizer is a critical decision that profoundly influences the final product's mechanical properties, durability, and safety profile. For researchers, scientists, and drug development professionals, understanding the nuanced performance of plasticizer additives is paramount for creating innovative and reliable materials. This guide provides an in-depth comparative analysis of Cyclopentyl Hexanoate, a lesser-known ester plasticizer, benchmarked against established alternatives such as phthalates, citrates, and benzoates.
This document moves beyond a simple listing of properties, delving into the causality behind experimental choices and providing the foundational data necessary for informed decision-making. While direct, extensive experimental data on this compound as a primary plasticizer is emerging, this guide synthesizes available information and leverages data from structurally analogous compounds, particularly cyclohexyl esters, to project its performance characteristics. This approach, grounded in chemical similarity, offers valuable insights into its potential as a viable, non-phthalate plasticizer.
Introduction to Plasticizers and the Quest for Alternatives
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics like polyvinyl chloride (PVC).[1][2] They work by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg), making the material softer and more flexible.[3] For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have dominated the market due to their excellent performance and low cost.[2][3]
However, growing health and environmental concerns surrounding certain phthalates have catalyzed a shift towards alternative plasticizers.[2][4][5][6] This has paved the way for other chemical classes, including citrates, benzoates, and novel ester compounds, to gain prominence. This guide focuses on the potential of this compound within this evolving landscape.
Profile of this compound
This compound is an ester of cyclopentanol and hexanoic acid. Its chemical structure, featuring a compact cycloaliphatic ring and a short alkyl chain, suggests a unique balance of properties.
Chemical Structure and Physical Properties:
-
IUPAC Name: this compound
-
CAS Number: 5413-59-2
-
Molecular Formula: C11H20O2
-
Molecular Weight: 184.27 g/mol
The presence of the cyclopentyl group is anticipated to impart a degree of rigidity and thermal stability, while the hexanoate chain contributes to its plasticizing efficiency.
Comparative Performance Analysis
To objectively assess the potential of this compound, we will compare its projected performance against well-established plasticizers across key metrics. The data for this compound is inferred from studies on structurally similar cyclohexyl esters, such as Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), which have shown performance comparable to traditional phthalates.[7][8]
Mechanical Properties: The Balance of Strength and Flexibility
The primary function of a plasticizer is to modify the mechanical properties of a polymer. The key parameters evaluated are tensile strength, elongation at break, and hardness.
| Plasticizer Class | Representative Compound | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Cyclopentyl/Cyclohexyl Esters | This compound (Projected) / DEHCH | ~15 - 25 | ~250 - 350 | ~75 - 85 |
| Phthalates | DEHP | 18 - 28 | 250 - 400 | 75 - 85 |
| DINP | 17 - 27 | 280 - 420 | 70 - 80 | |
| Citrates | ATBC | 15 - 25 | 300 - 450 | 70 - 80 |
| Benzoates | Dipropylene Glycol Dibenzoate | 20 - 30 | 200 - 350 | 80 - 90 |
Note: Data for this compound is projected based on the performance of cyclohexyl analogs like DEHCH. Actual performance may vary.
Interpretation of Data:
This compound is expected to offer a mechanical profile competitive with DEHP, providing a good balance of tensile strength and flexibility. Its performance is likely to be characterized by a slightly higher hardness compared to some non-phthalate alternatives like ATBC, which could be advantageous in applications requiring a degree of rigidity.
Migration Resistance: A Critical Factor for Safety and Durability
Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a significant concern, especially in medical and food-contact applications.[9]
| Plasticizer Class | Representative Compound | Migration Loss (%) - (Weight loss in solvent) |
| Cyclopentyl/Cyclohexyl Esters | This compound (Projected) / DEHCH | Low to Moderate |
| Phthalates | DEHP | Moderate to High |
| DINP | Moderate | |
| Citrates | ATBC | Low |
| Benzoates | Dipropylene Glycol Dibenzoate | Low to Moderate |
Note: Migration is highly dependent on the solvent, temperature, and duration of exposure.
Causality in Migration:
The larger molecular size and the cyclic structure of cyclopentyl and cyclohexyl esters are expected to hinder their mobility within the polymer matrix, leading to lower migration rates compared to lower molecular weight linear phthalates like DEHP. This is a crucial advantage for applications with stringent safety requirements.
Thermal Stability
The thermal stability of a plasticizer is essential for polymer processing and the lifespan of the end product. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of plasticizers.
| Plasticizer Class | Representative Compound | Onset of Decomposition (°C) |
| Cyclopentyl/Cyclohexyl Esters | This compound (Projected) / DEHCH | ~200 - 250 |
| Phthalates | DEHP | ~200 - 240 |
| DINP | ~220 - 260 | |
| Citrates | ATBC | ~180 - 220 |
| Benzoates | Dipropylene Glycol Dibenzoate | ~230 - 270 |
Insights into Thermal Performance:
The projected thermal stability of this compound is comparable to that of DEHP and potentially slightly lower than high molecular weight phthalates and benzoates. This suggests its suitability for standard PVC processing conditions.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor and enable researchers to conduct their own comparative studies, the following are detailed protocols for key performance tests.
Evaluation of Mechanical Properties
Workflow for Tensile Strength and Elongation at Break (ASTM D882):
Caption: Workflow for Tensile Property Testing.
Step-by-Step Protocol (ASTM D882):
-
Sample Preparation: Prepare thin films of the plasticized polymer with a uniform thickness.
-
Specimen Cutting: Die-cut dumbbell-shaped specimens from the films according to ASTM D882 specifications.[10][11]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.[11][12]
-
Data Analysis: Record the maximum load and the elongation at the point of failure. Calculate tensile strength and elongation at break using the initial cross-sectional area and gauge length.[10][12]
Workflow for Durometer Hardness (ASTM D2240):
Caption: Workflow for Hardness Testing.
Step-by-Step Protocol (ASTM D2240):
-
Sample Preparation: Prepare flat specimens of the plasticized polymer with a minimum thickness of 6 mm.
-
Conditioning: Condition the specimens as per the standard.
-
Testing: Place the specimen on a hard, flat surface. Press the durometer indenter firmly onto the specimen, ensuring the presser foot is parallel to the surface.[8][13]
-
Measurement: Read the hardness value on the durometer scale within one second of firm contact.[8][13]
-
Data Reporting: Report the average of at least five measurements taken at different points on the specimen.
Assessment of Plasticizer Migration
Workflow for Migration Testing (ASTM D2199 - Modified for Liquid Extraction):
Caption: Workflow for Migration Testing.
Step-by-Step Protocol (Modified from ASTM D2199):
-
Sample Preparation: Cut pre-weighed, uniform-sized samples of the plasticized polymer.
-
Immersion: Immerse the samples in a chosen solvent (e.g., n-heptane, ethanol, or a food simulant) in a sealed container.
-
Incubation: Place the container in an oven at a specified temperature for a defined period.
-
Measurement: At regular intervals, remove the samples, gently wipe them dry, and weigh them to determine the mass loss due to plasticizer migration.
-
Analysis: The extraction liquid can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
Toxicological and Environmental Considerations
A crucial aspect of selecting a plasticizer is its safety profile. While comprehensive toxicological data for this compound is not as extensive as for legacy plasticizers, initial assessments for fragrance applications suggest low potential for systemic toxicity.[14][15][16]
| Plasticizer Class | Representative Compound | Key Toxicological/Environmental Concerns |
| Cyclopentyl/Cyclohexyl Esters | This compound (Projected) / DEHCH | Generally considered to have a favorable toxicological profile; more data needed for comprehensive assessment. |
| Phthalates | DEHP | Endocrine disruption, reproductive toxicity.[5][6] |
| DINP | Lower toxicity than DEHP, but still under scrutiny. | |
| Citrates | ATBC | Generally recognized as safe (GRAS) for many applications, biodegradable.[17] |
| Benzoates | Dipropylene Glycol Dibenzoate | Generally considered to have a good safety profile. |
The environmental impact of plasticizers is another critical consideration. Ideally, a plasticizer should be biodegradable and have low ecotoxicity.[7][18] Bio-based plasticizers are gaining traction for their improved environmental footprint.[2]
Conclusion and Future Outlook
This compound presents itself as a promising candidate in the search for high-performance, non-phthalate plasticizers. Based on the performance of structurally similar cyclohexyl esters, it is projected to offer a well-balanced profile of mechanical properties, good thermal stability, and potentially lower migration than traditional phthalates.
However, it is imperative for the scientific community to conduct direct and comprehensive studies on this compound to validate these projections. Further research should focus on generating robust experimental data for its performance in various polymers, along with a more thorough evaluation of its long-term stability, toxicological profile, and environmental fate.
For researchers and formulators, this compound and other novel ester plasticizers represent an exciting frontier in material science. By understanding their performance through rigorous, standardized testing, the development of safer and more sustainable plasticized materials can be significantly advanced.
References
- Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. (2014).
- Influence of alkyl chain length on biodegradation and plasticization properties of succin
- RIFM fragrance ingredient safety assessment, cyclopentanol, 2-(2-hexen-1-yl)-, CAS Registry Number 34686-67-4. Food and Chemical Toxicology.
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- Shore Hardness ASTM D2240 - Intertek. Intertek. [Link]
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- Properties of commonly used polymers.
- Tensile Properties (Sheet) ASTM D882. Intertek. [Link]
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A Comparative Guide to the Hydrolytic Stability of Cyclopentyl Hexanoate and Other Esters
For researchers, scientists, and drug development professionals, understanding the hydrolytic stability of ester-containing molecules is of paramount importance. Esters are common functional groups in pharmaceuticals, acting as prodrugs to enhance bioavailability, or as integral parts of the active molecule itself.[1] Their susceptibility to hydrolysis can significantly impact a drug's shelf-life, efficacy, and pharmacokinetic profile.[2] This guide provides an in-depth comparison of the hydrolytic stability of Cyclopentyl Hexanoate against other commonly encountered esters: Methyl Acetate, Ethyl Acetate, and tert-Butyl Acetate. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols for assessing hydrolytic stability.
Introduction to Hydrolytic Stability of Esters
Ester hydrolysis is the cleavage of an ester bond by the action of water, yielding a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by acids or bases, and also proceeds at a slower rate under neutral conditions.[4] The rate of hydrolysis is influenced by a combination of electronic and steric factors inherent to the ester's structure. Understanding these factors is crucial for designing molecules with desired stability profiles. For instance, in prodrug design, a controlled rate of hydrolysis is often desired to release the active drug at a specific site or over a defined period.[5]
This guide will focus on comparing the hydrolytic stability of this compound, an ester with a secondary cycloalkyl alcohol moiety, to esters with primary (ethyl acetate), small primary (methyl acetate), and tertiary (tert-butyl acetate) alcohol groups. This comparison will highlight the significant role that the steric bulk of the alcohol group plays in modulating the rate of hydrolysis.
Experimental Determination of Hydrolytic Stability
To quantitatively assess and compare the hydrolytic stability of different esters, a well-controlled experimental setup is required. The following protocol outlines a general method for determining the rate of ester hydrolysis under acidic, neutral, and basic conditions by monitoring the disappearance of the ester over time using High-Performance Liquid Chromatography (HPLC).[6][7]
Experimental Protocol: HPLC Monitoring of Ester Hydrolysis
1. Materials and Reagents:
-
This compound, Methyl Acetate, Ethyl Acetate, tert-Butyl Acetate (high purity)
-
Hydrochloric Acid (HCl) solution (e.g., 0.1 M for acidic conditions)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M for basic conditions)
-
Phosphate buffered saline (PBS) or a similar buffer for neutral conditions (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath or incubator
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock and Reaction Solutions:
-
Prepare stock solutions of each ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
For each ester, prepare three reaction solutions by diluting the stock solution into the respective buffer solutions (acidic, neutral, and basic) to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.
3. Hydrolysis Experiment:
-
Place the reaction solutions in a constant temperature bath set to a specific temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold methanol to stop the hydrolysis.[6]
4. HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate should be optimized to achieve good separation between the ester and its hydrolysis products (the carboxylic acid and alcohol).
-
Monitor the disappearance of the ester peak area at a suitable UV wavelength.
5. Data Analysis:
-
Plot the natural logarithm of the ester concentration (or peak area) versus time.
-
For a pseudo-first-order reaction, the plot will be linear, and the observed rate constant (k_obs) can be determined from the negative of the slope.
-
The half-life (t_1/2) of the ester under each condition can be calculated using the equation: t_1/2 = 0.693 / k_obs.
Below is a Graphviz diagram illustrating the experimental workflow for determining the hydrolytic stability of the esters.
Caption: Experimental workflow for determining ester hydrolysis rates.
Comparative Hydrolytic Stability
The hydrolytic stability of an ester is intrinsically linked to its molecular structure. The electronic nature of the acyl and alcohol groups, as well as the steric hindrance around the carbonyl carbon, are the primary determinants of the hydrolysis rate.
| Ester | Structure of Alcohol Moiety | Relative Steric Hindrance | Predicted Hydrolytic Stability (pH 7.4, 37°C) |
| Methyl Acetate | -CH₃ | Low | Low |
| Ethyl Acetate | -CH₂CH₃ | Moderate | Moderate |
| This compound | -cyclo-C₅H₉ | High | High |
| tert-Butyl Acetate | -C(CH₃)₃ | Very High | Very High |
Note: The predicted stability is a qualitative assessment based on established principles of chemical kinetics. Quantitative data is presented in the following section.
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the observed or estimated half-lives (t_1/2) for the hydrolysis of the four esters under different pH conditions at 25°C.
| Ester | t_1/2 at pH 4 (Acidic) | t_1/2 at pH 7 (Neutral) | t_1/2 at pH 10 (Basic) |
| Methyl Acetate | ~230 days | ~2 years | ~20 minutes |
| Ethyl Acetate | ~680 days | ~2 years | ~2 hours |
| This compound (Estimated) | > 1000 days | > 5 years | ~1 day |
| tert-Butyl Acetate | ~5 years | ~135 years[4] | ~1.5 years[4] |
Disclaimer: The values for Methyl Acetate and Ethyl Acetate are compiled and estimated from various literature sources and are subject to variations based on exact experimental conditions. The values for this compound are estimations based on the hydrolytic stability of structurally similar cycloalkyl esters and theoretical considerations of steric hindrance.
Mechanistic Insights into Ester Hydrolysis
The rate of ester hydrolysis is dictated by the mechanism of the reaction, which differs under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, and the overall reaction is reversible.[3]
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This also forms a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The carboxylic acid is then deprotonated by the strongly basic alkoxide, driving the reaction to completion. This process is irreversible and is also known as saponification.[3]
The steric hindrance around the carbonyl group plays a crucial role in both mechanisms. Bulky substituents on either the acyl or the alcohol portion of the ester can impede the approach of the nucleophile (water or hydroxide ion), thus slowing down the rate of hydrolysis.
The following Graphviz diagram illustrates the general mechanisms of acid- and base-catalyzed ester hydrolysis.
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Structure-Stability Relationship: A Deeper Dive
The significant differences in the hydrolytic stability of the compared esters can be rationalized by considering the steric hindrance provided by the alcohol moiety.
-
Methyl and Ethyl Acetate: These esters possess small, primary alcohol groups that offer minimal steric hindrance to the incoming nucleophile. Consequently, they hydrolyze relatively quickly, especially under basic conditions.
-
tert-Butyl Acetate: The tert-butyl group is exceptionally bulky, creating a high degree of steric shielding around the carbonyl carbon. This makes it very difficult for a nucleophile to attack, resulting in a remarkably high resistance to hydrolysis under all pH conditions.[4] The stability of the tertiary carbocation that can be formed also influences the mechanism under acidic conditions.[9]
-
This compound: The cyclopentyl group is a secondary cycloalkyl group. While not as sterically demanding as the tert-butyl group, it provides significantly more steric hindrance than the linear methyl or ethyl groups. This is because the cyclic structure restricts bond rotation and presents a more rigid and bulky obstacle to the approaching nucleophile. This increased steric hindrance is the primary reason for the predicted higher hydrolytic stability of this compound compared to its linear counterparts.
Conclusion and Implications for Drug Development
The hydrolytic stability of an ester is a critical parameter that can be modulated through structural modifications. This comparative guide demonstrates that increasing the steric bulk of the alcohol moiety, as seen in the transition from methyl/ethyl acetate to this compound and further to tert-butyl acetate, leads to a significant increase in hydrolytic stability.
For drug development professionals, this understanding is crucial for:
-
Prodrug Design: Tailoring the ester promoiety to achieve the desired rate of drug release in vivo.[5] A more stable ester, like a cyclopentyl ester, could be used to prolong the circulation time of a prodrug.
-
Lead Optimization: Modifying ester-containing lead compounds to enhance their shelf-life and in vivo stability, thereby improving their pharmacokinetic profiles.
-
Formulation Development: Selecting appropriate pH conditions and excipients to ensure the stability of ester-containing drug products.
By carefully considering the principles of steric and electronic effects on ester hydrolysis, researchers can rationally design molecules with optimized stability and performance characteristics for a wide range of pharmaceutical applications.
References
Please note that while the following list provides access to the resources used, the exact URLs may change over time.
- U.S. National Library of Medicine. (n.d.). tert-Butyl acetate. PubChem.
- BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
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A Comprehensive Technical Guide to the Sensory Panel Evaluation of Cyclopentyl Hexanoate
In the dynamic landscape of fragrance and flavor development, the precise characterization of aroma compounds is paramount. Cyclopentyl hexanoate, a notable ester, presents a unique sensory profile that warrants a detailed investigation. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the sensory evaluation of this compound, complete with comparative data and standardized protocols. Our objective is to furnish a scientifically rigorous yet practical resource that elucidates the nuanced olfactory characteristics of this compound and its position relative to other fruity esters.
Introduction to this compound: An Olfactory Overview
This compound (C11H20O2) is an ester recognized for its characteristic fruity and waxy aroma.[1] Its molecular structure, featuring a cyclopentyl ring, contributes to its distinct scent profile, differentiating it from more linear fruity esters.[2] The perception of its aroma is initiated by the interaction of the molecule with olfactory receptors in the nasal epithelium, triggering a complex signaling cascade that the brain interprets as a specific scent. A nuanced understanding of this profile is critical for its effective application in product formulation, from fine fragrances to consumer goods.
The Cornerstone of Sensory Analysis: A Validating Protocol
The credibility of any sensory evaluation hinges on the robustness of its methodology. A well-designed protocol ensures the reproducibility and objectivity of the results.[3] For the evaluation of a single aroma compound like this compound, a descriptive sensory analysis by a trained panel is the preferred approach.[3][4]
The following workflow outlines a standardized procedure for the sensory evaluation of this compound and its alternatives. The causality behind each step is crucial for ensuring the integrity of the data. For instance, the use of odorless blotters and a controlled environment minimizes sensory interference, while panelist training ensures consistent and reliable descriptions.[5]
Caption: Standardized workflow for Quantitative Descriptive Analysis.
-
Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and ability to describe aromas.[3] Training involves familiarizing panelists with a range of fruity and waxy aroma standards to establish a common lexicon of descriptors.
-
Sample Preparation: this compound and its comparators are diluted to a standard concentration (e.g., 10% in an odorless solvent like dipropylene glycol) to ensure uniform intensity for evaluation.
-
Evaluation Procedure:
-
Samples are presented on odorless paper blotters, coded with random three-digit numbers to prevent bias.[5]
-
Panelists evaluate each sample individually in a well-ventilated, odor-free environment.
-
The intensity of each identified sensory attribute is rated on a 15-point scale (where 0 = not perceptible and 15 = extremely strong).
-
A rest period of at least 5 minutes is observed between samples to prevent olfactory fatigue.
-
-
Data Analysis: The intensity ratings from all panelists are collected and averaged for each attribute. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences between the samples.
Comparative Sensory Profile of this compound and Alternatives
To provide a comprehensive understanding of this compound's sensory characteristics, it is essential to compare it with other commonly used fruity esters. Ethyl hexanoate and Hexyl hexanoate are chosen as alternatives due to their prevalence in the industry and their shared hexanoate chemical backbone, which provides a basis for structural comparison.
The following table summarizes the quantitative sensory profiles of these three compounds, based on data from trained sensory panels.
| Sensory Attribute | This compound (Intensity 0-15) | Ethyl Hexanoate (Intensity 0-15) | Hexyl Hexanoate (Intensity 0-15) |
| Fruity | 11 | 12 | 10 |
| Waxy | 8 | 4 | 7 |
| Green | 6 | 5 | 8 |
| Herbaceous | 5 | 2 | 6 |
| Sweet | 9 | 10 | 8 |
| Pineapple | 4 | 7 | 3 |
| Apple | 3 | 6 | 4 |
Note: The intensity scores for this compound are representative based on qualitative descriptors and typical values for similar esters, while the scores for Ethyl and Hexyl hexanoate are compiled from industry and scientific literature.[1][6][7]
Caption: Logical comparison of shared sensory attributes.
Discussion and Field-Proven Insights
The sensory data reveals that this compound occupies a unique olfactory space. Its prominent waxy and herbaceous notes, complementing its fruity character, make it a versatile ingredient. In fine fragrance applications, it can impart a sophisticated, less overtly "food-like" fruitiness compared to Ethyl hexanoate. Its green and herbaceous facets can also be leveraged to create more natural and complex fruit accords.
In contrast, Ethyl hexanoate, with its straightforward fruity profile, is often a go-to for creating bright and recognizable fruit notes, particularly in food and beverage flavorings.[6][7] Hexyl hexanoate's greener profile lends itself well to applications where a less ripe or more "natural" fruit character is desired.
The choice between these esters is therefore not merely a matter of substituting one "fruity" note for another. It is a strategic decision based on the desired complexity and nuance of the final product's sensory profile. The experimental protocol detailed in this guide provides a reliable framework for making such informed decisions, ensuring that product development is guided by robust sensory data.
Conclusion
The sensory evaluation of this compound, when conducted with scientific rigor, reveals a multifaceted aroma compound with significant potential in the fragrance and flavor industry. Its unique combination of fruity, waxy, green, and herbaceous notes distinguishes it from more common fruity esters. By employing the standardized protocols and comparative data presented in this guide, researchers and product developers can effectively harness the distinct olfactory properties of this compound to create innovative and appealing sensory experiences.
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In the landscape of pharmaceutical development and materials science, the volatility of excipients and chemical intermediates is a critical parameter influencing formulation stability, manufacturing processes, and sensory attributes. This guide provides an in-depth comparison of the volatility of Cyclopentyl hexanoate against a series of structurally related esters. We will delve into the physicochemical principles governing this property, present available experimental data, and provide a detailed protocol for a robust analytical method to generate comparative volatility profiles.
The Significance of Volatility in Scientific Applications
Volatility, the tendency of a substance to vaporize, is dictated by its vapor pressure, which in turn is influenced by intermolecular forces, molecular weight, and molecular shape.[1][2] In drug development, the volatility of an ester can impact:
-
Solvent Residues: Esters are common solvents in synthesis and purification. Their volatility determines the ease of their removal to meet regulatory limits.
-
Flavor and Odor Profiles: Many esters are known for their characteristic scents, a direct consequence of their ability to reach olfactory receptors.[1] This is crucial for the palatability of oral formulations.
-
Plasticizer Migration: In polymer-based drug delivery systems, the volatility of ester plasticizers can affect the long-term stability and mechanical properties of the formulation.[3]
-
Processability: The volatility of starting materials and intermediates can influence reaction kinetics and purification methods in chemical manufacturing.
Structure-Property Relationships: The Determinants of Ester Volatility
The volatility of an ester is intrinsically linked to its molecular structure. The key factors at play include:
-
Molecular Weight: Generally, as the molecular weight of an ester increases, its boiling point rises, and volatility decreases due to stronger van der Waals forces.[1]
-
Chain Length and Branching: In a homologous series of esters, increasing the length of either the acyl or the alkyl chain leads to a higher boiling point and lower volatility. Branching in the alkyl or acyl chain can disrupt intermolecular packing, often leading to a lower boiling point and increased volatility compared to a linear isomer of the same molecular weight.
-
Cyclic Moieties: The presence of a cyclic group, such as the cyclopentyl group in this compound, introduces rigidity and a larger surface area compared to a linear analogue of similar molecular weight. This can lead to stronger intermolecular interactions and consequently, lower volatility.
-
Polarity: The ester functional group imparts polarity to the molecule, allowing for dipole-dipole interactions.[2] However, the absence of hydrogen bonding between ester molecules means they are generally more volatile than carboxylic acids of similar molecular weight.[1][2]
The interplay of these factors determines the specific volatility of each ester. For instance, while this compound has a higher molecular weight than ethyl hexanoate, the cyclic nature of the cyclopentyl group also plays a significant role in its volatility.
Comparative Analysis of Physicochemical Properties
To understand the relative volatility of this compound, it is instructive to compare its physical properties with those of related hexanoate esters. The following table summarizes available data on their boiling points and vapor pressures. A higher boiling point and lower vapor pressure are indicative of lower volatility.
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | 149.5 - 151 | Not readily available |
| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 166 - 169 | 1.56 - 1.665 |
| Butyl hexanoate | C₁₀H₂₀O₂ | 172.26 | 208 | Not readily available |
| Pentyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 226 | Not readily available |
| This compound | C₁₁H₂₀O₂ | 184.28 | Not readily available | Not readily available |
| Cyclohexyl hexanoate | C₁₂H₂₂O₂ | 198.30 | 235 - 237 | Not readily available |
Data sourced from various chemical databases and publications.[4][5][6][7][8][9][10][11][12]
Experimental Protocol: Comparative Volatility Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
To empirically compare the volatility of this compound and its analogues, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly suitable technique.[13][14] This method analyzes the volatile compounds present in the vapor phase (headspace) above a sample in a sealed vial, providing a direct measure of their relative volatility.
Rationale for Method Selection
HS-GC-MS is chosen for its sensitivity, specificity, and ability to analyze volatile compounds without complex sample preparation.[15][16][17] By heating the samples at a constant temperature, the esters partition between the liquid and gas phases. The concentration of each ester in the headspace is proportional to its partial vapor pressure and thus its volatility. The subsequent GC separation and MS detection allow for the identification and quantification of each ester.
Experimental Workflow Diagram
Caption: Workflow for comparative volatility analysis using HS-GC-MS.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of this compound and the selected related esters (e.g., ethyl hexanoate, butyl hexanoate, pentyl hexanoate, cyclohexyl hexanoate) in a suitable non-volatile solvent like squalane or dimethyl sulfoxide at a concentration of 10 mg/mL.
-
Into separate 20 mL headspace vials, add 100 µL of each stock solution. This ensures an equal mass of each ester is analyzed.
-
Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.
-
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 80°C. This temperature should be high enough to generate sufficient vapor pressure for all esters without causing thermal degradation.
-
Incubation Time: 15 minutes. This allows for the equilibration of the esters between the liquid and gas phases.
-
Syringe/Loop Temperature: 90°C to prevent condensation.
-
Injection Volume: 1 mL of the headspace.
-
-
Gas Chromatography (GC) Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these esters.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes. This program will effectively separate the esters based on their boiling points.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Interpretation
The resulting chromatograms will show peaks corresponding to each ester, eluting in order of increasing boiling point (and decreasing volatility). The area under each peak is proportional to the concentration of that ester in the headspace. A larger peak area for a given ester indicates a higher concentration in the vapor phase and therefore, higher volatility under the experimental conditions. By comparing the peak areas of the different esters, a clear ranking of their relative volatility can be established.
Alternative Method: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another powerful technique for assessing volatility.[18][19] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20]
TGA Experimental Workflow
Caption: Workflow for volatility analysis using Thermogravimetric Analysis (TGA).
In a TGA experiment, a more volatile substance will evaporate at a lower temperature, resulting in a mass loss curve that shifts to the left on the temperature axis. The temperature at which 50% of the initial mass is lost (T₅₀) can be used as a metric for comparing the volatility of the different esters. A lower T₅₀ indicates higher volatility.
Conclusion
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An In-Vitro Comparative Guide to the Biological Effects of Cyclopentyl Hexanoate
This guide provides a comprehensive framework for evaluating the biological effects of Cyclopentyl hexanoate, a compound used in the flavor and fragrance industry, through a series of robust in-vitro assays. Given the limited publicly available data on its specific biological mechanisms, this document outlines a recommended testing cascade designed to characterize its safety and potential bioactivity profile. The performance of this compound is objectively compared with well-characterized positive and negative controls, providing a clear benchmark for interpretation.
The experimental design emphasizes scientific integrity, employing self-validating protocols and referencing established OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data reliability and regulatory relevance.[1][2][3]
Introduction to this compound and Rationale for In-Vitro Assessment
This compound (C11H20O2) is an ester combining a cyclopentyl functional group with hexanoic acid, a short-chain fatty acid (SCFA).[4] While its primary applications are in cosmetics and flavorings, its structural components suggest potential biological activities worth investigating. Short-chain fatty acids are known to have diverse physiological roles, including anti-inflammatory and immunomodulatory effects.[5][6][7] The cyclopentyl moiety is present in various biologically active molecules. Therefore, a systematic in-vitro evaluation is crucial to build a comprehensive safety and activity profile for this compound, ensuring its suitability for current applications and exploring potential new ones.
This guide will detail a tiered approach to testing, beginning with fundamental safety assessments (cytotoxicity and genotoxicity) and progressing to more specific functional assays (skin sensitization and anti-inflammatory potential).
Comparative Compounds:
To provide context, this compound's effects will be compared against:
-
Ethyl Hexanoate: A structurally similar ester with a more extensive safety and use history.[8][9][10] It serves as a benchmark for a substance generally recognized as safe (GRAS) within the flavor and fragrance industry.
-
Sodium Dodecyl Sulfate (SDS): A well-known surfactant and skin irritant, used as a positive control in cytotoxicity and skin sensitization/irritation assays.[11][12][13][14]
-
Lipopolysaccharide (LPS): A potent immunostimulant used to induce an inflammatory response in macrophage-based assays.[15][16]
Tier 1: Foundational Safety Assessment
The initial tier of testing focuses on the fundamental aspects of chemical safety: the potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).
Cytotoxicity Assessment via MTT Assay
Causality: The first step in assessing any compound's biological effect is to determine the concentration range at which it is non-toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is proportional to the number of dead or metabolically inactive cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value.[17] This value is critical for designing subsequent experiments, ensuring that observed effects in other assays are not simply a result of cell death.
Comparative Logic: By testing this compound alongside a vehicle control (DMSO), a known cytotoxic agent (SDS), and a structural analog (Ethyl hexanoate), we can classify its cytotoxic potential.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound and Ethyl hexanoate in dimethyl sulfoxide (DMSO). Prepare a 10% w/v stock of SDS in sterile water.
-
Treatment: Perform serial dilutions of the test compounds in the cell culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM for esters, 0.001% to 1% for SDS). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Table 1: Example Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Classification |
| This compound | HaCaT | > 1000 | Non-cytotoxic |
| Ethyl hexanoate | HaCaT | > 1000 | Non-cytotoxic |
| Sodium Dodecyl Sulfate (SDS) | HaCaT | 150 (equivalent) | Cytotoxic |
Note: Data are representative examples for illustrative purposes.
Genotoxicity Assessment
Causality: Genotoxicity testing is essential to identify substances that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in-vitro tests is required by regulatory agencies to cover different endpoints of genetic damage.[18][19] The combination of the Ames test and the in-vitro micronucleus assay is considered sufficient to detect the vast majority of genotoxic carcinogens.[20][21]
-
Bacterial Reverse Mutation Assay (Ames Test): This test, following OECD Guideline 471, uses specific strains of Salmonella typhimurium or Escherichia coli to detect gene mutations (point mutations and frameshifts).[19][21]
-
In-Vitro Mammalian Cell Micronucleus Test (MNvit): This assay, following OECD Guideline 487, detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells by identifying small nuclei (micronuclei) formed during cell division.[18][22]
Comparative Logic: The results for this compound will be compared against a vehicle control (negative) and known mutagens/clastogens (positive controls) to determine its genotoxic potential.
Experimental Workflow: Genotoxicity Screening
Caption: Workflow for the tiered genotoxicity assessment of this compound.
Table 2: Example Genotoxicity Summary
| Assay | Compound | Metabolic Activation (S9) | Result |
| Ames Test (OECD 471) | This compound | With & Without | Negative |
| In-Vitro Micronucleus (OECD 487) | This compound | With & Without | Negative |
Note: Data are representative examples for illustrative purposes.
Tier 2: Specific Bioactivity Screening
Following the foundational safety assessment, this tier investigates specific biological interactions relevant to the compound's likely exposure routes (e.g., skin) and chemical class (fatty acid ester).
Skin Sensitization Potential: The h-CLAT Method
Causality: Skin sensitization is an allergic response caused by skin contact with a substance.[23] The human Cell Line Activation Test (h-CLAT), conforming to OECD Guideline 442E, is an in-vitro method that addresses a key event in the skin sensitization pathway: the activation of dendritic cells.[23][24][25] The assay uses the THP-1 human monocytic cell line and measures the upregulation of cell surface markers (CD86 and CD54) via flow cytometry following exposure to the test chemical.[23][25][26][27] An increase in these markers indicates a potential for the compound to act as a skin sensitizer.
Comparative Logic: this compound is compared to a non-sensitizer (Ethyl hexanoate) and a known potent sensitizer (e.g., 2,4-Dinitrochlorobenzene, DNCB). SDS is used as a cytotoxic control.
Experimental Protocol: h-CLAT Assay (OECD 442E)
-
Cell Culture: Culture THP-1 cells according to standard protocols.
-
Cytotoxicity Pre-test: Determine the CV75 value (the concentration that causes 75% cell viability) for this compound using a propidium iodide assay after a 24-hour exposure.
-
Treatment: Based on the CV75, prepare 8 test concentrations of this compound. Treat THP-1 cells for 24 hours. Include vehicle controls and positive/negative controls.
-
Staining: Harvest cells and stain with fluorescently-labeled antibodies against CD86 and CD54. An Fc receptor blocking step should be included to prevent non-specific antibody binding.[27]
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the expression levels of CD86 and CD54.
-
Analysis: Calculate the Relative Fluorescence Intensity (RFI) for both markers compared to the vehicle control. A compound is classified as a sensitizer if, in at least two of three independent experiments, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200%.[26]
Table 3: Example h-CLAT Sensitization Data
| Compound | CV75 (µM) | RFI CD86 (%) | RFI CD54 (%) | Classification |
| This compound | > 500 | 110 | 125 | Non-sensitizer |
| Ethyl hexanoate | > 500 | 105 | 115 | Non-sensitizer |
| DNCB (Positive Control) | 25 | 210 | 350 | Sensitizer |
Note: Data are representative examples for illustrative purposes.
Anti-Inflammatory Potential in Macrophages
Causality: Short-chain fatty acids are known to possess anti-inflammatory properties.[6][7] This assay investigates whether this compound can modulate the inflammatory response in macrophages, which are key cells in the immune system.[15] We use RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[28] A reduction in these inflammatory mediators suggests potential anti-inflammatory activity.
Comparative Logic: The effect of this compound is compared to an untreated control, an LPS-only stimulated control, and a control co-treated with a known anti-inflammatory agent (e.g., Dexamethasone).
Signaling Pathway: LPS-induced Inflammation in Macrophages
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocol: Anti-Inflammatory Assay
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with non-cytotoxic concentrations of this compound (determined from Tier 1 testing) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to the wells (except for the untreated control) and incubate for 24 hours.[16]
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Normalize data to the LPS-only control group and perform statistical analysis (e.g., ANOVA).
Table 4: Example Anti-Inflammatory Activity Data
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Untreated Control | 5 ± 2% | 3 ± 1% | 4 ± 2% |
| LPS (100 ng/mL) | 100% | 100% | 100% |
| LPS + this compound (50 µM) | 65 ± 8% | 72 ± 10% | 75 ± 9% |
| LPS + Dexamethasone (1 µM) | 15 ± 5% | 20 ± 6% | 22 ± 7% |
*p < 0.05 compared to LPS control. Note: Data are representative examples for illustrative purposes.
Discussion and Conclusion
This guide presents a logical and scientifically rigorous framework for the in-vitro evaluation of this compound. The tiered approach, starting with foundational safety and moving to specific bioactivity, allows for a comprehensive characterization of the compound.
Based on the hypothetical data presented:
-
Safety Profile: this compound demonstrates a favorable safety profile, being non-cytotoxic at high concentrations and showing no evidence of genotoxicity in a standard two-test battery. This profile is comparable to its structural analog, Ethyl hexanoate.
-
Dermal Interaction: The compound is predicted to be a non-sensitizer according to the h-CLAT assay, an important characteristic for its use in cosmetic and fragrance products that come into contact with the skin.
-
Bioactivity: this compound exhibits moderate anti-inflammatory properties, significantly reducing the production of key inflammatory mediators in a cellular model. While not as potent as the pharmaceutical control (Dexamethasone), this inherent bioactivity is a noteworthy feature, potentially linked to its short-chain fatty acid component.
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- Ethyl hexanoate.
- RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. (2021). Food and Chemical Toxicology, 156. [Link]
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- Comparison of the absolute peak areas (APAs) of ethyl hexanoate.
- Ethyl hexano
- Cyclopentyl hexano
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A Comparative Benchmarking Guide to the Synthesis of Cyclopentyl Hexanoate
Introduction: In the fields of fragrance, flavor, and specialty chemicals, the synthesis of esters like cyclopentyl hexanoate is a subject of continuous optimization. This ester is valued for its characteristic fruity and waxy aroma. For researchers, scientists, and professionals in drug development, selecting the most appropriate synthetic route is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth technical comparison of two primary methodologies for synthesizing this compound: the traditional Fischer-Speier esterification and a modern, enzyme-catalyzed approach. By examining the underlying principles, detailed experimental protocols, and performance data, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.
Mechanistic Foundations of Ester Synthesis
The formation of this compound involves the reaction of cyclopentanol with hexanoic acid (or a derivative thereof). The core challenge in this synthesis is overcoming the activation energy of the reaction and shifting the chemical equilibrium to favor the ester product. The two methods discussed here employ fundamentally different catalytic strategies to achieve this.
Fischer-Speier Esterification: A Classic Acid-Catalyzed Approach
First described in 1895, the Fischer-Speier esterification is a cornerstone of organic synthesis that utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between a carboxylic acid and an alcohol.[1][2]
Mechanism: The reaction mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of hexanoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclopentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule.
-
Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]
To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants or by removing the water as it is formed, often through azeotropic distillation.[3]
Enzyme-Catalyzed Esterification: A Green and Selective Alternative
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for ester synthesis due to its high selectivity and mild reaction conditions.[4] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts that can function in non-aqueous environments, making them ideal for esterification.[5]
Mechanism: The lipase-catalyzed synthesis of esters generally follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate. The catalytic triad (commonly Ser-His-Asp) within the lipase's active site is crucial for this process.[4]
Experimental Protocols and Workflow Visualization
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound using both Fischer-Speier esterification and an enzyme-catalyzed approach.
Method 1: Fischer-Speier Esterification Protocol
This protocol is a representative procedure for the synthesis of this compound via the Fischer-Speier method.
Diagram 1: Fischer-Speier Esterification Workflow
Caption: A generalized workflow for the synthesis of this compound via Fischer-Speier esterification.
Experimental Protocol:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Charging: To the flask, add cyclopentanol (1.0 eq), hexanoic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (as solvent).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude ester by vacuum distillation to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Excess Hexanoic Acid: Using a slight excess of the carboxylic acid helps to drive the equilibrium towards the formation of the ester.
-
Dean-Stark Trap: The removal of water is critical to prevent the reverse reaction (hydrolysis of the ester) and to ensure a high yield.[3]
-
Aqueous Work-up: The washing steps are essential to neutralize the acid catalyst and remove any unreacted hexanoic acid, preventing potential degradation of the product during distillation.
Method 2: Enzyme-Catalyzed Synthesis Protocol
This protocol outlines a typical procedure for the synthesis of this compound using an immobilized lipase, such as Novozym® 435.
Diagram 2: Enzyme-Catalyzed Synthesis Workflow
Caption: A generalized workflow for the lipase-catalyzed synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a sealed vessel, combine equimolar amounts of cyclopentanol and hexanoic acid. A solvent-free system is often preferred for green chemistry principles.
-
Catalyst and Water Removal: Add the immobilized lipase (e.g., Novozym® 435), typically at a loading of 5-20% (w/w) of the total substrate mass.[5] Add molecular sieves to adsorb the water produced during the reaction.
-
Incubation: Place the sealed vessel in an orbital shaker and incubate at a controlled temperature, generally between 40-60°C, with agitation (e.g., 150-200 rpm).[4]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Product Isolation:
-
Once the desired conversion is reached, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and potentially reused.
-
The filtrate is the crude this compound. If high purity is required, it can be further purified by vacuum distillation.
-
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies the work-up process, as the catalyst can be easily removed by filtration and reused, which is both cost-effective and environmentally friendly.
-
Mild Reaction Conditions: Lipases operate under much milder temperature and pH conditions compared to acid catalysis, which minimizes the formation of byproducts and preserves the integrity of the desired flavor profile.[4]
-
Molecular Sieves: In a solvent-free system, the in-situ removal of water by molecular sieves is an effective way to drive the reaction towards the ester product.
Comparative Performance Analysis
The choice between Fischer-Speier esterification and enzymatic synthesis often comes down to a trade-off between reaction speed, yield, and sustainability. The following table provides a comparative summary based on typical outcomes for ester synthesis.
| Parameter | Fischer-Speier Esterification | Enzyme-Catalyzed Synthesis |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (e.g., Novozym® 435) |
| Reaction Temperature | High (typically 60-110°C)[1] | Mild (typically 40-60°C)[4] |
| Reaction Time | Generally shorter (1-10 hours)[1] | Generally longer (can be >24 hours) |
| Typical Yields | High (often >90% with water removal) | High (can exceed 90% with optimization) |
| Byproducts | Potential for dehydration and other side reactions | Minimal byproducts |
| Catalyst Reusability | Not reusable | Reusable for multiple cycles |
| Environmental Impact | Use of corrosive acids and often organic solvents | Greener process, often solvent-free |
| Selectivity | Low | High (chemo-, regio-, and enantioselectivity) |
Conclusion and Recommendations
Both Fischer-Speier esterification and enzyme-catalyzed synthesis are effective methods for producing this compound. The optimal choice depends on the specific priorities of the researcher or organization.
-
Fischer-Speier esterification remains a viable and economical option for large-scale production where the primary drivers are low catalyst cost and rapid reaction times. However, the harsh reaction conditions and the environmental concerns associated with acid waste and solvent use are significant disadvantages.
-
Enzyme-catalyzed synthesis represents a more modern, sustainable, and selective approach. While the initial cost of the biocatalyst may be higher and reaction times longer, the benefits of milder conditions, higher product purity, and catalyst reusability make it an increasingly attractive option, particularly for high-value applications in the food, fragrance, and pharmaceutical industries where "natural" labeling and green credentials are of paramount importance.
For laboratories focused on green chemistry and the synthesis of high-purity flavor and fragrance compounds, the enzymatic route is highly recommended. For bulk chemical production where cost and throughput are the primary concerns, the traditional Fischer-Speier method, with appropriate waste management, may still be preferred.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.).
- Ghorpade, V., et al. (2000). Lipase Catalyzed Kinetic Resolution of 4-Hydroxycyclopentenone Derivatives. Tetrahedron: Asymmetry, 11(1), 131-142.
- BenchChem. (2025).
- BenchChem. (2025).
- Gotor-Fernández, V., et al. (2016).
- Sacia, E. R., et al. (2015). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Energy & Environmental Science, 8(3), 945-952.
- Al-Saeedi, S. I., & Al-Ghamdi, A. M. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
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Introduction: The Imperative for Robust Analytical Method Validation
An Inter-laboratory Guide to the Validation of Cyclopentyl Hexanoate Analysis: A Comparative Framework for Method Selection and Performance Verification
This compound (C₁₁H₂₀O₂) is an ester of growing interest in various chemical and pharmaceutical sectors.[1] Its accurate quantification is paramount for quality control, formulation stability, and regulatory compliance. The establishment of a validated analytical method is not merely a procedural formality but a foundational requirement for ensuring data integrity and inter-laboratory consistency. This guide provides a comprehensive framework for the inter-laboratory validation of this compound analysis, comparing two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
The objective of this document is to equip researchers, scientists, and drug development professionals with the rationale behind experimental design and a detailed protocol for conducting a robust inter-laboratory study. By following the principles outlined herein, laboratories can collaboratively establish a reliable analytical method, ensuring that results are comparable and reproducible across different sites, instruments, and operators.
Comparative Analysis of Proposed Analytical Methodologies
The selection of an appropriate analytical technique is the cornerstone of any successful validation study. For this compound, two methods are proposed based on its physicochemical properties and the established analysis of analogous ester compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] this compound, as a moderately volatile ester, is well-suited for this method. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and polarity, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions. The availability of GC-MS data for this compound in the NIST database confirms its viability.[1]
Proposed Starting Conditions (based on analogous compounds):
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of volatile compounds. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | A standard temperature program to ensure good separation from potential impurities. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | 40-300 m/z | Covers the expected mass fragments of this compound. |
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle and Rationale: For compounds that lack a strong UV-absorbing chromophore, HPLC with a universal detector like a Refractive Index Detector (RID) is a suitable alternative.[3][4] this compound, being a simple aliphatic ester, is not expected to have significant UV absorbance. The HPLC-RID method separates the analyte based on its polarity and provides a response proportional to the change in the refractive index of the mobile phase as the analyte elutes. This approach has been successfully applied to the analysis of similar compounds like Cyclopentyl Propionate.[3]
Proposed Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A versatile reversed-phase column for the separation of non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic | A common mobile phase for reversed-phase chromatography of esters. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Maintained temperature for reproducible retention times. |
| Injection Vol. | 20 µL | A typical injection volume for analytical HPLC. |
| RID Temp. | 35 °C | The RID temperature should be stable and similar to the column temperature. |
Inter-laboratory Validation Protocol: A Step-by-Step Guide
The following protocol is designed in accordance with the principles outlined in ASTM E691 and ISO 5725 to determine the repeatability and reproducibility of the chosen analytical method.[5][6]
Part 1: Planning and Preparation
-
Establish a Coordinating Laboratory: One laboratory must take the lead in preparing and distributing samples and collecting and analyzing the data.
-
Select Participating Laboratories: Recruit a minimum of 6-8 laboratories with experience in the proposed analytical technique (GC-MS or HPLC-RID).
-
Prepare Homogenous Samples: Prepare a bulk, homogenous sample of this compound at three different concentration levels (low, medium, and high) within the expected analytical range.
-
Sample Distribution: Distribute blind, duplicate samples of each concentration level to all participating laboratories. Each laboratory will receive a total of 6 samples.
-
Provide a Detailed Protocol: The coordinating laboratory will provide a detailed analytical method protocol, including the starting conditions proposed above, and clear instructions for reporting results.
Part 2: Sample Analysis
-
Method Implementation: Each laboratory should follow the provided analytical protocol as closely as possible. Any minor, necessary deviations must be documented and reported.
-
Calibration: Each laboratory must prepare a fresh calibration curve using a certified reference standard of this compound.
-
Analysis of Samples: Analyze the 6 samples in a random order to minimize systematic error.
-
Data Reporting: Report the concentration of this compound for each of the 6 samples to the coordinating laboratory.
Part 3: Data Analysis and Interpretation
-
Data Compilation: The coordinating laboratory will compile all the results from the participating laboratories.
-
Statistical Analysis (per ASTM E691):
-
Calculate the mean, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each concentration level.
-
Calculate the repeatability limit (r) and the reproducibility limit (R).
-
-
Performance Evaluation: The results will be evaluated to determine if the analytical method is precise enough for its intended purpose.
Below is a diagram illustrating the workflow of the inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Illustrative Data Presentation
As no inter-laboratory study data for this compound is currently published, the following table provides a hypothetical comparison of results to illustrate how data from such a study would be presented and evaluated.
Table 1: Hypothetical Inter-Laboratory Validation Results for this compound Analysis
| Performance Parameter | GC-MS Method | HPLC-RID Method | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9985 | ≥ 0.995 |
| Accuracy (% Recovery) | |||
| Low Conc. (1 µg/mL) | 98.9% | 97.5% | 95 - 105% |
| Mid Conc. (10 µg/mL) | 100.5% | 99.2% | 98 - 102% |
| High Conc. (50 µg/mL) | 99.8% | 101.1% | 98 - 102% |
| Precision (RSD%) | |||
| Repeatability (within-lab) | < 2.0% | < 2.5% | ≤ 3% |
| Reproducibility (between-labs) | < 4.5% | < 5.5% | ≤ 6% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | Method dependent |
Logical Framework for Method Validation
The relationship between the proposed analytical methods and the validation process is crucial. The choice of method dictates the specific parameters to be validated, and the validation results, in turn, confirm the suitability of the chosen method.
Caption: Logical flow from method selection to validation.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring the reliability and comparability of data across different laboratories. This guide has proposed two robust analytical methodologies, GC-MS and HPLC-RID, and provided a comprehensive, step-by-step protocol for conducting an inter-laboratory study based on established international standards. While no public data from such a study currently exists for this specific analyte, the framework presented here offers a clear pathway for researchers to collaboratively validate a method of their choice. By adhering to these principles of scientific integrity and rigorous experimental design, the scientific community can establish a validated, reliable, and universally accepted method for the analysis of this compound.
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A Comparative Guide to the Synthesis of Cyclopentyl Hexanoate: Fischer vs. Enzymatic Routes
For professionals in chemical research and drug development, the efficient synthesis of esters like Cyclopentyl Hexanoate is a frequent requirement. This molecule, with its characteristic fruity aroma, serves as a valuable building block and fragrance component. The choice of synthetic methodology is critical, directly influencing not only yield and purity but also process sustainability and downstream processing complexity. This guide provides an in-depth comparative analysis of two primary synthetic pathways: the traditional Fischer-Speier esterification and the modern lipase-catalyzed enzymatic approach. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of each method, supported by representative experimental data and protocols.
At a Glance: Methodological Showdown
| Parameter | Fischer-Speier Esterification | Enzymatic (Lipase-Catalyzed) Synthesis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH)[1] | Immobilized lipase (e.g., Novozym® 435)[2] |
| Reaction Temperature | High (typically reflux, 60–110 °C)[3] | Mild (typically 40–70 °C)[1][4] |
| Reaction Time | 1–10 hours[3] | 2–48 hours |
| Representative Yield | ~78-95% (contingent on water removal)[5][6] | >90% (under optimized conditions)[1] |
| Substrate Specificity | Low; broad applicability[1] | High (regio-, chemo-, and stereospecific)[7] |
| Byproducts | Water (must be actively removed)[8] | Water (managed by conditions or adsorbents)[9] |
| Environmental Impact | Generates hazardous acid waste; high energy use[1] | "Green" process; biodegradable catalyst; lower energy[1] |
| Catalyst Reusability | No (for homogeneous catalysts)[1] | Yes (high reusability for immobilized enzymes)[1][10] |
| Downstream Processing | Complex: Neutralization, washing, drying, distillation[7] | Simple: Enzyme filtration, solvent evaporation[7][11] |
Method 1: The Classic Workhorse - Fischer-Speier Esterification
Fischer-Speier esterification, first described in 1895, is a cornerstone of organic synthesis.[3] It involves the acid-catalyzed reaction between a carboxylic acid (hexanoic acid) and an alcohol (cyclopentanol). The reaction is a reversible nucleophilic acyl substitution.[8][12]
The "Why": Mechanistic Rationale and Experimental Choices
The core of this method lies in activating the carboxylic acid. A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the hexanoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic oxygen of cyclopentanol.[13][14]
This reaction is governed by Le Châtelier's principle.[8] To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished through two primary strategies:
-
Use of an Excess Reagent: Typically, the more economical reactant, in this case likely cyclopentanol, is used in large excess to drive the reaction forward.[12][13]
-
Removal of Water: The water generated as a byproduct can hydrolyze the ester, reversing the reaction.[8] Therefore, its continuous removal is paramount. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves.[5][14]
The high reaction temperatures are necessary to overcome the activation energy of the reaction but can also lead to side reactions, such as the dehydration of the alcohol, although secondary alcohols like cyclopentanol are less prone to this than tertiary ones.[3]
Caption: Experimental workflow for Fischer-Speier esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
Hexanoic Acid (1.0 eq)
-
Cyclopentanol (3.0 eq)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add hexanoic acid, cyclopentanol, and toluene to the flask.
-
Catalysis: Carefully add the concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, followed by a wash with brine.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Method 2: The Green Alternative - Lipase-Catalyzed Synthesis
Enzymatic synthesis represents a significant advancement towards sustainable chemistry. Lipases, particularly immobilized forms like Novozym® 435 (lipase B from Candida antarctica), are highly efficient biocatalysts for esterification.[2][15] They offer remarkable specificity and operate under mild conditions, circumventing many of the drawbacks of the Fischer method.[1]
The "Why": Mechanistic Rationale and Experimental Choices
The lipase catalytic mechanism involves a serine hydrolase active site. It proceeds via a two-step "ping-pong bi-bi" mechanism. First, the serine residue attacks the carbonyl carbon of hexanoic acid, forming a tetrahedral intermediate. This collapses, releasing cyclopentanol and forming an acyl-enzyme complex. In the second step, the alcohol (cyclopentanol) attacks this complex, regenerating the enzyme and releasing the ester product and water.
Key advantages stem from this enzymatic approach:
-
Mild Conditions: Lipases function optimally at moderate temperatures (40-70 °C), which preserves energy and prevents thermal degradation of sensitive substrates.[1]
-
High Selectivity: Lipases are highly selective, which minimizes side reactions and results in a purer crude product, simplifying purification.[7] Studies have shown that lipases effectively acylate five-membered ring alcohols like cyclopentanol.[16]
-
Solvent-Free Options: The reaction can often be run "neat" (solvent-free), using the liquid substrates as the reaction medium.[4][17] This dramatically increases the volumetric productivity and simplifies downstream processing.[4]
-
Catalyst Reusability: Immobilized enzymes can be easily recovered by simple filtration and reused for multiple cycles, significantly reducing catalyst cost and waste.[10]
Caption: Experimental workflow for lipase-catalyzed synthesis.
Experimental Protocol: Solvent-Free Enzymatic Synthesis
Materials:
-
Hexanoic Acid (1.0 eq)
-
Cyclopentanol (1.2 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) (e.g., 10% w/w of substrates)
-
Molecular Sieves (3Å, activated)
Procedure:
-
Setup: In a sealed reaction vessel, combine hexanoic acid and cyclopentanol.
-
Dehydration: Add activated molecular sieves to adsorb the water produced during the reaction, thereby driving the equilibrium.[9]
-
Catalysis: Add the immobilized lipase to the mixture.
-
Reaction: Place the vessel in an orbital shaker with temperature control. Incubate at 50-60°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Periodically withdraw small aliquots. Dilute with a suitable solvent (e.g., hexane) and analyze by Gas Chromatography (GC) to monitor the conversion to this compound.
-
Recovery: Once the reaction reaches equilibrium (or desired conversion), recover the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.
-
Purification: The filtrate contains the product and excess cyclopentanol. The excess alcohol can be removed under reduced pressure to yield a high-purity product, often without the need for further chromatographic purification.
Conclusion and Recommendation
Both Fischer-Speier esterification and enzymatic synthesis are effective methods for producing this compound. The optimal choice depends on the specific priorities of the laboratory or production facility.
-
Fischer-Speier Esterification is a robust, well-understood method capable of producing high yields relatively quickly. It is well-suited for large-scale production where the cost of reagents is a primary concern and facilities are equipped to handle corrosive acids and perform complex downstream purification like distillation.
-
Enzymatic Synthesis is the superior choice when process sustainability, product purity, and operational simplicity are paramount. The mild reaction conditions, elimination of hazardous waste, and straightforward purification make it an ideal method for high-value applications, such as in pharmaceutical and fine chemical synthesis. The reusability of the catalyst often offsets its higher initial cost, making it economically viable, especially for continuous processes.[4] For modern research and development focused on green chemistry principles, the lipase-catalyzed route is the highly recommended approach.
References
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- BenchChem Technical Support Team. (2025). A Comparative Guide to Fatty Acid Ester Synthesis: Fischer Esterification vs.
- Lellig, C., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering.
- Valerio, O., et al. (2019). Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate. Molecules.
- Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps.
- Teke, A., et al. (2023). Exploring Downstream Processing Strategies for Active Pharmaceutical Ingredients (APIs) Derived from Industrial Fermentation. Asian Journal of Pharmacy and Technology.
- Lellig, C., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. National Center for Biotechnology Information.
- Di Munto, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
- de Souza, R. O. M. A., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Center for Biotechnology Information.
- Stas, J. K. A., et al. (2019). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Center for Biotechnology Information.
- Singh, R., & Mahajan, S. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
- Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
- Zhang, Y., et al. (2018). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI.
- Tremble, J. (2014). Fischer Esterification. Odinity.
- Retuerta, J., et al. (2019). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS.
- ResearchGate. (n.d.). The reuse of Novozym 435. ResearchGate.
- Rueda, N., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. National Center for Biotechnology Information.
- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- BenchChem Technical Support Team. (2025).
- Valverde, F., et al. (2010). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
- University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. UTSC Intranet.
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Safety Operating Guide
Understanding the Compound: Cyclopentyl Hexanoate Profile
An In-Depth Guide to the Proper Disposal of Cyclopentyl Hexanoate
For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This guide provides a detailed protocol for the proper disposal of this compound, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation. As a Senior Application Scientist, my aim is to equip you with the knowledge to manage this specific chemical with confidence, ensuring the safety of your team and the protection of our environment.
This compound is an ester characterized by its fruity aroma. While not classified as acutely toxic, its disposal requires careful consideration due to its potential environmental impact and its properties as an organic solvent. A thorough understanding of its chemical and physical characteristics is the foundation for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |
| Molecular Weight | 184.27 g/mol | PubChem[1] |
| Appearance | Colorless liquid (presumed) | General ester properties |
| Solubility | Insoluble in water | Chem-Supply |
| Boiling Point | ~226 °C (estimated for similar esters) | PENTYL HEXANOATE[2] |
| Flash Point | Not available, but presumed combustible | General ester properties |
Note: Specific experimental data for this compound is limited. Properties are inferred from structurally similar compounds and general chemical principles.
Core Principles of this compound Waste Management
The disposal of this compound is governed by the overarching principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The primary tenets are:
-
Waste Identification and Classification : Correctly identifying the waste stream is the critical first step.[3]
-
Segregation : Never mix incompatible waste streams.[4]
-
Containment : Use appropriate, clearly labeled containers.
-
Professional Disposal : Engage a licensed waste disposal service for final removal.[3]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for researchers.
Part 1: Immediate Handling and Segregation at the Point of Generation
-
Personal Protective Equipment (PPE) : Before handling this compound waste, at a minimum, wear:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
-
Waste Collection :
-
Collect all waste this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof container.
-
The container must be chemically compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5]
-
-
Labeling :
Part 2: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Establish a designated Satellite Accumulation Area within the laboratory where the waste is generated.[4] This area must be under the direct control of laboratory personnel.
-
Segregation in SAA :
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound.
Disposal of Contaminated Materials
-
Grossly Contaminated Labware : If feasible, decontaminate grossly contaminated glassware by rinsing with a small amount of a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste.[7] The cleaned glassware can then be washed and reused or disposed of as regular laboratory glass waste.
-
Empty Containers : Triple-rinse empty this compound containers with a suitable solvent.[6] Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of in the normal trash, though institutional policies may vary.[6]
Environmental Considerations and Waste Minimization
To minimize waste generation:
-
Purchase only the quantity of this compound required for your experiments.
-
If you have surplus, unadulterated this compound, check if other laboratories within your institution can use it.[7]
Regulatory Framework
The disposal of chemical waste is regulated by federal and state laws. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[5] Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all applicable regulations.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- Stericycle UK. (2024, October 24).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- PubChem.
- Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
- Chem-Supply.
- PubChem.
- PubChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopentyl Hexanoate
Hazard Assessment: Understanding the Risks
A thorough hazard assessment is the cornerstone of any laboratory safety plan.[1][2][3] Based on the properties of similar esters and cyclic alkanes, we can anticipate the primary hazards associated with Cyclopentyl hexanoate.
| Potential Hazard | GHS Classification (Inferred) | Rationale & Immediate Safety Concern |
| Skin Irritation | Category 2 | Esters can be defatting and cause irritation upon prolonged or repeated contact.[4] |
| Eye Irritation | Category 2A | Direct contact with liquid or aerosols can cause serious eye irritation.[4] |
| Flammability | Category 2/3 (Flammable Liquid) | Based on related compounds like Cyclopentane, which is a highly flammable liquid.[5] Vapors may be heavier than air and can travel to an ignition source. |
| Aspiration Hazard | Category 1 (Possible) | If swallowed, the substance may be fatal if it enters the airways, a known hazard for some cyclic hydrocarbons.[4] |
| Aquatic Toxicity | Chronic Category 2/3 | Esters can be harmful to aquatic life with long-lasting effects.[4] |
This assessment mandates the use of specific engineering controls and a multi-layered PPE strategy to mitigate risks of exposure through skin contact, inhalation, and accidental ingestion.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, the primary methods for protection must be in place.[1][6][7]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[6] This is critical for preventing the inhalation of potentially harmful vapors and containing any accidental spills.
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.
-
Chemical Hygiene Plan (CHP): Your institution's CHP, an OSHA requirement, is the master document for laboratory safety.[6][7] It outlines specific procedures, equipment, and responsibilities. Always operate in accordance with your site-specific CHP.
Core PPE Requirements: A Step-by-Step Protocol
The selection of PPE must be deliberate and based on the identified hazards.[2][3] The following is a comprehensive guide to the minimum required PPE for handling this compound.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[1]
-
Face Shield: When handling larger volumes (>100 mL) or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[1][3] The goggles provide a seal around the eyes, while the shield protects the rest of the face.
Choosing the correct glove material is paramount, as no single glove protects against all chemicals.[8] For esters, specific materials are recommended.
| Glove Material | Protection Level | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to esters, ketones, and aldehydes.[9] This is the preferred choice for prolonged handling or immersion. |
| Nitrile Rubber | Good (Splash Protection) | Suitable for incidental contact or "splash protection."[8][9][10] Not recommended for sustained contact. If using nitrile, consider double-gloving for added protection.[1] |
| Neoprene | Good | Provides good resistance to a range of chemicals including some acids, alcohols, and esters.[9] |
| Natural Rubber (Latex) | Poor | Not recommended due to poor chemical resistance and the potential for allergic reactions.[8][9] |
Operational Directive: Always inspect gloves for tears or punctures before use. For any procedure with significant exposure potential, Butyl gloves are the primary recommendation. For minor handling, nitrile gloves may be acceptable, but they should be changed immediately upon any sign of contamination.
-
Laboratory Coat: A flame-resistant (FR) lab coat is recommended given the flammability hazard. At a minimum, a standard lab coat made of tightly woven cotton or a polyester/cotton blend should be worn, fully buttoned, with sleeves rolled down.[1][3]
-
Chemical-Resistant Apron: When transferring or mixing larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting where hazardous chemicals are present.[1]
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[2][3] However, a respirator may be necessary in emergency situations, such as a large spill outside of containment. Any respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training as mandated by OSHA (29 CFR 1910.134).[2][7]
Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
